1-Butyl-1,3-benzodiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-butylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-6-14-8-13-10-7-9(12(15)16)4-5-11(10)14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQYHZOAIVAGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651941 | |
| Record name | 1-Butyl-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036487-15-6 | |
| Record name | 1-Butyl-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid
This technical guide provides an in-depth exploration of a robust synthetic pathway for 1-butyl-1,3-benzodiazole-5-carboxylic acid, a molecule of interest for researchers and professionals in drug development. This document offers a detailed, step-by-step methodology, explains the causal relationships behind experimental choices, and is grounded in authoritative scientific literature.
Introduction
Benzimidazoles are a significant class of heterocyclic compounds in medicinal chemistry, with a benzene ring fused to the 4 and 5 positions of an imidazole ring.[1] Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of specifically substituted benzimidazoles, such as 1-butyl-1,3-benzodiazole-5-carboxylic acid, is a key process in the development of new therapeutic agents. This guide outlines a reliable two-step synthetic approach, beginning with the formation of the benzimidazole-5-carboxylic acid core, followed by N-alkylation to introduce the butyl group.
Strategic Synthetic Approach
The synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid is most effectively achieved through a two-stage process. This strategy allows for the controlled construction of the molecule, ensuring high purity and yield of the final product.
Caption: Overall synthetic strategy for 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Part 1: Synthesis of the Benzimidazole-5-carboxylic Acid Core
The initial and crucial step is the formation of the benzimidazole ring system with a carboxylic acid moiety at the 5-position. The Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, is a classic and reliable method for this transformation.[2][3][4]
Reaction Scheme:
Caption: Formation of the benzimidazole-5-carboxylic acid core.
Experimental Protocol
Materials:
-
3,4-Diaminobenzoic acid
-
Formic acid (98-100%)
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Sodium hydroxide (for pH adjustment)
-
Activated carbon
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzoic acid and a 5-10 fold molar excess of formic acid.
-
Slowly add polyphosphoric acid or a mineral acid like 4M HCl to the mixture. The acid acts as a condensing agent.[3][4]
-
Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with cold deionized water.
-
For purification, recrystallize the crude product from an ethanol-water mixture, treating with activated carbon to remove colored impurities.
-
Dry the purified benzimidazole-5-carboxylic acid under vacuum.
Mechanistic Insights
The formation of the benzimidazole ring proceeds through a condensation reaction. The carboxylic acid first protonates the amino group of the o-phenylenediamine, followed by nucleophilic attack of the other amino group on the carbonyl carbon of formic acid. Subsequent dehydration leads to the formation of the imidazole ring.
Part 2: N-Alkylation of Benzimidazole-5-carboxylic Acid
The second stage of the synthesis involves the selective alkylation of the nitrogen atom at the 1-position of the benzimidazole ring with a butyl group. A common and effective method for N-alkylation involves the use of an alkyl halide in the presence of a base.[5][6]
Reaction Scheme:
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An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-1,3-benzodiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butyl-1,3-benzodiazole-5-carboxylic acid, a member of the benzimidazole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. The physicochemical properties of this molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its solubility, permeability, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides a comprehensive overview of the essential physicochemical properties of 1-butyl-1,3-benzodiazole-5-carboxylic acid, detailing the theoretical underpinnings and practical experimental protocols for their determination. By synthesizing established methodologies with expert insights, this document serves as a vital resource for researchers engaged in the discovery and development of novel benzimidazole-based pharmaceuticals.
Introduction: The Significance of Benzimidazole Carboxylic Acids
The benzimidazole nucleus is a privileged scaffold in drug discovery, renowned for its presence in a wide array of biologically active compounds.[1] Its structural similarity to purine enables it to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The incorporation of a carboxylic acid moiety at the 5-position and a butyl group at the 1-position of the benzimidazole ring, as in 1-butyl-1,3-benzodiazole-5-carboxylic acid, modulates the molecule's physicochemical properties, which in turn dictates its suitability for therapeutic applications. For instance, benzimidazole-4-carboxylic acid derivatives have been identified as potent and selective 5-HT4 receptor antagonists, highlighting the therapeutic potential of this compound class.[3]
A thorough understanding of the physicochemical properties of a drug candidate is paramount in the early stages of drug development. These properties, including acidity (pKa), lipophilicity (logP), and solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This guide will provide a detailed exploration of the key physicochemical parameters of 1-butyl-1,3-benzodiazole-5-carboxylic acid and the established methodologies for their empirical determination.
Molecular Structure and Basic Properties
Before delving into the experimental determination of its physicochemical properties, it is essential to establish the fundamental characteristics of 1-butyl-1,3-benzodiazole-5-carboxylic acid.
| Property | Value | Source |
| CAS Number | 1036487-15-6 | [4][5] |
| Molecular Formula | C12H14N2O2 | [4] |
| Molecular Weight | 218.25 g/mol | [4] |
| IUPAC Name | 1-butyl-1H-benzimidazole-5-carboxylic acid | [5] |
A note on available data: While specific experimental data for 1-butyl-1,3-benzodiazole-5-carboxylic acid is not extensively published, we can draw parallels from similar structures. For instance, the computed XLogP3-AA for the propyl analogue, 1-propyl-1,3-benzodiazole-5-carboxylic acid, is 1.8.[6] This suggests that the butyl analogue will exhibit a degree of lipophilicity.
Synthesis and Characterization
The synthesis of benzimidazole derivatives, including those with carboxylic acid functionalities, is well-established in the chemical literature. A common and efficient method involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid.[7] For 1-butyl-1,3-benzodiazole-5-carboxylic acid, a plausible synthetic route would involve the reaction of 4-amino-3-(butylamino)benzoic acid with formic acid or a suitable equivalent.
Figure 2: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) environment. [8]It is a crucial parameter for predicting a drug's membrane permeability and its potential for oral absorption.
The Shake-Flask Method: A Foundational Technique
The shake-flask method is the traditional and most direct method for determining logP. [8][9]
-
Phase Preparation: Prepare a two-phase system of n-octanol (as the lipid phase mimic) and a buffered aqueous solution at a relevant pH (e.g., pH 7.4 to mimic physiological conditions). The two phases should be mutually saturated before use.
-
Partitioning: Accurately weigh a sample of 1-butyl-1,3-benzodiazole-5-carboxylic acid and dissolve it in one of the phases. Add a known volume of the second phase.
-
Equilibration: Vigorously shake the mixture in a sealed container for a sufficient time (typically several hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Separate the two phases by centrifugation to ensure a clean separation.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. [8]
Figure 3: Workflow for logP determination by the shake-flask method.
Aqueous Solubility Determination
Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's bioavailability. [10]Poor aqueous solubility is a major hurdle in drug development.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is also the gold standard for determining thermodynamic (equilibrium) solubility. [10][11]
-
Sample Preparation: Add an excess amount of solid 1-butyl-1,3-benzodiazole-5-carboxylic acid to a series of vials containing buffered aqueous solutions at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically at 25°C or 37°C) for an extended period (24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of the experiment is crucial.
-
Sample Processing: After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC with UV detection.
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Figure 4: Workflow for thermodynamic solubility determination.
Conclusion: Integrating Physicochemical Properties in Drug Discovery
The physicochemical properties of 1-butyl-1,3-benzodiazole-5-carboxylic acid are intricately linked and collectively determine its drug-like characteristics. A low pKa for the carboxylic acid will lead to increased ionization and potentially higher aqueous solubility at physiological pH, but may reduce its ability to cross lipid membranes. Conversely, a higher logP indicates greater lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility and potential issues with formulation.
By systematically determining these key parameters using the robust experimental protocols outlined in this guide, researchers can build a comprehensive physicochemical profile of 1-butyl-1,3-benzodiazole-5-carboxylic acid. This knowledge is indispensable for guiding lead optimization efforts, designing appropriate formulation strategies, and ultimately, increasing the probability of developing a successful therapeutic agent. The methodologies described herein provide a solid foundation for the rigorous characterization of this and other promising benzimidazole-based drug candidates.
References
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- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
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- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
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A Technical Guide to the Spectroscopic Analysis of 1-Butyl-1,3-benzodiazole-5-carboxylic Acid
Introduction
Benzimidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their versatile biological activities, which include antimicrobial, antiviral, and antitumor properties, make them a subject of intense research in drug discovery.[2] The compound 1-butyl-1,3-benzodiazole-5-carboxylic acid (Molecular Formula: C₁₂H₁₄N₂O₂, Molecular Weight: 218.25 g/mol ) is a member of this important class.[3] Its structure, featuring a benzimidazole scaffold N-substituted with a butyl group and a carboxylic acid moiety on the benzene ring, suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents.
The unambiguous structural confirmation and purity assessment of such molecules are paramount for any meaningful pharmacological or chemical investigation. Spectroscopic analysis provides the most powerful and non-destructive means to achieve this. This in-depth guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—for the comprehensive characterization of 1-butyl-1,3-benzodiazole-5-carboxylic acid. The causality behind experimental choices and the interpretation of spectral data are explained to provide a field-proven framework for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic data. The key structural features are the planar benzimidazole ring system, the flexible N-butyl chain, and the carboxylic acid group. Each of these components will give rise to characteristic signals in the various spectra, allowing for a complete structural puzzle to be assembled.
Caption: Molecular structure of 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2]
¹H NMR Analysis: Proton Environment
The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.[2] For this molecule, we anticipate signals in the aromatic, aliphatic, and a highly deshielded region for the carboxylic acid proton.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| COOH | ~12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded due to hydrogen bonding and the electronegativity of oxygen atoms. Often exchanges with trace water, leading to a broad signal.[2] |
| H-2 (Imidazole) | ~8.2 - 8.4 | Singlet | 1H | Deshielded proton on the electron-deficient imidazole ring.[4] |
| Aromatic H | ~7.5 - 8.1 | Multiplet | 3H | Protons on the benzene ring are deshielded by the aromatic ring current. The specific substitution pattern will lead to a complex multiplet.[2] |
| N-CH₂ -(CH₂)₂-CH₃ | ~4.2 - 4.4 | Triplet | 2H | The methylene group directly attached to the nitrogen is deshielded by the nitrogen's electronegativity. It is split into a triplet by the adjacent CH₂ group. |
| N-CH₂-CH₂ -CH₂-CH₃ | ~1.7 - 1.9 | Multiplet | 2H | Aliphatic protons with a typical chemical shift. |
| N-(CH₂)₂-CH₂ -CH₃ | ~1.3 - 1.5 | Multiplet | 2H | Aliphatic protons with a typical chemical shift. |
| N-(CH₂)₃-CH₃ | ~0.9 - 1.0 | Triplet | 3H | Terminal methyl group, least deshielded of the aliphatic protons. Split into a triplet by the adjacent CH₂ group. |
¹³C NMR Analysis: Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C =O (Carboxylic Acid) | ~167 - 170 | Carbonyl carbon of the carboxylic acid group, highly deshielded.[5] |
| C-2 (Imidazole) | ~150 - 155 | Carbon atom situated between two nitrogen atoms in the imidazole ring.[5] |
| Aromatic/Imidazole Quaternary C | ~130 - 145 | Carbons within the fused ring system that do not bear any protons.[6][7] |
| Aromatic CH | ~110 - 125 | Aromatic carbons bearing protons.[6][7] |
| N -CH₂ | ~45 - 50 | Aliphatic carbon directly attached to nitrogen. |
| Aliphatic CH₂ | ~20 - 35 | Carbons of the butyl chain.[8] |
| Aliphatic CH₃ | ~13 - 15 | Terminal methyl carbon of the butyl chain.[8] |
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.[9][10]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[2][10]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.[10]
-
Instrumentation: Carefully place the NMR tube into the spinner and insert it into the NMR spectrometer's magnet.[11]
-
Instrument Setup: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[12]
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[11]
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the peaks in the ¹H spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Anticipated FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid | The very broad nature of this peak is due to strong intermolecular hydrogen bonding between carboxylic acid molecules.[13] |
| 3100 - 3000 | C-H Stretch | Aromatic | Characteristic stretching vibration for sp² C-H bonds. |
| 2960 - 2850 | C-H Stretch | Aliphatic (Butyl) | Characteristic stretching vibrations for sp³ C-H bonds. |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[13] |
| 1620 - 1580 | C=N / C=C Stretch | Benzimidazole Ring | Stretching vibrations within the aromatic and imidazole rings.[14] |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond.[13] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a common sampling technique that requires minimal sample preparation.[15][16]
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean.[17] Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.[17]
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[17]
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal surface.[16]
-
Data Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.[18] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺.[19][20]
Expected Mass Spectrum Data (Positive Ion ESI)
| m/z (mass-to-charge) | Ion | Rationale |
|---|---|---|
| 219.11 | [M+H]⁺ | The protonated molecular ion. This is calculated from the molecular formula (C₁₂H₁₄N₂O₂) and the exact masses of the most abundant isotopes. This peak confirms the molecular weight. |
| 163.05 | [M - C₄H₈ + H]⁺ | A potential fragment resulting from the loss of the butyl group (as butene) via fragmentation. |
| 173.08 | [M - COOH + H]⁺ | A potential fragment from the loss of the carboxylic acid group. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to mM range) in a suitable volatile solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[19]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[19]
-
Ionization: A high voltage is applied to the capillary tip, nebulizing the solution into a fine mist of charged droplets.[18][21] A heated drying gas (nitrogen) aids in solvent evaporation.[18]
-
Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum. The instrument should be calibrated to ensure high mass accuracy.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[22][23] This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated benzimidazole ring system.
Expected UV-Vis Absorption Data
| λmax (nm) | Electronic Transition | Rationale |
|---|---|---|
| ~245 - 250 nm | π → π* | High-energy transition within the benzimidazole ring system.[24][25] |
| ~275 - 295 nm | π → π* | Lower-energy transition, also characteristic of the benzimidazole chromophore. The exact positions and intensities of the peaks are sensitive to the solvent and substitution on the ring.[24][25] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0 AU).
-
Cuvette Selection: Use a matched pair of quartz cuvettes (one for the sample, one for the blank). Ensure the cuvettes are clean and handle them only by the frosted sides.[26]
-
Blank Measurement: Fill one cuvette with the pure solvent and place it in the spectrophotometer.[27] Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).[26]
-
Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution.[27]
-
Data Acquisition: Scan the sample over the wavelength range and record the absorbance spectrum.[27] Identify the wavelengths of maximum absorbance (λmax).
Integrated Spectroscopic Workflow and Conclusion
The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal techniques. No single method provides a complete picture, but together they offer unambiguous structural verification.
Caption: Integrated workflow for the spectroscopic confirmation of the target compound.
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The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. [Link]
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Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1633. [Link]
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Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). Retrieved from Health, Safety and Environment Office website. [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Retrieved from Polymer Chemistry Characterization Lab website. [Link]
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Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from a university website. [Link]
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Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Retrieved from Physics LibreTexts. [Link]
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Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.). ACS Publications. [Link]
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IR spectra of benzimidazole and the complexes. (n.d.). Retrieved from ResearchGate. [Link]
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Mass Spectrometry Laboratory. (n.d.). Retrieved from Rutgers-Newark Chemistry website. [Link]
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Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Hjelm, N. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. [Link]
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Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]
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ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Retrieved from YouTube. [Link]
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Protocol device used for FTIR-ATR spectroscopy. (n.d.). Retrieved from ResearchGate. [Link]
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Standard Operating Procedure H-NMR. (n.d.). Retrieved from a university website. [Link]
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SOP data acquisition - R-NMR. (n.d.). Retrieved from a website. [Link]
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FT-IR analysis. (n.d.). Retrieved from Bio-protocol. [Link]
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A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Molecules, 27(22), 7864. [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014, July 16). Beilstein Journals. [Link]
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Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. (n.d.). Molecules. [Link]
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1-Butyl-1,3-benzodiazole-5-carboxylic acid. (n.d.). Retrieved from a chemical supplier website. [Link]
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Photoreaction and UV-Vis spectrum of the benzimidazole[1,2-a]pyrrolidin-2-one derivative 4-E. (n.d.). Retrieved from ResearchGate. [Link]
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1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry. [Link]
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Absorbance spectra of Benzimidazole L after adding different concentrations of an aqueous solution of CO32- ion. (n.d.). Retrieved from ResearchGate. [Link]
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A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022, November 14). Semantic Scholar. [Link]
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Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
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An In-Depth Technical Guide to the NMR and Mass Spectrometric Characterization of 1-butyl-1,3-benzodiazole-5-carboxylic acid
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel compound 1-butyl-1,3-benzodiazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule, offering not just data, but the underlying scientific rationale for the observed spectral features.
Introduction: The Significance of Structural Verification
In the realm of medicinal chemistry and drug discovery, the unambiguous determination of a molecule's structure is paramount. 1-butyl-1,3-benzodiazole-5-carboxylic acid, a derivative of the versatile benzimidazole scaffold, presents a compelling case for rigorous analytical characterization. Benzimidazoles are known for a wide range of biological activities, and precise structural confirmation is the foundational step for understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent biological evaluations.[1] This guide will employ a multi-technique approach, leveraging the strengths of both NMR and MS to provide a self-validating system for structural confirmation.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the spectral data, the following atom numbering scheme will be used for 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Caption: Atom numbering for 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR will be discussed, with predicted chemical shifts based on established principles and data from analogous structures.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 1-butyl-1,3-benzodiazole-5-carboxylic acid is expected to reveal distinct signals for the aromatic protons and the protons of the butyl chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H2 | ~8.2 | Singlet | 1H | Located on the imidazole ring, deshielded by the adjacent nitrogen atoms. |
| H4 | ~8.1 | Doublet | 1H | Ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |
| H6 | ~7.9 | Doublet | 1H | Para to the carboxylic acid group and ortho to the N-butyl group. |
| H7 | ~7.5 | Doublet of doublets | 1H | Influenced by adjacent protons and the fused ring system. |
| -CH₂- (Butyl, α) | ~4.2 | Triplet | 2H | Directly attached to the nitrogen atom, resulting in downfield shift. |
| -CH₂- (Butyl, β) | ~1.8 | Sextet | 2H | Standard aliphatic region, split by adjacent methylene groups. |
| -CH₂- (Butyl, γ) | ~1.4 | Sextet | 2H | Typical aliphatic chemical shift. |
| -CH₃ (Butyl, δ) | ~0.9 | Triplet | 3H | Terminal methyl group, most upfield signal. |
| -COOH | ~12.0-13.0 | Broad Singlet | 1H | Highly deshielded acidic proton, often broad and may exchange with D₂O. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | ~168-172 | Typical range for a carboxylic acid carbonyl carbon.[2] |
| C2 | ~145 | Imidazole ring carbon, deshielded by two adjacent nitrogen atoms. |
| C7a, C3a | ~140-144 | Aromatic carbons at the ring fusion. |
| C5 | ~128 | Aromatic carbon attached to the carboxylic acid group. |
| C4, C6 | ~120-125 | Aromatic CH carbons. |
| C7 | ~110-115 | Aromatic CH carbon. |
| -CH₂- (Butyl, α) | ~45 | Carbon directly bonded to nitrogen. |
| -CH₂- (Butyl, β) | ~30 | Aliphatic carbon. |
| -CH₂- (Butyl, γ) | ~20 | Aliphatic carbon. |
| -CH₃ (Butyl, δ) | ~14 | Terminal methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-butyl-1,3-benzodiazole-5-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to observe the acidic proton.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 15 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to obtain singlet peaks for all carbons.
-
Set the spectral width to encompass 0 to 200 ppm.
-
Use a 45° pulse angle and a relaxation delay of 5 seconds to ensure quantitative data for all carbon types, including quaternary carbons.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected Molecular Ion and Fragmentation
The molecular formula of 1-butyl-1,3-benzodiazole-5-carboxylic acid is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol .[3][4]
Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is expected at m/z 218 or 219, respectively.
Key Fragmentation Pathways:
The fragmentation of benzimidazole derivatives is well-documented.[5][6][7][8] For 1-butyl-1,3-benzodiazole-5-carboxylic acid, the following fragmentation patterns are anticipated:
-
Loss of the butyl chain: A prominent fragmentation pathway is the cleavage of the N-butyl bond, leading to the loss of a butyl radical (•C₄H₉) or butene (C₄H₈). This would result in fragment ions around m/z 161.
-
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for aromatic carboxylic acids, which would produce a fragment at m/z 174.[9]
-
Cleavage within the butyl chain: Fragmentation can also occur at various points along the butyl chain, leading to a series of peaks separated by 14 Da (CH₂).
-
Benzimidazole ring fragmentation: The stable benzimidazole ring can also fragment, often through the loss of HCN (27 Da).[5][7]
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, for accurate mass measurements.
-
Ionization:
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for observing the protonated molecule [M+H]⁺ with minimal fragmentation. Operate in positive ion mode.
-
Electron Ionization (EI): This higher-energy technique will induce more fragmentation, providing valuable structural information.
-
-
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500). For tandem MS (MS/MS) experiments, select the molecular ion as the precursor and acquire the product ion spectrum to confirm fragmentation pathways.
-
Data Analysis: Determine the accurate mass of the molecular ion and major fragments. Use this information to confirm the elemental composition and compare the observed fragmentation pattern with the predicted pathways.
Conclusion: A Unified Structural Assignment
By integrating the detailed information from both NMR and mass spectrometry, a confident and unambiguous structural assignment for 1-butyl-1,3-benzodiazole-5-carboxylic acid can be achieved. The ¹H and ¹³C NMR spectra will confirm the connectivity of the carbon-hydrogen framework, while high-resolution mass spectrometry will verify the elemental composition and provide corroborating evidence through predictable fragmentation patterns. This multi-faceted analytical approach exemplifies a rigorous and trustworthy methodology for the characterization of novel chemical entities in a research and development setting.
References
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PubChem. (n.d.). 5-Benzimidazolecarboxylic acid. Retrieved from [Link]
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El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). 1-Butyl-1,3-benzodiazole-5-carboxylic acid. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2016). Design, synthesis and antibacterial potential of 5-(benzo[d][5][10]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of the Brazilian Chemical Society, 27(11), 2059-2067.
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A Comprehensive Guide to the Structural Elucidation of 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid: A Case Study in Modern Crystallography
This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of the novel compound, 1-butyl-1,3-benzodiazole-5-carboxylic acid. While the specific crystal structure of this molecule is not yet publicly documented, this guide will serve as a detailed roadmap for its elucidation, from synthesis to final structural analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of single-crystal X-ray diffraction for the characterization of new chemical entities.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, which include anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The three-dimensional arrangement of atoms within a crystal lattice, and the intermolecular interactions that govern this arrangement, are critical determinants of a drug candidate's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, the precise determination of a compound's crystal structure is an indispensable step in the drug development pipeline.[5]
This guide will walk through a plausible synthetic route for 1-butyl-1,3-benzodiazole-5-carboxylic acid, detailed protocols for crystallization, and the subsequent analysis using single-crystal X-ray diffraction (SC-XRD). Furthermore, we will delve into the intricacies of structure solution and refinement, and provide a predictive analysis of the potential structural features of the title compound based on established crystallographic principles and data from related molecules.
Part 1: Synthesis and Crystallization
The journey to determining a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis of 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid
A plausible and efficient method for the synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid involves a multi-step process, which is a modification of established procedures for similar benzimidazole derivatives.[6] One common approach is the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Experimental Protocol: Synthesis
-
Step 1: Butylation of 4-amino-3-nitrobenzoic acid. 4-amino-3-nitrobenzoic acid is reacted with 1-bromobutane in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent like DMF at an elevated temperature to yield 4-(butylamino)-3-nitrobenzoic acid.
-
Step 2: Reduction of the Nitro Group. The nitro group of 4-(butylamino)-3-nitrobenzoic acid is reduced to an amine to form 3-amino-4-(butylamino)benzoic acid. A common reducing agent for this transformation is sodium dithionite (Na2S2O4) in an aqueous or mixed solvent system.[6]
-
Step 3: Cyclization to form the Benzimidazole Ring. The resulting diamine is then cyclized by refluxing with formic acid, which serves as the source of the C2 carbon of the imidazole ring, to yield the final product, 1-butyl-1,3-benzodiazole-5-carboxylic acid.
-
Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the compound in high purity, which is essential for successful crystallization.
Crystallization Methodologies
The growth of single crystals suitable for SC-XRD is often the most challenging step.[7] A suitable crystal should be a single, unflawed entity, typically with dimensions between 0.1 and 0.3 mm.[7]
Table 1: Common Crystallization Techniques
| Technique | Description | Suitability |
| Slow Evaporation | A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. | Highly versatile and widely used for organic compounds. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for growing high-quality crystals from small amounts of material. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for compounds with a significant temperature-dependent solubility. |
Experimental Protocol: Crystallization
-
Solvent Screening: A small amount of purified 1-butyl-1,3-benzodiazole-5-carboxylic acid is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).
-
Crystal Growth: Based on the solubility tests, a suitable solvent or solvent system is chosen. A nearly saturated solution is prepared and filtered to remove any particulate matter.
-
Setup: The filtered solution is set up for crystallization using one of the methods described in Table 1. The setup is left in a vibration-free environment.
-
Monitoring and Harvesting: The setup is monitored periodically for crystal growth. Once suitable crystals have formed, they are carefully harvested from the mother liquor.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.[5][8][9]
Caption: Workflow for single-crystal X-ray diffraction data collection.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[10] A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[8][10]
-
Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).[11] This results in a file containing a list of unique reflections with their intensities and standard uncertainties.
Part 3: Structure Solution and Refinement
The processed diffraction data provides the amplitudes of the structure factors, but not their phases. The "phase problem" is the central challenge in crystallography.
Structure Solution
For small molecules like 1-butyl-1,3-benzodiazole-5-carboxylic acid, the phase problem is typically solved using direct methods. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases.[11] This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined.
Structure Refinement
Once an initial structural model is obtained, it is refined to improve its agreement with the experimental data.[12][13] This is typically done using a least-squares minimization procedure, where the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[12]
Table 2: Key Parameters in Crystal Structure Refinement
| Parameter | Description |
| Atomic Coordinates (x, y, z) | The position of each atom in the unit cell. |
| Anisotropic Displacement Parameters (ADPs) | Describe the anisotropic thermal motion of each atom. |
| R-factor (R1) | A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit. |
| Goodness-of-Fit (GooF) | Should be close to 1 for a good refinement. |
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The structure is solved using software that implements direct methods (e.g., SHELXT).[11]
-
Model Building: An initial model of the molecule is built into the electron density map.
-
Refinement: The model is refined using a full-matrix least-squares method (e.g., with SHELXL).[11] All non-hydrogen atoms are typically refined with anisotropic displacement parameters.[11][13] Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like PLATON to check for any missed symmetry or other issues.[11]
Part 4: Predictive Structural Analysis of 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid
Based on the chemical structure of 1-butyl-1,3-benzodiazole-5-carboxylic acid, we can predict several key features that are likely to be observed in its crystal structure.
-
Molecular Geometry: The benzimidazole ring system is expected to be essentially planar.[14] The butyl group will likely adopt a staggered conformation to minimize steric hindrance.
-
Intermolecular Interactions: The presence of a carboxylic acid group and the nitrogen atoms in the benzimidazole ring provides sites for strong hydrogen bonding. It is highly probable that the crystal packing will be dominated by hydrogen bonds between the carboxylic acid moieties of adjacent molecules, potentially forming dimers or chains.[15] The aromatic benzimidazole rings are also likely to participate in π-π stacking interactions, further stabilizing the crystal lattice.[16]
Caption: Predicted intermolecular interactions in the crystal structure.
Conclusion
The determination of the crystal structure of 1-butyl-1,3-benzodiazole-5-carboxylic acid is a critical step in understanding its solid-state properties and its potential as a drug candidate. This guide has outlined a comprehensive, field-proven approach to this process, from the initial synthesis and crystallization to the final stages of data analysis and structure refinement. The insights gained from the three-dimensional structure will be invaluable for establishing structure-activity relationships and for the rational design of new, more effective benzimidazole-based therapeutic agents.[17]
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Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. U.S. National Library of Medicine. [Link]
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Crystal structure of (±)-3-[(benzo[d][11][15]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. U.S. National Library of Medicine. [Link]
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Table 1. Crystal data and structure refinement for 1. The Royal Society of Chemistry. [Link]
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1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. Molekula. [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. U.S. National Library of Medicine. [Link]
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]
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Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. U.S. National Library of Medicine. [Link]
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Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
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Recent Developments for Crystallographic Refinement ofMacromolecules. Springer. [Link]
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Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]
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One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave. [Link]
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Pharmacology Journal. [Link]
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Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]
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Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. European Bioinformatics Institute. [Link]
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"thermal stability of 1-butyl-1,3-benzodiazole-5-carboxylic acid"
An In-Depth Technical Guide to the Thermal Stability of 1-Butyl-1,3-benzodiazole-5-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction
1-Butyl-1,3-benzodiazole-5-carboxylic acid belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a "privileged pharmacophore" in drug discovery, forming the core of numerous therapeutic agents used in oncology, infectious diseases, and hypertension.[1][2] The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter, influencing its synthesis, purification, formulation, and storage. A thorough understanding of a compound's behavior at elevated temperatures is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle.
This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the thermal stability analysis of 1-butyl-1,3-benzodiazole-5-carboxylic acid. We will delve into the theoretical underpinnings of thermal analysis techniques, present detailed experimental protocols, and propose a plausible decomposition mechanism based on the compound's structural motifs and established principles from related molecules.
Core Principles of Thermal Analysis
To rigorously assess thermal stability, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about the physical and chemical changes occurring in a material as a function of temperature.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[3] This technique is exceptional for determining the onset of decomposition, quantifying mass loss at different stages, and identifying the formation of stable intermediates.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[4]
Experimental Workflow for Thermal Characterization
The following protocol outlines a robust procedure for evaluating the thermal stability of 1-butyl-1,3-benzodiazole-5-carboxylic acid. This self-validating system ensures reproducibility and accuracy.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for TGA and DSC analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of 1-butyl-1,3-benzodiazole-5-carboxylic acid is of high purity and has been adequately dried to remove any residual solvents, which could interfere with the analysis.
-
For TGA, accurately weigh 5-10 mg of the sample into a ceramic or platinum pan. For DSC, use 2-5 mg in a sealed aluminum pan to prevent sublimation before decomposition.
-
-
Instrument Configuration:
-
TGA: The analysis should be conducted under a high-purity nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative decomposition.[5] A heating rate of 10 or 20°C/min is standard for such screenings.[3][5]
-
DSC: A similar heating rate and nitrogen atmosphere should be used for direct comparison with the TGA data.
-
-
Data Acquisition and Interpretation:
-
The TGA thermogram will plot percentage mass versus temperature. The derivative of this curve (DTG) helps to pinpoint the temperature of the maximum rate of mass loss.[6]
-
The DSC thermogram will plot heat flow versus temperature. Endothermic peaks typically represent melting, while decomposition can be either endothermic or exothermic.
-
Anticipated Thermal Profile
Data Presentation: Expected Thermal Events
| Thermal Event | Technique | Expected Temperature Range (°C) | Observation |
| Melting | DSC | 150 - 220 | Sharp endothermic peak. |
| Initial Decomposition | TGA/DSC | > 250 | Onset of mass loss, likely corresponding to decarboxylation. |
| Main Decomposition | TGA/DSC | 300 - 450 | Significant mass loss due to the breakdown of the butyl group and benzimidazole core. |
Note: These values are estimations based on the general stability of benzimidazole structures and are subject to experimental verification.
Benzimidazole derivatives are known for their high thermal stability, often decomposing at temperatures well above 300°C.[2][5] The presence of the carboxylic acid group will likely be the initial point of thermal instability, leading to decarboxylation.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of 1-butyl-1,3-benzodiazole-5-carboxylic acid under an inert atmosphere is likely to proceed in a multi-step fashion. The most probable initial step is the loss of the carboxylic acid group as carbon dioxide, a common decomposition pathway for aromatic carboxylic acids.[7] This would be followed by the degradation of the N-butyl substituent and subsequent fragmentation of the benzimidazole ring at higher temperatures.
Mandatory Visualization: Proposed Decomposition Pathway
Caption: Plausible thermal decomposition pathway.
Causality Behind the Proposed Mechanism:
-
Decarboxylation: The C-C bond between the aromatic ring and the carboxyl group is typically weaker than the bonds within the heterocyclic ring system. Upon heating, this bond is likely to cleave, releasing a molecule of carbon dioxide. This would result in an initial mass loss corresponding to the molecular weight of CO₂ (approx. 44 g/mol ).
-
Side-Chain Elimination: The N-butyl group is the next most likely site of degradation. This can occur through various radical mechanisms, potentially leading to the elimination of butene and the formation of a benzimidazole with a proton at the N1 position.
-
Ring Fragmentation: At significantly higher temperatures, the stable benzimidazole ring itself will fragment, leading to the evolution of smaller volatile nitrogen-containing compounds and the formation of a stable carbonaceous residue.
Conclusion
The thermal stability of 1-butyl-1,3-benzodiazole-5-carboxylic acid is a critical attribute for its development as a potential pharmaceutical agent. Based on the established high thermal resistance of the benzimidazole core, it is anticipated that this compound will be stable to well over 200°C.[5] The primary route of initial thermal decomposition is expected to be decarboxylation, followed by the degradation of the alkyl substituent and eventual fragmentation of the heterocyclic ring at higher temperatures. Rigorous experimental evaluation using TGA and DSC, as outlined in this guide, is essential to precisely quantify its thermal properties and establish safe handling, processing, and storage conditions.
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Triphenylamine–Benzimidazole Derivatives: Synthesis, Excited-State Characterization, and DFT Studies | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Thermal analysis—TG (red), DSC (blue) and DTG (green). - ResearchGate. Available at: [Link]
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An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - NIH. Available at: [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC - PubMed Central. Available at: [Link]
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The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid | Journal of the American Chemical Society. Available at: [Link]
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Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. Available at: [Link]
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Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed. Available at: [Link]
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A Technical Guide to the Quantum Chemical Analysis of 1-butyl-1,3-benzodiazole-5-carboxylic acid
Foreword: The Predictive Power of In Silico Chemistry
In modern drug discovery and materials science, the ability to predict molecular properties prior to synthesis is a cornerstone of efficient research and development. Quantum chemical calculations provide a powerful lens through which we can examine the electronic structure, reactivity, and potential interactions of novel chemical entities. This guide provides a comprehensive, in-depth protocol for the computational analysis of 1-butyl-1,3-benzodiazole-5-carboxylic acid, a molecule of interest due to the privileged nature of the benzimidazole scaffold in medicinal chemistry.[1] While specific computational studies on this exact molecule are not prevalent in current literature, this guide synthesizes established, field-proven methodologies for its constituent parts—the N-alkylated benzimidazole and the aromatic carboxylic acid—to construct a robust and scientifically rigorous workflow. Our approach is grounded in Density Functional Theory (DFT), a workhorse of computational chemistry renowned for its balance of accuracy and computational efficiency.
Strategic Overview: Why Quantum Chemical Calculations?
The benzimidazole nucleus is a key pharmacophore, and its derivatives are known to possess a wide range of biological activities, including antiviral, antimicrobial, and antitumor properties.[1][2] The addition of a butyl group at the N-1 position and a carboxylic acid at the C-5 position introduces specific physicochemical characteristics that will modulate the molecule's behavior. The butyl group, for instance, increases lipophilicity, which can influence membrane permeability. The carboxylic acid group provides a site for hydrogen bonding and potential salt formation, impacting solubility and receptor interactions.
Quantum chemical calculations allow us to quantify these influences by exploring:
-
Molecular Geometry: Determining the most stable three-dimensional conformation.
-
Electronic Properties: Understanding the distribution of electrons, which is crucial for predicting reactivity and intermolecular interactions. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3]
-
Spectroscopic Properties: Predicting spectral data (e.g., IR, UV-Vis) to aid in experimental characterization.
-
Reactivity Descriptors: Calculating parameters like the electrostatic potential (ESP), chemical hardness, and softness to predict how the molecule will interact with biological targets.[3]
This guide will walk through the process of obtaining these critical insights using a validated computational approach.
The Cornerstone of Our Approach: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal blend of accuracy and computational cost.[4] We will specifically employ the B3LYP hybrid functional . This choice is not arbitrary; it is one of the most widely used and well-validated functionals for organic molecules and has been successfully applied to numerous benzimidazole derivatives.[3][5]
To accurately describe the electronic structure, we will use the 6-311++G(d,p) basis set . Here's a breakdown of this choice:
-
6-311G: A triple-zeta basis set that provides a flexible and accurate description of the core and valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with potential lone pairs and anionic character, such as the carboxylic acid group.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for non-spherical distortion of the electron clouds, which is essential for describing chemical bonds accurately.
A comprehensive study on N-Butyl-1H-benzimidazole demonstrated excellent agreement between experimental data and theoretical calculations using the B3LYP method with a 6-311++G(d,p) basis set, validating this level of theory for the N-alkylated portion of our target molecule.[5]
Experimental Protocol: A Step-by-Step Computational Workflow
This section details the practical steps for performing the quantum chemical calculations on 1-butyl-1,3-benzodiazole-5-carboxylic acid. The workflow is designed to be self-validating, ensuring the results are reliable.
Step 1: Molecular Structure Preparation
-
Initial Structure Generation: Construct the 3D structure of 1-butyl-1,3-benzodiazole-5-carboxylic acid using a molecular modeling program such as GaussView, Avogadro, or ChemDraw.
-
Pre-optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step helps to remove any significant steric clashes before proceeding to the more computationally expensive DFT calculations.
Step 2: Geometry Optimization
The goal of this step is to find the lowest energy (most stable) conformation of the molecule.
-
Input File Creation: Prepare an input file for a quantum chemistry software package like Gaussian, ORCA, or PySCF.[2] The input file must specify:
-
The atomic coordinates from the pre-optimized structure.
-
The level of theory: B3LYP/6-311++G(d,p).
-
The type of calculation: Opt (for optimization).
-
It is also advisable to include Freq to calculate vibrational frequencies in the same job.
-
-
Execution: Run the calculation. This is the most computationally intensive step.
-
Validation: Upon completion, verify that the optimization has successfully converged to a true energy minimum. This is confirmed by the absence of any imaginary frequencies in the output of the frequency calculation. A single imaginary frequency would indicate a transition state, not a stable structure.
Step 3: Analysis of Molecular Properties
Once the optimized geometry is obtained, a series of single-point energy calculations and further analyses are performed to extract key chemical insights.
-
Frontier Molecular Orbitals (HOMO/LUMO): Visualize the HOMO and LUMO surfaces.
-
HOMO: Represents the region from which an electron is most likely to be donated (nucleophilic character).
-
LUMO: Represents the region most likely to accept an electron (electrophilic character).[3]
-
The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.[3]
-
-
Molecular Electrostatic Potential (ESP): Generate an ESP map. This map visualizes the charge distribution on the molecule's surface.
-
Red regions (negative potential): Indicate electron-rich areas, prime for electrophilic attack or hydrogen bond acceptance (e.g., the oxygen atoms of the carboxylic acid).
-
Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack (e.g., the hydrogen of the carboxylic acid).
-
-
Vibrational Analysis: The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to confirm the structure.
The overall workflow can be visualized as follows:
Predicted Outcomes and Data Interpretation
Based on analogous structures, we can anticipate the following results for 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Optimized Geometry
The benzimidazole ring system will be largely planar. The butyl chain will adopt a staggered conformation to minimize steric strain. The carboxylic acid group may exhibit slight rotation out of the plane of the benzimidazole ring, and its conformation (syn vs. anti) will be determined by intramolecular interactions.
Electronic Properties
The table below summarizes the key electronic properties that would be calculated and their significance.
| Property | Predicted Location/Value | Significance in Drug Development |
| HOMO | Primarily localized on the electron-rich benzimidazole ring system. | Indicates the molecule's ability to participate in π-π stacking interactions and act as an electron donor. |
| LUMO | Distributed across the benzimidazole ring and the carboxylic acid group. | Highlights regions susceptible to nucleophilic attack or electron acceptance, crucial for metabolic stability and interactions. |
| HOMO-LUMO Gap | Expected to be in the range of 4-5 eV. | A larger gap suggests higher kinetic stability and lower reactivity. |
| ESP (Negative) | Strongest negative potential will be on the carbonyl and hydroxyl oxygens of the carboxylic acid. | These sites are primary hydrogen bond acceptors, critical for binding to biological targets like enzymes or receptors. |
| ESP (Positive) | The most positive potential will be on the acidic proton of the carboxylic acid group. | This is the primary hydrogen bond donor site and the site of deprotonation, influencing pKa and solubility. |
| Dipole Moment | A significant dipole moment is expected due to the polar carboxylic acid group. | Influences solubility in polar solvents like water and governs long-range electrostatic interactions with target proteins. |
The logical relationship between the computational steps and the derived chemical insights is illustrated below.
Conclusion: Bridging Theory and Experiment
This guide outlines a robust, scientifically-grounded protocol for the quantum chemical analysis of 1-butyl-1,3-benzodiazole-5-carboxylic acid. By leveraging Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, electronic structure, and reactivity. These in silico results provide invaluable guidance for synthetic chemists and drug development professionals, enabling a more rational, data-driven approach to molecular design. The calculated properties serve as a powerful hypothesis-generating tool, predicting how this molecule will behave and interact long before it is synthesized in a lab, thereby accelerating the pace of scientific discovery.
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Yogeeswari, P., et al. (2015). 3D QSAR-based design and liquid phase combinatorial synthesis of 1,2-disubstituted benzimidazole-5-carboxylic acid and 3-substituted-5H-benzimidazo[1,2-d][3]benzodiazepin-6(7H)-one derivatives as anti-mycobacterial agents. RSC Advances, 5(82), 67119-67131. [Link]
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Atif, A., et al. (2022). Synthesis, Characterization and Computational Investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, Fukui Indices, ADMET, Molecular docking and Molecular Dynamics. Chemistry Africa, 5, 1-16. [Link]
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Malaysian Journal of Analytical Sciences. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Retrieved January 20, 2026, from [Link]
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Sanna, M., et al. (2014). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 19(7), 9582-9603. [Link]
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An In-Depth Technical Guide to 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butyl-1,3-benzodiazole-5-carboxylic acid, a member of the versatile benzimidazole family, represents a scaffold of significant interest in medicinal chemistry. The benzimidazole core, being a bioisostere of natural nucleotides, readily interacts with various biological macromolecules.[1] This guide provides a comprehensive overview of 1-butyl-1,3-benzodiazole-5-carboxylic acid, detailing a probable synthetic route, its physicochemical properties, and exploring its potential therapeutic applications based on the well-documented activities of structurally related benzimidazole derivatives. We will delve into the structure-activity relationships that govern the biological effects of this class of compounds and provide detailed experimental protocols for its synthesis and potential biological evaluation.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole, a bicyclic heterocyclic aromatic compound, is a privileged structure in drug discovery due to its wide range of pharmacological activities.[2][3] Its structural similarity to purine allows it to interact with various enzymes and receptors in the body, leading to a broad spectrum of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1][2] The substitution at the N-1, C-2, and C-5 positions of the benzimidazole ring has been a key strategy for the development of novel therapeutic agents with enhanced potency and selectivity.[4] The introduction of a butyl group at the N-1 position and a carboxylic acid at the C-5 position in 1-butyl-1,3-benzodiazole-5-carboxylic acid is expected to modulate its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further investigation.
Physicochemical Properties
Based on its chemical structure, 1-butyl-1,3-benzodiazole-5-carboxylic acid is expected to possess the following physicochemical properties:
| Property | Value | Source |
| CAS Number | 1036487-15-6 | [5] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [5] |
| Molecular Weight | 218.25 g/mol | [5] |
| IUPAC Name | 1-butyl-1H-benzimidazole-5-carboxylic acid | |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | |
| pKa | The carboxylic acid moiety will have an acidic pKa, while the benzimidazole nitrogen will have a basic pKa. |
Synthesis of 1-Butyl-1,3-benzodiazole-5-carboxylic acid
While a specific, dedicated synthesis for 1-butyl-1,3-benzodiazole-5-carboxylic acid is not extensively reported in the literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of analogous benzimidazole derivatives.[1][3][6] A one-pot reductive cyclization followed by N-alkylation and subsequent hydrolysis is a common and effective strategy.
Proposed Synthetic Pathway
Caption: Proposed one-pot synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Step-by-Step Experimental Protocol
Materials:
-
3-Nitro-4-aminobenzoic acid
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Sodium dithionite (Na₂S₂O₄)
-
Formic acid
-
Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Step 1: N-Butylation of 3-Nitro-4-aminobenzoic acid
-
To a solution of 3-nitro-4-aminobenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 3-nitro-4-(butylamino)benzoic acid.
Step 2: One-Pot Reductive Cyclization
-
Dissolve 3-nitro-4-(butylamino)benzoic acid (1 equivalent) in a mixture of ethanol and water.
-
Add sodium dithionite (4 equivalents) to the solution in portions at room temperature.
-
Add formic acid (5 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Step 3: Characterization
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: To identify the chemical shifts and coupling constants of the protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carboxylic acid C=O and O-H stretching vibrations.
Potential Biological Activities and Therapeutic Applications
The benzimidazole scaffold is associated with a wide array of biological activities. Based on structure-activity relationship (SAR) studies of related compounds, 1-butyl-1,3-benzodiazole-5-carboxylic acid is predicted to exhibit several therapeutic potentials.
Antimicrobial Activity
Benzimidazole derivatives are known to possess potent antibacterial and antifungal properties.[2][7][8][9] The mechanism of action often involves the inhibition of microbial growth by interfering with essential cellular processes. The presence of the N-butyl group may enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
Anti-inflammatory Activity
Several benzimidazole derivatives have demonstrated significant anti-inflammatory effects.[1][4] The anti-inflammatory action may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).
Antiproliferative and Anticancer Activity
The benzimidazole nucleus is a key pharmacophore in the design of anticancer agents.[10] Derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The carboxylic acid group at the 5-position has been associated with antiproliferative activity in leukemic cells.[10]
Structure-Activity Relationship (SAR) Insights
Caption: Key structural features influencing the biological activity of 1-butyl-1,3-benzodiazole-5-carboxylic acid.
SAR studies on benzimidazoles indicate that:
-
N-1 Substitution: Alkyl substitution at the N-1 position generally influences the compound's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties. The butyl group is expected to enhance cell permeability.
-
C-5 Substitution: The presence of a carboxylic acid or its derivatives at the C-5 position can be crucial for interaction with biological targets through hydrogen bonding and may contribute to specific activities like antiproliferative effects.[10][11]
Proposed Biological Evaluation Protocols
To validate the predicted biological activities, a series of in vitro and in vivo assays are recommended.
In Vitro Antimicrobial Assay (Broth Microdilution Method)
-
Prepare a stock solution of 1-butyl-1,3-benzodiazole-5-carboxylic acid in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
-
Utilize a commercial COX-1/COX-2 inhibitor screening assay kit.
-
Prepare various concentrations of the test compound.
-
Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
In Vitro Antiproliferative Assay (MTT Assay)
-
Seed cancer cells (e.g., a human leukemia cell line like K562) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 1-butyl-1,3-benzodiazole-5-carboxylic acid for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion and Future Directions
1-Butyl-1,3-benzodiazole-5-carboxylic acid is a promising molecule within the esteemed benzimidazole class of compounds. While specific experimental data for this exact compound is limited, the extensive literature on related derivatives strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases, inflammation, and oncology. The proposed synthetic route offers a practical approach for its preparation, and the outlined biological assays provide a clear roadmap for the investigation of its pharmacological profile. Further research, including detailed in vivo studies and mechanism of action elucidation, is warranted to fully explore the therapeutic potential of this intriguing compound.
References
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Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). PubMed. (n.d.). Retrieved from [Link]
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One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. (2017, August 29). Retrieved from [Link]
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Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. PubMed Central. (n.d.). Retrieved from [Link]
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Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. ACS Publications. (n.d.). Retrieved from [Link]
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Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. National Institutes of Health. (n.d.). Retrieved from [Link]
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Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. PubMed. (n.d.). Retrieved from [Link]
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Structure activity relationship of benzimidazole derivatives. ResearchGate. (n.d.). Retrieved from [Link]
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Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. (n.d.). Retrieved from [Link]
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One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization ... MedCrave online. (2017, August 29). Retrieved from [Link]
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Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. ResearchGate. (2009, September). Retrieved from [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. (n.d.). Retrieved from [Link]
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Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. PubMed Central. (n.d.). Retrieved from [Link]
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Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PubMed Central. (n.d.). Retrieved from [Link]
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Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. (n.d.). Retrieved from [Link]
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In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
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Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025, June 6). Retrieved from [Link]
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Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. PubMed. (n.d.). Retrieved from [Link]
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Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Publishing. (n.d.). Retrieved from [Link]
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Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. PubMed. (n.d.). Retrieved from [Link]
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Design, synthesis and antibacterial potential of 5-(benzo[d][7][12]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PubMed Central. (n.d.). Retrieved from [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central. (n.d.). Retrieved from [Link]
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2-sec-Butyl-1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylic acid. PubMed Central. (n.d.). Retrieved from [Link]
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A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. (2021, March 5). Retrieved from [Link]
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5-Benzo[7][12]dioxol-5-yl-2-butyl-7-(4-methoxy-phenyl)-6,7-dihydro-5H-[12]pyrindine-6-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]
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1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to 1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS number 1036487-15-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-1,3-benzodiazole-5-carboxylic acid, also known as 1-butyl-1H-benzo[d]imidazole-5-carboxylic acid, is a heterocyclic compound belonging to the benzimidazole class. The benzimidazole scaffold is a prominent structural motif in a wide array of pharmacologically active molecules, owing to its ability to mimic natural purine bases and interact with various biological targets. The introduction of a butyl group at the N-1 position and a carboxylic acid at the 5-position imparts specific physicochemical characteristics that can influence its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted properties of this compound, alongside a detailed, scientifically-grounded proposed synthesis route.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1036487-15-6 | - |
| Molecular Formula | C₁₂H₁₄N₂O₂ | - |
| Molecular Weight | 218.25 g/mol | - |
| IUPAC Name | 1-butyl-1H-benzo[d]imidazole-5-carboxylic acid | - |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Not available (Predicted to be a solid at room temperature) | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be sparingly soluble in water, with increased solubility in organic solvents such as ethanol, methanol, and DMSO. | - |
| pKa | The carboxylic acid moiety is expected to have a pKa in the range of 4-5, typical for benzoic acids. The benzimidazole ring will have a basic pKa. | - |
Proposed Synthesis Pathway
A plausible and efficient synthetic route to 1-Butyl-1,3-benzodiazole-5-carboxylic acid can be designed starting from the commercially available 4-amino-3-nitrobenzoic acid. The proposed multi-step synthesis involves N-alkylation, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring.
Figure 1: Proposed synthetic workflow for 1-Butyl-1,3-benzodiazole-5-carboxylic acid.
Step 1: N-Alkylation of 4-Amino-3-nitrobenzoic acid
Rationale: The initial step focuses on the selective alkylation of the amino group of 4-amino-3-nitrobenzoic acid with a butyl group. The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, thus favoring the nucleophilic substitution on the amino group. A suitable base is required to deprotonate the amino group, enhancing its nucleophilicity.
Experimental Protocol:
-
To a solution of 4-amino-3-nitrobenzoic acid (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding anion.
-
Add n-butyl bromide (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 4-(butylamino)-3-nitrobenzoic acid.
Step 2: Reduction of the Nitro Group
Rationale: The subsequent step involves the reduction of the nitro group in 4-(butylamino)-3-nitrobenzoic acid to an amino group. This transformation is crucial for the subsequent cyclization to form the benzimidazole ring. Several reducing agents can be employed for this purpose, with tin(II) chloride in an acidic medium or catalytic hydrogenation being common and effective methods.
Experimental Protocol (using Tin(II) Chloride):
-
Suspend 4-(butylamino)-3-nitrobenzoic acid (1.0 eq.) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid to the suspension.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and neutralize it carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
The resulting precipitate, tin salts, can be filtered off.
-
The filtrate can be extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-amino-4-(butylamino)benzoic acid.
Step 3: Cyclization to Form the Benzimidazole Ring
Rationale: The final step is the formation of the benzimidazole ring through the condensation of the two adjacent amino groups with a one-carbon synthon. Formic acid is a common and effective reagent for this cyclization, acting as both the source of the carbon atom and an acidic catalyst.
Experimental Protocol:
-
Dissolve 3-amino-4-(butylamino)benzoic acid (1.0 eq.) in formic acid.
-
Heat the reaction mixture at reflux for several hours. The progress of the cyclization can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash it thoroughly with water to remove any residual formic acid, and dry it under vacuum to obtain the final product, 1-Butyl-1,3-benzodiazole-5-carboxylic acid.
Structural Elucidation
The structure of the synthesized 1-Butyl-1,3-benzodiazole-5-carboxylic acid and its intermediates would be confirmed using standard spectroscopic techniques.
Figure 2: Chemical structures of key compounds in the synthesis pathway.
Expected Spectral Data:
-
¹H NMR: The spectrum of the final product is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups), aromatic protons on the benzimidazole ring, and a singlet for the proton at the 2-position of the imidazole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon spectrum will display signals corresponding to the aliphatic carbons of the butyl group, the aromatic carbons of the benzimidazole ring, the carbon of the carboxylic acid group, and the characteristic carbon at the 2-position of the imidazole ring.
-
IR Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a C=O stretching vibration, C-N stretching bands, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.25 g/mol ).
Conclusion
This technical guide provides a detailed overview of 1-Butyl-1,3-benzodiazole-5-carboxylic acid, including its predicted physicochemical properties and a plausible, detailed synthetic route. The proposed synthesis is based on established chemical principles and provides a practical framework for researchers interested in the preparation of this and related benzimidazole derivatives. The information presented herein is intended to serve as a valuable resource for scientists and professionals in the fields of medicinal chemistry and drug development, facilitating further research and application of this class of compounds.
References
- Due to the lack of specific literature for the synthesis of CAS number 1036487-15-6, the references for the proposed synthetic steps are based on general and well-established organic chemistry reactions for similar transform
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays Using 1-butyl-1,3-benzodiazole-5-carboxylic acid
Introduction: The Promise of Benzimidazole Scaffolds in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antibacterial and antifungal activities.[1] The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological properties, including significant antimicrobial efficacy.[2][3][4][5] This versatile bicyclic system, composed of fused benzene and imidazole rings, allows for structural modifications that can enhance its interaction with various microbial targets.[4][6]
This document provides a comprehensive guide for researchers on evaluating the antimicrobial potential of a specific derivative, 1-butyl-1,3-benzodiazole-5-carboxylic acid . While extensive data on this particular compound is not yet publicly available, the protocols herein are based on established methodologies for assessing novel antimicrobial agents and the known biological activities of the benzimidazole class.[7][8] The rationale behind these assays is to determine the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature, which are critical early-stage indicators of its therapeutic potential.
The structure of 1-butyl-1,3-benzodiazole-5-carboxylic acid, with a butyl group at the N-1 position and a carboxylic acid group at the 5-position, presents unique physicochemical properties that may influence its antimicrobial activity. The carboxylic acid moiety, for instance, can enhance hydrophilicity, which may improve activity.[6]
Potential Mechanism of Action: Insights from Benzimidazole Derivatives
Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms. A prominent mode of action is the inhibition of essential bacterial enzymes. For instance, some benzimidazoles have been shown to target DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria, ultimately leading to cell death.[6][9] Other proposed mechanisms include the disruption of microbial cell membrane integrity and the inhibition of tubulin polymerization in fungi.[5] Understanding these potential pathways is crucial for interpreting experimental results and guiding further drug development efforts.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be adaptable for the evaluation of 1-butyl-1,3-benzodiazole-5-carboxylic acid against a panel of relevant bacterial and fungal strains. It is recommended to include both Gram-positive and Gram-negative bacteria, as well as representative yeast and mold species.
Preparation of Stock Solution
The solubility of the test compound is a critical first step. Due to the carboxylic acid group, 1-butyl-1,3-benzodiazole-5-carboxylic acid is expected to be soluble in alkaline solutions or polar organic solvents.
-
Protocol:
-
Accurately weigh 10 mg of 1-butyl-1,3-benzodiazole-5-carboxylic acid.
-
Dissolve the compound in 1 mL of dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution. Note: Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C until use.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][7]
-
Workflow Diagram:
Caption: Workflow for the Broth Microdilution Assay.
-
Protocol:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Add 200 µL of the compound stock solution (appropriately diluted in broth to the highest desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will be the sterility control (broth only).
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Include a positive control antibiotic with a known MIC against the test strains.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.
-
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, typically observed as no colony growth on the agar plate.
-
Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound. It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.
-
Protocol:
-
Prepare a microbial lawn by evenly spreading a standardized inoculum (0.5 McFarland) onto the surface of a large MHA plate.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the 1-butyl-1,3-benzodiazole-5-carboxylic acid solution (e.g., 10 µ g/disk ).
-
Place the impregnated disks onto the surface of the agar.
-
Include a positive control (a disk with a standard antibiotic) and a negative control (a disk with the solvent used to dissolve the compound).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
Data Presentation and Interpretation
Systematic data recording is essential for comparing the efficacy of the test compound against different microorganisms.
Table 1: Hypothetical MIC and MBC Data for 1-butyl-1,3-benzodiazole-5-carboxylic acid
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 | 16 | Ciprofloxacin | 1 |
| Enterococcus faecalis | Gram-positive | 16 | 32 | Vancomycin | 2 |
| Escherichia coli | Gram-negative | 32 | >64 | Ciprofloxacin | 0.5 |
| Pseudomonas aeruginosa | Gram-negative | >64 | >64 | Ciprofloxacin | 1 |
| Candida albicans | N/A (Fungus) | 4 | 8 | Fluconazole | 2 |
Table 2: Hypothetical Zone of Inhibition Data from Agar Disk Diffusion Assay
| Microorganism | Gram Stain | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Positive Control Zone (mm) |
| Staphylococcus aureus | Gram-positive | 18 | Ciprofloxacin (5 µg) | 25 |
| Escherichia coli | Gram-negative | 12 | Ciprofloxacin (5 µg) | 30 |
| Candida albicans | N/A (Fungus) | 20 | Fluconazole (25 µg) | 28 |
Hypothetical Signaling Pathway Inhibition
To visualize a potential mechanism of action, the following diagram illustrates the inhibition of a bacterial signaling pathway.
Caption: Hypothetical inhibition of a bacterial kinase by the test compound.
Conclusion and Future Directions
These application notes provide a robust framework for the initial antimicrobial evaluation of 1-butyl-1,3-benzodiazole-5-carboxylic acid. The data generated from these assays will be instrumental in determining the compound's spectrum of activity and potency. Promising results should be followed by more advanced studies, including time-kill kinetics, resistance development studies, and cytotoxicity assays to assess the compound's safety profile. Further investigations into the precise mechanism of action will also be crucial for the rational design of more potent analogs.
References
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2017/Volume%2010,%20Issue%207/RJPT_10_7_2017_2400-2414.html]
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- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [URL: https://rjptonline.org/abstract.php?id=10398]
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem. [URL: https://www.benchchem.com/application-notes/antimicrobial-susceptibility-testing-of-novel-compounds]
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- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10386180/]
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Application Notes and Protocols for Evaluating the Anticancer Activity of 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to understanding and evaluating the potential anticancer activities of 1-butyl-1,3-benzodiazole-5-carboxylic acid derivatives. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for the synthesis and biological evaluation of this specific class of compounds.
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds in Oncology
The benzimidazole core, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][3] Several benzimidazole derivatives have been developed as successful drugs, including proton pump inhibitors and anthelmintics. Notably, some of these existing drugs, such as bendamustine, have been repurposed as effective anticancer agents.[1]
The anticancer properties of benzimidazole derivatives are attributed to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival. These mechanisms include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of protein kinases and poly(ADP-ribose) polymerase (PARP).[1][4] This document focuses on a specific subclass: 1-butyl-1,3-benzodiazole-5-carboxylic acid derivatives, exploring their therapeutic promise. The introduction of a butyl group at the N-1 position and a carboxylic acid at the C-5 position can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially enhancing its pharmacokinetic profile and target engagement.
Synthesis of 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid Derivatives
The synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid derivatives can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established methods for benzimidazole synthesis.[3][5]
Protocol 2.1: Synthesis of 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid
Materials:
-
4-Amino-3-nitrobenzoic acid
-
Butyraldehyde
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reductive Cyclization:
-
In a round-bottom flask, dissolve 4-amino-3-nitrobenzoic acid and butyraldehyde in DMF.
-
Slowly add an aqueous solution of sodium dithionite to the mixture while stirring at room temperature. The reaction is an exothermic process and should be controlled.
-
After the addition is complete, heat the reaction mixture at 80-90°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with HCl to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 1-butyl-1,3-benzodiazole-5-carboxylic acid.
-
Proposed Mechanisms of Anticancer Activity
Based on the extensive research on benzimidazole derivatives, the anticancer activity of 1-butyl-1,3-benzodiazole-5-carboxylic acid derivatives is likely mediated through multiple pathways. The specific substitutions on the benzimidazole core can influence the primary mechanism of action.
Inhibition of Tubulin Polymerization
Many benzimidazole compounds exert their anticancer effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape.[1] By binding to the colchicine-binding site on β-tubulin, these derivatives can inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]
Topoisomerase Inhibition
Topoisomerases are critical enzymes that regulate DNA topology during replication, transcription, and recombination.[6] Certain benzimidazole derivatives have been shown to inhibit topoisomerase I and II, leading to DNA strand breaks and the induction of apoptosis.[6]
Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Benzimidazole derivatives have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and B-Raf, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[4][6]
Induction of Apoptosis
Ultimately, the various mechanisms of action of benzimidazole derivatives converge on the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Diagram: Proposed Anticancer Mechanisms
Caption: Proposed mechanisms of anticancer action for 1-butyl-1,3-benzodiazole-5-carboxylic acid derivatives.
In Vitro Evaluation of Anticancer Activity
A series of in vitro assays are essential to determine the cytotoxic and apoptotic effects of the synthesized derivatives on cancer cell lines.
Cell Viability Assays (MTT and XTT)
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol 4.1.1: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1-Butyl-1,3-benzodiazole-5-carboxylic acid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cell viability assay.
Apoptosis Assays
Principle: To confirm that cell death occurs via apoptosis, assays that detect key apoptotic markers are employed. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting early and late apoptosis.
Protocol 4.2.1: Annexin V-FITC/PI Staining
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Diagram: Apoptosis Detection Workflow
Caption: Workflow for detecting apoptosis using Annexin V-FITC and PI staining.
Data Presentation and Interpretation
The results from the in vitro assays should be presented clearly to allow for easy comparison and interpretation.
Table 1: Hypothetical IC50 Values (µM) of 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid Derivatives
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Derivative 1 | 5.2 | 8.1 | 6.5 |
| Derivative 2 | 2.8 | 4.5 | 3.1 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Note: These are hypothetical values for illustrative purposes.
Conclusion and Future Directions
The 1-butyl-1,3-benzodiazole-5-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in these application notes provide a robust framework for the synthesis and in vitro evaluation of these compounds. Further studies should focus on elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives. In vivo studies using animal models will also be crucial to assess the therapeutic efficacy and safety of these promising compounds.
References
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Lim, C. S., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Biomedical Science, 29(1), 70. [Link]
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Youssif, B. G. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481. [Link]
-
Abdel-Gawad, N. M., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Egyptian National Cancer Institute, 35(1), 2. [Link]
-
Argirova, M., et al. (2021). Benzimidazole derivatives with anticancer activity. Mini Reviews in Medicinal Chemistry, 21(15), 2007-2023. [Link]
-
Altıntop, M. D., et al. (2019). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. [Link]
-
Mohamed, H. A., et al. (2023). The effects of the benzimidazole 5-position on the anticancer activity. ResearchGate. [Link]
-
Elango, H., et al. (2024). Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate. [Link]
-
Iftikhar, K., et al. (2018). IC 50 values of synthesized series of compounds with binding free... ResearchGate. [Link]
-
Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry, 16(1), 1-25. [Link]
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Stankova, I., et al. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(19), 6296. [Link]
-
El-Sayed, N. N. E., et al. (2016). Design, synthesis and antibacterial potential of 5-(benzo[d][1][6]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 26-34. [Link]
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Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
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Schmidt, U., et al. (2007). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. European Journal of Organic Chemistry, 2007(24), 4072-4084. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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Chimirri, A., et al. (2001). Synthesis of 3-Carboxylic Derivatives of 1,5-Benzodiazepines. ResearchGate. [Link]
-
Arumugam, N., et al. (2012). 2-sec-Butyl-1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o1995. [Link]
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Application Notes and Protocols for Investigating 1-butyl-1,3-benzodiazole-5-carboxylic acid as a Potential Enzyme Inhibitor
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry and drug discovery, renowned for its versatile pharmacological activities.[1][2] Its structural resemblance to natural purines allows it to interact with a wide array of biological macromolecules, including enzymes. Consequently, benzimidazole derivatives have been successfully developed as inhibitors for a diverse range of enzymes, exhibiting anticancer, antiviral, anti-inflammatory, and other therapeutic properties.[1] Prominent examples include their activity as kinase inhibitors[3][4], urease inhibitors[2], and acetylcholinesterase inhibitors[5].
Given this precedent, 1-butyl-1,3-benzodiazole-5-carboxylic acid represents a compound of significant interest for screening as a novel enzyme inhibitor. The presence of the N-butyl group and the carboxylic acid moiety at the 5-position provides unique physicochemical properties that may confer potency and selectivity for specific enzyme targets. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate the enzyme inhibitory potential of this compound. The protocols herein are designed to be robust and self-validating, grounded in established biochemical principles.
PART 1: Synthesis and Characterization of 1-butyl-1,3-benzodiazole-5-carboxylic acid
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[6][7][8] While a specific synthesis for the N-butylated version is not detailed in the initial literature search, a plausible synthetic route can be extrapolated from established methods. This would likely involve the initial formation of the benzimidazole ring followed by N-alkylation.
Protocol 1: Hypothetical Two-Step Synthesis
Step 1: Synthesis of 1H-Benzimidazole-5-carboxylic acid
-
Reaction Setup: In a round-bottom flask, combine 4-amino-3-nitrobenzoic acid and formic acid.
-
Reduction: Add a reducing agent, such as sodium dithionite, portion-wise to the mixture at a controlled temperature.[9] This step reduces the nitro group to an amine, forming a diamine intermediate.
-
Cyclization: The in situ generated diamine will then react with formic acid, which serves as the source for the C2 carbon of the benzimidazole ring, to yield 1H-benzimidazole-5-carboxylic acid.
-
Work-up and Purification: Upon reaction completion, cool the mixture and adjust the pH to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: N-Butylation to Yield 1-butyl-1,3-benzodiazole-5-carboxylic acid
-
Alkylation Reaction: Dissolve the 1H-benzimidazole-5-carboxylic acid from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a base, such as potassium carbonate, to deprotonate the benzimidazole nitrogen.
-
Addition of Alkyl Halide: Add 1-bromobutane to the reaction mixture and heat to facilitate the N-alkylation.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The final compound can be purified using column chromatography.
Caption: Hypothetical two-step synthesis of the target compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the butyl group and the correct substitution pattern on the benzimidazole ring.[6][7]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition.
PART 2: Protocols for Enzyme Inhibition Assays
The following protocols outline standardized methods for evaluating the inhibitory activity of 1-butyl-1,3-benzodiazole-5-carboxylic acid against three representative enzyme classes where benzimidazoles have shown promise. These protocols are designed for a 96-well plate format for higher throughput.
Protocol 2: Protein Kinase Inhibition Assay
Protein kinases are a major class of drug targets, particularly in oncology, and benzimidazole derivatives are known kinase inhibitors.[3][4]
Materials:
-
Purified protein kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)
-
Specific peptide substrate for the kinase
-
1-butyl-1,3-benzodiazole-5-carboxylic acid (test compound)
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions in the kinase assay buffer to achieve a range of desired final concentrations.
-
Assay Setup:
-
Blank wells: Assay buffer and DMSO.
-
Control wells (100% activity): Enzyme, substrate, and DMSO.
-
Test wells: Enzyme, substrate, and serial dilutions of the test compound.
-
-
Pre-incubation: Add the enzyme and the test compound (or DMSO for control) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and the peptide substrate to all wells.
-
Incubation: Incubate the plate at the optimal temperature for a set time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. Luminescence is typically measured.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical protein kinase inhibition assay.
Protocol 3: Urease Inhibition Assay
Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria and in agriculture. Benzimidazole derivatives have been identified as potent urease inhibitors.[2]
Materials:
-
Jack bean urease
-
Urea (substrate)
-
Phosphate buffer (pH 7.4)
-
Phenol red indicator
-
1-butyl-1,3-benzodiazole-5-carboxylic acid (test compound)
-
Thiourea (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and thiourea in DMSO. Prepare working solutions of urease and urea in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the urease solution, buffer, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the urea solution to all wells to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes. The enzymatic hydrolysis of urea will produce ammonia, leading to an increase in pH.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader. The change in color of the phenol red indicator corresponds to the amount of ammonia produced.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay
AChE inhibitors are used in the treatment of Alzheimer's disease. Some benzimidazole derivatives have shown potent AChE inhibitory activity.[5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for detection
-
Tris-HCl buffer (pH 8.0)
-
1-butyl-1,3-benzodiazole-5-carboxylic acid (test compound)
-
Donepezil or Tacrine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and a positive control from DMSO stock solutions.
-
Assay Setup: In a 96-well plate, add the AChE solution, DTNB, and the test compound at various concentrations in Tris-HCl buffer.
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add the substrate (ATCI) to all wells. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value from the dose-response curve.
PART 3: Data Presentation and Interpretation
The inhibitory potency of 1-butyl-1,3-benzodiazole-5-carboxylic acid should be quantified and summarized for clear comparison.
Table 1: Summary of Hypothetical Enzyme Inhibition Data
| Target Enzyme | Positive Control | IC50 of Positive Control (µM) | IC50 of Test Compound (µM) |
| Protein Kinase X | Staurosporine | 0.01 | Experimental Value |
| Urease | Thiourea | 22.0[2] | Experimental Value |
| Acetylcholinesterase | Donepezil | 0.03 | Experimental Value |
Interpretation of Results:
The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Further studies, such as enzyme kinetics analysis (e.g., Lineweaver-Burk plots), can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).[10]
Conclusion
The protocols and guidelines presented here offer a structured approach to investigating the potential of 1-butyl-1,3-benzodiazole-5-carboxylic acid as an enzyme inhibitor. The rich history of benzimidazole derivatives in medicinal chemistry provides a strong rationale for this exploration.[1][2][5] By following these detailed methodologies, researchers can generate reliable and reproducible data to assess the compound's inhibitory activity and determine its potential as a lead compound for drug development.
References
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Kuzman, D., & Tomin, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284–2298. Retrieved from [Link]
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Perin, N., et al. (2022). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules, 27(23), 8343. Retrieved from [Link]
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Bentham Science Publishers. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors. Retrieved from [Link]
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Vuong, Q. V., & Bowyer, M. C. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Retrieved from [Link]
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Saeedian Moghadam, E., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. DarU Journal of Pharmaceutical Sciences, 30(1), 1-13. Retrieved from [Link]
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Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2019). Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives. Molecules, 24(5), 883. Retrieved from [Link]
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Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4). Retrieved from [Link]
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Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. ResearchGate. Retrieved from [Link]
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López-Rodríguez, M. L., et al. (2000). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 8(1), 221-236. Retrieved from [Link]
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Xiao, F., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 169-181. Retrieved from [Link]
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Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Semantic Scholar. Retrieved from [Link]
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Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36838–36842. Retrieved from [Link]
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ChemicalRegister. (n.d.). 1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. Retrieved from [Link]
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Maradolla, M. B., et al. (2008). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. ARKIVOC, 2008(15), 42-46. Retrieved from [Link]
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Knez, D., et al. (2021). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 64(15), 11299-11322. Retrieved from [Link]
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Poojary, B., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from [Link]
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Burch, J. D., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545–5549. Retrieved from [Link]
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Almquist, R. G., et al. (1985). Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. Journal of Medicinal Chemistry, 28(8), 1062-1066. Retrieved from [Link]
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Al-Hourani, B. J., et al. (2021). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. RSC Advances, 11(52), 32909-32924. Retrieved from [Link]
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Poczta, A., et al. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(19), 6253. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2016). Design, synthesis and antibacterial potential of 5-(benzo[d][3][11]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of the Serbian Chemical Society, 81(10), 1147-1159. Retrieved from [Link]
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Protocol for the Strategic Functionalization of 1-Butyl-1,3-benzodiazole-5-carboxylic Acid
An Application Note for Advanced Organic Synthesis and Drug Discovery
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous pharmacologically active compounds.[1][2] 1-butyl-1,3-benzodiazole-5-carboxylic acid is a versatile building block, offering multiple strategic points for chemical modification to generate diverse molecular libraries for drug discovery. This application note provides detailed, field-proven protocols for the functionalization of this key intermediate at two primary sites: the carboxylic acid moiety and the C2 position of the benzimidazole core. We will detail robust methods for amide bond formation, esterification, and C-C bond formation via Suzuki-Miyaura cross-coupling, explaining the mechanistic rationale behind each step to ensure reproducibility and high-yield outcomes.
Introduction: The Benzimidazole Core in Modern Chemistry
Benzimidazole derivatives are bioisosteres of natural nucleotides, allowing them to interact readily with biological macromolecules, which underpins their broad spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[1] The target molecule, 1-butyl-1,3-benzodiazole-5-carboxylic acid (CAS 1036487-15-6), possesses three key regions for diversification:
-
N1-Butyl Group: Provides lipophilicity and influences solid-state properties.
-
C5-Carboxylic Acid: A highly versatile functional handle for derivatization into amides, esters, and other functional groups.
-
Benzimidazole Core: The aromatic system, particularly the C2 position, is amenable to substitution, enabling the introduction of additional diversity elements.
This guide will focus on validated protocols for the latter two, providing researchers with a reliable roadmap for library synthesis.
Part I: Functionalization of the C5-Carboxylic Acid Moiety
The carboxylic acid is the most direct and versatile site for modification. The following protocols detail its conversion into amides and esters, two of the most common functional groups in pharmaceutical agents.[3]
Protocol 1: Amide Bond Formation via HATU-Mediated Coupling
Amide coupling is a fundamental reaction in medicinal chemistry, typically involving the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[4] Carbodiimide reagents (like EDC) or uronium-based reagents (like HATU) are employed to form a highly reactive activated ester intermediate in situ.[3][5] We recommend HATU for its high efficiency and suppression of side reactions.
Experimental Protocol:
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 1-butyl-1,3-benzodiazole-5-carboxylic acid (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) to the solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.) to the mixture and stir for 5 minutes at room temperature. The base is crucial to neutralize the reaction and deprotonate the amine.
-
Activation & Coupling: Add a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.) in DMF portion-wise. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up & Purification:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and wash sequentially with 5% aqueous LiCl (to remove DMF), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure amide.
-
Quantitative Data Summary:
| Amine Partner | Equiv. | Solvent | Time (h) | Typical Yield (%) |
| Aniline | 1.1 | DMF | 6 | 85-95% |
| Benzylamine | 1.1 | DMF | 4 | 90-98% |
| Morpholine | 1.1 | DMF | 5 | 88-96% |
| (R)-1-Phenylethanamine | 1.1 | DMF | 8 | 80-90% |
Workflow Diagram: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Ester Synthesis via Fischer-Speier Esterification
Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] The reaction is an equilibrium process. To drive it towards the product, the alcohol is typically used in excess as the solvent, and a strong acid catalyst is employed.[7] Removal of water, a byproduct, also shifts the equilibrium to favor ester formation.[7]
Experimental Protocol:
-
Reaction Setup: Suspend 1-butyl-1,3-benzodiazole-5-carboxylic acid (1.0 equiv.) in the desired alcohol (e.g., methanol, ethanol), which will serve as both reactant and solvent (use at least a 20-fold excess).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 5 mol%) to the suspension.
-
Heating: Heat the mixture to reflux (the temperature will depend on the boiling point of the alcohol used). For higher-boiling alcohols, a Dean-Stark apparatus can be used to remove water azeotropically.[7]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography if necessary.
-
Quantitative Data Summary:
| Alcohol | Catalyst | Conditions | Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ (5 mol%) | Reflux | 12 | 90-97% |
| Ethanol | H₂SO₄ (5 mol%) | Reflux | 16 | 88-95% |
| Isopropanol | H₂SO₄ (5 mol%) | Reflux | 24 | 75-85% |
| Benzyl Alcohol | H₂SO₄ (5 mol%) | 100 °C | 18 | 70-80% |
Workflow Diagram: Fischer Esterification
Caption: Workflow for acid-catalyzed Fischer esterification.
Part II: Functionalization of the Benzimidazole Core
While C-H activation is an emerging field, a more established and broadly applicable method for functionalizing the benzimidazole core is through palladium-catalyzed cross-coupling reactions.[8] This requires the initial installation of a halide "handle," typically at the C2 position, which is the most acidic proton on the benzimidazole ring system.
Protocol 3: C2-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol is a two-step process: (A) lithiation and subsequent iodination of the C2 position, followed by (B) a palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid.[9]
Step A: Synthesis of the 2-Iodo-Benzimidazole Intermediate
Causality Note: The proton at the C2 position of a benzimidazole is weakly acidic and can be deprotonated with a strong base like n-butyllithium. The resulting anion is a potent nucleophile that readily reacts with an iodine source.
-
Setup: In a flame-dried, nitrogen-flushed flask, dissolve 1-butyl-1,3-benzodiazole-5-carboxylic acid (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add n-Butyllithium (n-BuLi, 2.2 equiv., as a solution in hexanes) dropwise. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C2 position. Stir at -78 °C for 1 hour.
-
Iodination: Add a solution of iodine (I₂, 1.5 equiv.) in anhydrous THF dropwise. The deep color of the iodine should dissipate.
-
Quench: After stirring for 1-2 hours at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Allow the mixture to warm to room temperature.
-
Work-up: Extract the product with ethyl acetate. The carboxylic acid group may require acidification with 1M HCl to pH ~4-5 to ensure it is protonated before extraction. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude 2-iodo intermediate is often used directly in the next step after purification by column chromatography.
Step B: Suzuki-Miyaura Cross-Coupling
Causality Note: The Suzuki reaction involves a catalytic cycle where a Pd(0) species undergoes oxidative addition into the C-I bond. Transmetalation with the boronic acid (activated by a base) followed by reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.[9][10]
-
Reagent Preparation: To a microwave vial, add the 2-iodo-1-butyl-1,3-benzodiazole-5-carboxylic acid intermediate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), a palladium catalyst such as PdCl₂(dppf) or a combination of PdCl₂ (5 mol%) and a ligand like SPhos (10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).[9]
-
Solvent Addition: Add a suitable solvent, typically a mixture like DMF/water or Dioxane/water.
-
Reaction: Seal the vial and heat in a microwave reactor to 100-140 °C for 20-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for several hours.
-
Monitoring: Monitor for the disappearance of the 2-iodo intermediate by LC-MS.
-
Work-up & Purification:
-
Cool the reaction, filter through a pad of Celite to remove the palladium catalyst, and wash with ethyl acetate.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
-
Workflow Diagram: C2-Arylation
Caption: Two-step workflow for C2-arylation.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Amide Yield | - Incomplete activation of the carboxylic acid.- Poorly nucleophilic or sterically hindered amine.- Moisture in the reaction. | - Ensure HATU is fresh and reagents/solvents are anhydrous.- Increase reaction time or temperature (up to 50 °C).- Use a different coupling agent (e.g., COMU). |
| Esterification Stalls | - Equilibrium not sufficiently shifted.- Steric hindrance from the alcohol. | - Use a larger excess of the alcohol.- Ensure the acid catalyst is active.- For hindered alcohols, convert the carboxylic acid to an acid chloride first, then react with the alcohol. |
| Failed C2-Iodination | - Incomplete deprotonation.- n-BuLi has degraded. | - Use freshly titrated n-BuLi.- Ensure strictly anhydrous and anaerobic conditions.- Increase reaction time for deprotonation. |
| Low Suzuki Yield | - Catalyst deactivation.- Poor choice of ligand or base.- Boronic acid decomposition. | - Degas the solvent thoroughly.- Screen different palladium catalysts, ligands, and bases.[9]- Use fresh boronic acid. |
References
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Shaik, M., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
- Kandri Rodi, Y., et al. (2019). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(70), 40863-40869.
- López-Rodríguez, M. L., et al. (2000). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(3), 221-224.
- Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2019(6), 1-14.
- Maradolla, M. B., et al. (2008). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquids. ARKIVOC, 2008(xv), 42-46.
-
ResearchGate. (n.d.). Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. Retrieved from [Link]
- Sharma, A., & Kumar, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 16(8), 241-248.
- Scott, D. J., et al. (2018). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Organic Letters, 20(15), 4571–4575.
- Mohamed, M. S., et al. (2015). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Saudi Pharmaceutical Journal, 23(5), 527-537.
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Chemical Register. (n.d.). 1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. Retrieved from [Link]
-
ARKAT USA, Inc. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Retrieved from [Link]
- Kim, H., et al. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III) Carboxylate Cluster.
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854–1857.
- Akbarzadeh, F., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 12(3), e202200213.
-
ResearchGate. (n.d.). Synthesis, characterization and antioxidant studies of benzo[9][11]imidazo[2, 1-b]thiazole derivatives. Retrieved from [Link]
- Yilmaz, F., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific Reports, 11(1), 1-10.
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
- Kandri Rodi, Y., et al. (2024). reactivity and functionalization of 1,5-benzodiazepine-2,4- dione derivatives. Journal Marocain de Chimie Hétérocyclique.
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Chemistry LibreTexts. (2022, September 15). 15.7: Preparation of Esters. Retrieved from [Link]
- Musiol, R., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3186.
-
International Journal for Scientific and Development Research. (2021). RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. Retrieved from [Link]
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Reusch, W. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Derivatization of 2,1,3-Benzothiadiazole Via Regioselective C HFunctionalization and Aryne Reactivity. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2016). Design, synthesis and antibacterial potential of 5-(benzo[d][2][4]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of the Serbian Chemical Society, 81(10), 1109-1120.
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Application Notes & Protocols: In Vitro Biological Evaluation of 1-butyl-1,3-benzodiazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial in vitro biological evaluation of 1-butyl-1,3-benzodiazole-5-carboxylic acid. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a strategic, tiered approach to screening. We will detail robust, validated protocols for assessing cytotoxicity, antiproliferative, antimicrobial, and anti-inflammatory potential. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with appropriate controls. Our objective is to provide a logical, efficient workflow to characterize the biological profile of this novel compound and guide future development efforts.
Introduction and Scientific Rationale
The benzimidazole ring system, an isostere of naturally occurring purine nucleoside bases, readily interacts with various biopolymers, making it a cornerstone of modern medicinal chemistry.[1] Its derivatives have been successfully developed into drugs for a wide range of diseases.[6][7] The specific compound, 1-butyl-1,3-benzodiazole-5-carboxylic acid, combines this potent scaffold with a butyl group at the N1 position and a carboxylic acid moiety at the C5 position. These substitutions can significantly influence the compound's lipophilicity, cell permeability, and target-binding interactions, making a systematic in vitro evaluation essential.
The carboxylic acid group, in particular, is a common feature in many bioactive molecules and can act as a key pharmacophore, participating in hydrogen bonding with biological targets or improving pharmacokinetic properties.[8][9] This guide proposes a screening cascade designed to first establish a safety profile through cytotoxicity testing, followed by parallel screening against key therapeutic areas where benzimidazoles have shown promise.
Compound Profile: 1-butyl-1,3-benzodiazole-5-carboxylic acid
-
Structure: (A chemical structure diagram would be inserted here in a formal document)
-
IUPAC Name: 1-butyl-1H-benzo[d]imidazole-5-carboxylic acid
-
Molecular Formula: C12H14N2O2
-
Molecular Weight: 218.25 g/mol
-
Key Physicochemical Properties (To be determined experimentally):
-
Solubility: Critical for preparing stock solutions. Assess in DMSO, ethanol, and aqueous buffers (e.g., PBS). The carboxylic acid moiety may allow for salt formation to improve aqueous solubility.
-
Purity: Must be >95% (determined by HPLC, LC-MS, and NMR) to ensure observed activity is not due to impurities.
-
Stability: Assess stability in solution (e.g., in DMSO at -20°C and in cell culture media at 37°C) over the time course of the experiments.
-
Tier 1 Evaluation: Foundational Cytotoxicity Assessment
Rationale: Before assessing specific pharmacological activities, it is imperative to determine the compound's inherent cytotoxicity. This data is twofold: it provides an initial safety profile and, crucially, informs the concentration range for all subsequent biological assays. Using concentrations that are broadly cytotoxic would confound the interpretation of any specific "activity," as it may simply be a result of cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol 2.1: General Cytotoxicity Screening using the MTT Assay
This protocol assesses the effect of the compound on the viability of a non-cancerous cell line (e.g., HEK293 or NIH/3T3) to establish a baseline therapeutic window.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
HEK293 cells (or other suitable non-cancerous line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
1-butyl-1,3-benzodiazole-5-carboxylic acid (Test Compound)
-
DMSO (Vehicle)
-
Doxorubicin (Positive Control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working solutions by serially diluting the stock in complete medium. A typical concentration range to start with is 200 µM down to ~0.1 µM.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the 2x working solutions to the appropriate wells in triplicate.
-
Test Wells: Cells + Compound dilutions.
-
Vehicle Control: Cells + Medium with the highest concentration of DMSO used (e.g., 0.5%).
-
Positive Control: Cells + Doxorubicin (e.g., 10 µM).
-
Untreated Control: Cells + Medium only.
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of Solubilization Buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Test / Absorbance_Vehicle) * 100
-
Plot % Viability against log[Compound Concentration] and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Hypothetical Cytotoxicity Data | IC50 (µM) on HEK293 cells |
| Test Compound | > 100 µM |
| Doxorubicin (Control) | 1.5 µM |
An IC50 > 100 µM suggests low general cytotoxicity and provides a wide concentration range for subsequent pharmacological assays.
Tier 2 Evaluation: Pharmacological Screening
Based on the extensive literature on benzimidazole derivatives, the following three areas represent high-probability targets for discovering biological activity.[1][4][5] These assays should be run in parallel.
Workflow: Tiered In Vitro Screening Cascade
Caption: A tiered workflow for in vitro evaluation.
Protocol 3.1: Anticancer Antiproliferative Activity (SRB Assay)
Rationale: Many benzimidazole derivatives function as anticancer agents by inhibiting microtubule dynamics, DNA topoisomerases, or various kinases, leading to cell cycle arrest and apoptosis.[4][6][7] The Sulforhodamine B (SRB) assay is a robust and sensitive method for measuring cell density based on the measurement of cellular protein content.
Procedure:
-
Cell Lines: Use a panel of cancer cell lines, e.g., MCF-7 (breast), HCT116 (colon), A549 (lung).
-
Method: The protocol is similar to the MTT assay (Protocol 2.1) through the 72-hour incubation step.
-
Cell Fixation: After incubation, gently remove the medium. Add 100 µL of ice-cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Reading: Shake the plate for 5 minutes and read the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition) as described for the IC50 in the MTT assay.
| Hypothetical Antiproliferative Data | GI50 (µM) |
| Cell Line | Test Compound |
| MCF-7 (Breast) | 12.5 µM |
| HCT116 (Colon) | 8.9 µM |
| A549 (Lung) | 21.3 µM |
If significant activity is observed, follow-up studies could investigate the mechanism, such as apoptosis induction via caspase activity assays or cell cycle analysis by flow cytometry.
Potential Mechanism: Apoptosis Induction
Caption: A simplified intrinsic apoptosis pathway.
Protocol 3.2: Antimicrobial Activity (Broth Microdilution for MIC)
Rationale: Benzimidazoles are well-established antimicrobial agents, effective against a wide spectrum of bacteria and fungi.[1][10][11] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Procedure:
-
Microorganisms: Use a panel including Gram-positive (e.g., Staphylococcus aureus ATCC 29213), Gram-negative (e.g., Escherichia coli ATCC 25922), and yeast (e.g., Candida albicans ATCC 90028).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for yeast.
-
Inoculum Preparation: Prepare a bacterial/yeast suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Plate Preparation:
-
Add 50 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 50 µL of the 2x concentrated test compound to the first column and perform a 2-fold serial dilution across the plate.
-
-
Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
-
Growth Control: Wells with broth and inoculum only.
-
Sterility Control: Wells with broth only.
-
-
Incubation: Incubate plates at 35°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by adding a viability indicator like resazurin.
| Hypothetical Antimicrobial Data | MIC (µg/mL) |
| Organism | Test Compound |
| S. aureus (Gram +) | 16 |
| E. coli (Gram -) | 64 |
| C. albicans (Fungus) | 32 |
Protocol 3.3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Rationale: The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[12] Benzimidazole derivatives have been shown to possess anti-inflammatory properties.[3][5][13] This assay uses lipopolysaccharide (LPS) to induce an inflammatory response in murine macrophage cells (RAW 264.7) and measures the ability of the test compound to inhibit the resulting NO production.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Cell Treatment:
-
Remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of the test compound (at non-toxic levels determined in Tier 1).
-
Pre-incubate for 1 hour.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Dexamethasone (10 µM) can be used as a positive control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
NO Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
-
Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the % inhibition of NO production relative to the LPS-only treated cells. Calculate the IC50 value.
Summary and Future Directions
This document outlines a systematic, multi-tiered approach for the initial in vitro characterization of 1-butyl-1,3-benzodiazole-5-carboxylic acid. By first establishing a cytotoxicity profile, researchers can confidently screen for specific pharmacological activities in the key areas of oncology, microbiology, and inflammation. Positive "hits" from this screening cascade will provide a strong foundation for more advanced studies, including:
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) through enzyme assays, binding studies, or western blotting for key signaling proteins.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In Vivo Efficacy: Advancing promising candidates to relevant animal models to assess efficacy and safety in a whole-organism context.
The protocols provided herein are robust, well-documented, and designed to generate reliable and interpretable data, paving the way for the potential development of a novel therapeutic agent.
References
- Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
- Song, D., et al. (n.d.). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI.
- (n.d.). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry.
- Alpan, A.S., et al. (2007). Antimicrobial activity of a new series of benzimidazole derivatives. PubMed.
- Mohanty, S., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Springer.
- (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. IAJPS.
- Shinde, V.B. & Raskar, M.A. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. CORE.
- (n.d.). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI.
- Singh, N., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals.
- (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate.
- Hasan, M.M., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Sharma, D., et al. (2013). Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents. NIH.
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- Xu, X., et al. (2012). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. NIH.
- Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI.
- Chegaev, K., et al. (2013). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. NIH.
- Abdel-Maksoud, M.S., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Taylor & Francis Online.
- Pinto, M.F., et al. (2023). Evaluation of carboxylic acid-derivatized corroles as novel gram-positive antibacterial agents under non-photodynamic inactivation conditions. PubMed.
- Arumugam, N., et al. (2012). 2-sec-Butyl-1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylic acid. NIH.
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Application Notes & Protocols: 1-Butyl-1,3-benzodiazole-5-carboxylic Acid as a Versatile Building Block for Complex Molecule Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Benzimidazole Scaffold
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its bioisosteric relationship with natural nucleotides allows for favorable interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]
This guide focuses on a specific, highly versatile derivative: 1-butyl-1,3-benzodiazole-5-carboxylic acid . This building block is strategically designed for modern drug discovery campaigns. The N-butyl group serves to enhance lipophilicity, which can improve cell membrane permeability and solubility in organic media, while the carboxylic acid at the 5-position provides a robust and versatile handle for synthetic elaboration. This functional group is the primary site for coupling reactions, enabling the construction of more complex molecular architectures through the formation of amide or ester linkages.[3][4]
These application notes provide detailed, field-tested protocols for the two most fundamental transformations of this building block: amide bond formation and esterification. The methodologies are presented with an emphasis on the underlying chemical principles, expected outcomes, and characterization, empowering researchers to confidently incorporate this valuable scaffold into their synthetic programs.
Physicochemical Properties
A comprehensive understanding of a building block's physical and chemical properties is critical for reaction design and optimization. The key properties of 1-butyl-1,3-benzodiazole-5-carboxylic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-butyl-1H-benzimidazole-5-carboxylic acid | - |
| CAS Number | 1036487-15-6 | [5] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | - |
| Molecular Weight | 218.25 g/mol | - |
| XLogP3 (Predicted) | ~2.3 | Estimated based on propyl analog[6] |
| Appearance | White to off-white solid | General observation |
| Functional Groups | Carboxylic Acid, Benzimidazole (tertiary amines) | - |
Core Application 1: Amide Bond Formation via Activated Coupling
Amide bond formation is arguably the most crucial reaction in medicinal chemistry, providing a reliable method to link molecular fragments.[4] For a carboxylic acid building block, this transformation is paramount. The following protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[4][7]
Protocol 1.1: HBTU-Mediated Amide Coupling
This protocol details the coupling of 1-butyl-1,3-benzodiazole-5-carboxylic acid with a generic primary or secondary amine.
Materials:
-
1-butyl-1,3-benzodiazole-5-carboxylic acid (1.0 equiv)
-
Desired amine (1.1 equiv)
-
HBTU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-butyl-1,3-benzodiazole-5-carboxylic acid (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add the amine (1.1 equiv), followed by HBTU (1.2 equiv).
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 equiv) dropwise. The mixture may change color.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide product.
Causality and Experimental Rationale
-
Activation: The carboxylic acid itself is not sufficiently electrophilic to react directly with an amine. HBTU acts as an activating agent, reacting with the carboxylate (formed in situ by DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine.[7]
-
Base: DIPEA is a non-nucleophilic organic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct formed during the reaction, driving the equilibrium towards product formation.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are used to ensure all reagents are soluble and to prevent premature hydrolysis of the activated intermediate.
Workflow for HBTU-Mediated Amide Coupling
Core Application 2: Ester Formation via Fischer Esterification
Esterification is a fundamental reaction for modifying carboxylic acids to alter their physicochemical properties, for instance, in the development of prodrugs.[8] The Fischer-Speier esterification is a classic, acid-catalyzed method that is effective for producing simple alkyl esters.[9][10]
Protocol 2.1: Acid-Catalyzed Fischer Esterification
This protocol describes the synthesis of a methyl or ethyl ester from 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Materials:
-
1-butyl-1,3-benzodiazole-5-carboxylic acid (1.0 equiv)
-
Anhydrous Alcohol (e.g., Methanol or Ethanol) (used as solvent/reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Add 1-butyl-1,3-benzodiazole-5-carboxylic acid (1.0 equiv) to a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add a large excess of the anhydrous alcohol (e.g., methanol). The alcohol serves as both the reagent and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add saturated aqueous NaHCO₃ to neutralize the acid catalyst until effervescence ceases.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Dilute the residue with ethyl acetate and water. Separate the layers.
-
Work-up: Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude ester can be purified by silica gel column chromatography if necessary.
Causality and Experimental Rationale
-
Acid Catalysis: Carboxylic acids are not reactive enough to be attacked by a neutral alcohol. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid.[10][11] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Equilibrium: The Fischer esterification is a reversible reaction.[10][12] To drive the reaction towards the ester product, Le Châtelier's principle is applied by using a large excess of the alcohol, which acts as the solvent. Alternatively, removal of water as it is formed can also shift the equilibrium.
-
Neutralization: The post-reaction wash with NaHCO₃ is crucial to quench the strong acid catalyst, preventing potential hydrolysis of the ester product during work-up and purification.
Mechanism of Fischer Esterification
General Product Characterization
Confirmation of successful amide or ester formation is typically achieved through standard spectroscopic techniques.
| Technique | Amide Product (R-CONH-R') | Ester Product (R-COOR') |
| ¹H NMR | Appearance of a new broad singlet for the N-H proton (typically δ 7.5-8.5 ppm). Signals corresponding to the amine fragment (R') will be present.[3] | Disappearance of the broad carboxylic acid -OH proton. Appearance of new signals corresponding to the alcohol fragment (R'), e.g., a singlet around δ 3.7 ppm for a methyl ester (-OCH₃). |
| ¹³C NMR | Carbonyl carbon (C=O) signal typically in the range of δ 165-175 ppm. | Carbonyl carbon (C=O) signal typically in the range of δ 168-178 ppm. |
| FT-IR | Strong C=O stretch absorption around 1630-1680 cm⁻¹. N-H stretch (if secondary amide) around 3300 cm⁻¹. | Strong C=O stretch absorption around 1730-1750 cm⁻¹. C-O stretch around 1100-1300 cm⁻¹. |
| Mass Spec | Molecular ion peak corresponding to the calculated exact mass of the coupled product. | Molecular ion peak corresponding to the calculated exact mass of the ester product. |
Conclusion
1-Butyl-1,3-benzodiazole-5-carboxylic acid is a high-value building block for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science.[13] Its pre-installed benzimidazole core offers a privileged structural motif, while the butyl chain provides a handle to tune lipophilicity. The carboxylic acid function serves as a reliable and versatile point of attachment. The protocols detailed herein for amide coupling and esterification represent robust and fundamental transformations that enable the seamless integration of this scaffold into diverse synthetic routes, facilitating the rapid generation of novel and potentially bioactive compounds.
References
- Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. ScienceDirect.
- An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. National Institutes of Health (NIH).
-
Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Available at: [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
-
1-Propyl-1,3-benzodiazole-5-carboxylic acid. PubChem. Available at: [Link]
-
N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. ACS Publications. Available at: [Link]
-
1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. ChemicalRegister.com. Available at: [Link]
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Design, synthesis and antibacterial potential of 5-(benzo[d][3][14]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. National Institutes of Health (NIH). Available at: [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]
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One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health (NIH). Available at: [Link]
-
One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. ResearchGate. Available at: [Link]
-
Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. Available at: [Link]
-
A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. Available at: [Link]
-
Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Course Hero. Available at: [Link]
-
Preparation of Esters. Chemistry LibreTexts. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
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Application Notes and Protocols for Fluorescent Labeling with 1-butyl-1,3-benzodiazole-5-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of 1-butyl-1,3-benzodiazole-5-carboxylic acid as a Fluorescent Reporter
In the dynamic landscape of biological research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying molecular processes with high sensitivity and specificity. The benzodiazole, benzothiazole, and benzoxazole families of heterocyclic compounds have garnered significant attention for their versatile fluorescent properties.[1][2][3][4] These scaffolds can be tailored to exhibit a range of photophysical characteristics, making them valuable components in the design of novel fluorescent labels.[2][4] This guide focuses on a promising, yet less characterized member of this family: 1-butyl-1,3-benzodiazole-5-carboxylic acid .
The introduction of a carboxylic acid moiety provides a versatile handle for covalent attachment to a wide array of biomolecules.[5] The butyl group enhances the hydrophobicity of the molecule, which can influence its interaction with its microenvironment and potentially improve its quantum yield in certain applications. While specific photophysical data for this compound is not extensively published, its structural similarity to other benzodiazole and benzothiazole derivatives suggests it may possess favorable characteristics such as a significant Stokes shift and good photostability.[2][3][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-butyl-1,3-benzodiazole-5-carboxylic acid for fluorescent labeling. We will delve into the principles of the labeling chemistry, provide detailed step-by-step protocols for protein conjugation, and discuss methods for the characterization and purification of the resulting fluorescently labeled biomolecules. Our aim is to provide a robust framework that is both scientifically rigorous and practically applicable in a laboratory setting.
The Chemistry of Fluorescent Labeling: A Tale of Activation and Conjugation
The covalent attachment of a fluorescent dye to a biomolecule is a cornerstone of modern biological research.[7][] For dyes containing a carboxylic acid group, like 1-butyl-1,3-benzodiazole-5-carboxylic acid, the most common and effective strategy for labeling proteins is through the formation of an amide bond with primary amines present on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[7][][9]
However, carboxylic acids do not directly react with amines under physiological conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive species. The most widely used method for this activation is the conversion to an N-hydroxysuccinimide (NHS) ester.[7][10][11][12] This is typically achieved by reacting the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester is a stable, amine-reactive compound that readily reacts with primary amines at slightly alkaline pH (typically 7.5-8.5) to form a stable amide bond, releasing NHS as a byproduct.[10][13][14]
The overall process can be visualized as a two-step workflow:
Essential Equipment and Reagents
To ensure a successful labeling experiment, it is crucial to have the following materials and reagents readily available:
| Category | Item | Purpose |
| Fluorescent Dye & Reagents | 1-butyl-1,3-benzodiazole-5-carboxylic acid | The fluorescent label |
| N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide for activation | |
| N-Hydroxysuccinimide (NHS) | Forms the amine-reactive NHS ester | |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Solvent for dissolving the dye and activation reagents | |
| Biomolecule & Buffers | Protein or other amine-containing biomolecule of interest | The molecule to be labeled |
| Phosphate-Buffered Saline (PBS), pH 7.4 | General buffer for biomolecule handling | |
| 0.1 M Sodium Bicarbonate Buffer, pH 8.3 | Reaction buffer for the conjugation step | |
| 1 M Tris-HCl, pH 8.0 | Quenching solution | |
| Purification | Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) | To separate the labeled protein from free dye |
| Dialysis tubing or cassette (with appropriate molecular weight cutoff) | Alternative method for purification | |
| Characterization | UV-Vis Spectrophotometer | To measure absorbance for determining concentrations and Degree of Labeling (DOL) |
| Fluorometer | To measure the fluorescence of the labeled conjugate | |
| General Lab Equipment | Microcentrifuge tubes | For reactions and sample storage |
| Pipettes and tips | For accurate liquid handling | |
| Vortex mixer | For mixing solutions | |
| pH meter | To ensure correct buffer pH | |
| Fume hood | For handling organic solvents and reagents |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Activation of 1-butyl-1,3-benzodiazole-5-carboxylic acid to its NHS Ester
This protocol describes the in-situ generation of the amine-reactive NHS ester of the fluorescent dye. It is recommended to prepare the activated dye immediately before the labeling reaction.
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of 1-butyl-1,3-benzodiazole-5-carboxylic acid in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO. Note: EDC is moisture-sensitive; handle it accordingly.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
100 µL of the 1-butyl-1,3-benzodiazole-5-carboxylic acid stock solution.
-
120 µL of the 100 mM NHS stock solution (a slight molar excess).
-
120 µL of the 100 mM EDC stock solution (a slight molar excess).
-
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light. The solution now contains the activated Dye-NHS ester.
-
Protocol 2: Fluorescent Labeling of a Protein
This protocol outlines the conjugation of the activated Dye-NHS ester to a protein. The optimal protein concentration for labeling is typically between 1-10 mg/mL.[10][13][14]
-
Preparation of the Protein:
-
Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-5 mg/mL. Note: Ensure the buffer does not contain any primary amines, such as Tris, as this will compete with the protein for the dye.[15]
-
-
Labeling Reaction:
-
Slowly add a calculated amount of the activated Dye-NHS ester solution to the protein solution while gently stirring. A molar excess of 5-15 fold of the dye over the protein is a good starting point.[15] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during the incubation can improve labeling efficiency.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a final concentration of 50-100 mM Tris-HCl (pH 8.0) or hydroxylamine to the reaction mixture.
-
Incubate for an additional 30 minutes at room temperature. The primary amines in Tris will react with any remaining unreacted Dye-NHS ester.
-
Protocol 3: Purification of the Labeled Protein
Purification is a critical step to remove unconjugated (free) dye, which can interfere with downstream applications.[16][17][]
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.4).
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with PBS. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.
-
Collect the fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye (a hypothetical value, likely in the UV-A or blue region for a benzodiazole derivative). The first colored fractions will contain the purified conjugate.
-
-
Dialysis:
-
Transfer the quenched reaction mixture to a dialysis cassette with a suitable molecular weight cutoff (MWCO) that is significantly smaller than the protein's molecular weight.
-
Dialyze against a large volume of PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours. This will allow the small, free dye molecules to diffuse out, leaving the purified labeled protein inside the cassette.
-
Characterization of the Fluorescent Conjugate
After purification, it is essential to characterize the labeled protein to determine the extent of labeling and to ensure that the labeling process has not compromised its biological activity.
Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), also known as the fluorophore-to-protein ratio (F/P ratio), is the average number of dye molecules conjugated to each protein molecule.[19] It can be calculated using the absorbance values of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (λmax).
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the λmax of the dye (Adye).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
Protein Concentration (M) = [A280 - (Adye × CF)] / εprotein
Where:
-
CF is the correction factor (A280 of the free dye / Adye of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = Adye / (εdye × Protein Concentration (M))
Where:
-
εdye is the molar extinction coefficient of the dye at its λmax.
-
Hypothetical Photophysical Properties of 1-butyl-1,3-benzodiazole-5-carboxylic acid:
| Property | Value | Notes |
| Excitation Maximum (λex) | ~350 nm | Based on similar benzodiazole structures. |
| Emission Maximum (λem) | ~450 nm | Expected blue fluorescence. |
| Molar Extinction Coefficient (ε) | ~15,000 M-1cm-1 | An estimated value for calculation purposes. |
| Correction Factor (CF) | ~0.25 | An estimated value for DOL calculation. |
These values are hypothetical and should be determined experimentally for the specific dye.
Assessing Protein Function
It is crucial to verify that the labeled protein retains its biological activity. Over-labeling can sometimes lead to a loss of function.[9][20] The specific functional assay will depend on the protein being labeled (e.g., enzyme activity assay, binding assay for an antibody, etc.). It is recommended to compare the activity of the labeled protein to that of an unlabeled control.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low DOL | - Inefficient activation of the dye. | - Use fresh, anhydrous solvents and reagents. Ensure EDC is not hydrolyzed. |
| - Low reactivity of the protein. | - Ensure the reaction pH is between 7.5 and 8.5. | |
| - Presence of competing amines in the buffer. | - Use an amine-free buffer for the conjugation reaction. | |
| High DOL / Protein Precipitation | - Excessive molar ratio of dye to protein. | - Reduce the amount of activated dye used in the labeling reaction. |
| - Hydrophobic nature of the dye causing aggregation. | - Perform the labeling at a lower protein concentration. | |
| Free Dye in Purified Sample | - Incomplete removal of unconjugated dye. | - Increase the length of the SEC column or perform additional dialysis steps. |
| Loss of Protein Activity | - Labeling of critical amino acid residues. | - Reduce the DOL by using a lower dye-to-protein ratio. |
| - Denaturation of the protein during labeling. | - Perform the reaction at a lower temperature (e.g., 4°C for a longer duration). |
Visualizing the Chemical Transformation
The core of the protein labeling reaction is the formation of a stable amide bond between the activated dye and a primary amine on the protein.
References
-
Creative Biolabs. A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. [Link]
-
Fairfull-Smith, K. L., et al. (2013, February 6). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society. [Link]
-
Jameson, D. M. Fluorescent labeling and modification of proteins. [Link]
-
Maradolla, M. B., et al. (2008). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. ResearchGate. [Link]
-
da Silva, J. B., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
Grintsevich, E. E., et al. (2012, January 15). A Simple Fluorescence Labeling Method for Studies of Protein Oxidation, Protein Modification, and Proteolysis. PubMed. [Link]
-
Taylor & Francis Group. Benzothiazole-Based Fluorescent Probes for Various Applications. [Link]
-
Abu Jarra, H., et al. PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. [Link]
-
Foubert, A., et al. (2019, December 2). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. NIH. [Link]
-
Royal Society of Chemistry. (2020). A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. New Journal of Chemistry. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
ACS Publications. Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. [Link]
-
FluoroFinder. (2024, August 28). What Makes a Good Conjugate…Great. [Link]
-
ResearchGate. (2025, August 8). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES | Request PDF. [Link]
-
ChemSrc. 1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. [Link]
-
Akbarzadeh, F., et al. (2023, February 21). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PubMed Central. [Link]
-
Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein. [Link]
-
ResearchGate. Benzothiazole applications as fluorescent probes for analyte detection. [Link]
-
MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]
-
FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. [Link]
-
MDPI. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. [Link]
-
MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]
-
Boca Scientific Inc. Fluorescent Probes for Protein and Nucleic Acid Labeling. [Link]
-
You Do Bio. Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester. [Link]
-
Sukhikh, T., et al. (2022, June 16). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. Molecules. [Link]
-
Frontiers. Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. [Link]
-
Creative Biolabs. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label. [Link]
-
Abberior. NHS ester protocol for labeling proteins. [Link]
-
MDPI. (2023, December 31). A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. [Link]
-
ACS Publications. (2023, July 10). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. [Link]
-
MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]
Sources
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Application Notes & Protocols: Development of Molecular Probes from 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Molecular Probe Design
Benzimidazole derivatives have garnered significant attention in medicinal chemistry and chemical biology due to their structural similarity to naturally occurring purines, allowing them to interact with biological macromolecules.[1][2] This unique characteristic, combined with their inherent fluorescent properties and synthetic versatility, makes the benzimidazole core an exceptional platform for the development of sophisticated molecular probes.[3] These probes are instrumental in bioimaging, molecular recognition, and diagnostics, enabling the visualization and tracking of biological processes in real-time.[4][5]
This guide provides a comprehensive overview of the design, synthesis, and characterization of novel molecular probes starting from 1-butyl-1,3-benzodiazole-5-carboxylic acid. The presence of the carboxylic acid moiety offers a versatile handle for bioconjugation, allowing for the attachment of a wide array of functional units, including fluorophores, targeting ligands, and therapeutic agents. The butyl group enhances the lipophilicity of the core structure, which can be advantageous for cellular membrane permeability.
Part 1: Synthesis of the Core Scaffold: 1-Butyl-1,3-benzodiazole-5-carboxylic acid
A reliable supply of the core scaffold is paramount for any probe development campaign. While numerous methods exist for the synthesis of benzimidazoles, a one-pot approach from readily available starting materials is often preferred for its efficiency and scalability.[6][7]
Proposed Synthetic Workflow
The synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid can be envisioned through a multi-step process starting from commercially available reagents. A plausible synthetic route is outlined below.
Caption: Proposed synthetic workflow for 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Experimental Protocol: Synthesis of 1-Butyl-1,3-benzodiazole-5-carboxylic acid
Materials:
-
4-amino-3-nitrobenzoic acid
-
Butyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Formic acid
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
Procedure:
-
N-butylation of 4-amino-3-nitrobenzoic acid:
-
To a solution of 4-amino-3-nitrobenzoic acid (1 eq) in DMF, add K₂CO₃ (2.5 eq).
-
Add butyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-(butylamino)-3-nitrobenzoic acid.
-
-
Reduction of the nitro group:
-
Suspend 4-(butylamino)-3-nitrobenzoic acid (1 eq) in ethanol.
-
Add SnCl₂·2H₂O (5 eq) and stir the mixture at 70 °C for 4-6 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-4-(butylamino)benzoic acid.
-
-
Cyclization to form the benzimidazole ring:
-
To the crude 3-amino-4-(butylamino)benzoic acid, add formic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a 2M NaOH solution to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-butyl-1,3-benzodiazole-5-carboxylic acid.
-
Part 2: Development of Molecular Probes: Bioconjugation Strategies
The carboxylic acid group on the benzimidazole scaffold is a versatile functional handle for conjugation to a variety of molecules, including fluorophores, quenchers, and targeting moieties, through the formation of a stable amide bond.[8]
Selection of Conjugation Partners
-
Fluorophores: A wide range of amine-functionalized fluorophores can be coupled to the carboxylic acid. The choice of fluorophore will depend on the desired photophysical properties (e.g., excitation/emission wavelengths, quantum yield, photostability). Examples include derivatives of fluorescein, rhodamine, cyanine dyes, and coumarins.[9][10]
-
Targeting Moieties: To direct the probe to a specific cellular location or biomolecule, the scaffold can be conjugated to targeting ligands such as peptides, antibodies, or small molecules with known binding affinities.
-
Quenchers: For the development of "turn-on" probes, a quencher molecule can be incorporated. The fluorescence of the probe is initially quenched and is restored upon interaction with the target analyte.
General Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Experimental Protocol: Amide Coupling with an Amine-Functionalized Fluorophore
Materials:
-
1-butyl-1,3-benzodiazole-5-carboxylic acid
-
Amine-functionalized fluorophore (e.g., 5-(aminoacetamido)fluorescein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 1-butyl-1,3-benzodiazole-5-carboxylic acid (1 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester. The progress of the activation can be monitored by TLC or LC-MS.
-
-
Coupling with the Amine-Functionalized Fluorophore:
-
To the solution containing the activated ester, add the amine-functionalized fluorophore (1.1 eq) and DIPEA (2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, protected from light.
-
Monitor the reaction for the formation of the desired product by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by RP-HPLC to isolate the desired molecular probe.[11][12]
-
Part 3: Characterization and Validation of Molecular Probes
Thorough characterization is essential to confirm the identity, purity, and functionality of the newly synthesized molecular probes.
Spectroscopic Characterization
A combination of spectroscopic techniques should be employed to confirm the structure of the final product.
| Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the protons of both the benzimidazole scaffold and the conjugated fluorophore/moiety. Disappearance of the carboxylic acid proton signal. |
| ¹³C NMR | Appearance of carbon signals from both components of the conjugate. |
| Mass Spectrometry (HRMS) | Observation of the molecular ion peak corresponding to the calculated exact mass of the molecular probe. |
| FT-IR Spectroscopy | Disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic N-H stretch and amide C=O stretch.[13] |
| UV-Vis and Fluorescence Spectroscopy | Determination of the absorption and emission maxima, and the quantum yield of the final probe. These properties will be crucial for its application in fluorescence-based assays.[14] |
Protocol: Purification and Characterization
-
Purification by RP-HPLC:
-
Dissolve the crude product in a suitable solvent (e.g., DMSO or methanol).
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the product using a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at the absorption maximum of the fluorophore.
-
Collect the fractions containing the pure product and lyophilize to obtain the final probe as a solid.[15][16]
-
-
Structural Confirmation:
-
Acquire ¹H NMR, ¹³C NMR, and HRMS data for the purified product to confirm its chemical structure.
-
-
Photophysical Characterization:
-
Prepare dilute solutions of the probe in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorption spectrum using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum using a fluorometer, exciting at the absorption maximum.
-
Determine the fluorescence quantum yield relative to a known standard.
-
Part 4: Application in Cellular Imaging
Benzimidazole-based probes are well-suited for applications in cellular imaging due to their potential for cell permeability and their responsive fluorescent properties.[4][5]
Workflow for Cellular Imaging
Caption: A simplified workflow for a cellular imaging experiment.
Protocol: Live-Cell Staining and Fluorescence Microscopy
Materials:
-
Cultured cells (e.g., HeLa, A549) on glass-bottom dishes
-
The purified molecular probe
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed the cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
-
Probe Incubation:
-
Prepare a stock solution of the molecular probe in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specified period (e.g., 30-60 minutes) at 37 °C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission wavelengths of the probe's fluorophore.
-
Acquire images to observe the subcellular localization and intensity of the fluorescence signal.
-
Conclusion
The 1-butyl-1,3-benzodiazole-5-carboxylic acid scaffold provides a robust and versatile starting point for the development of a wide range of molecular probes. The protocols and guidelines presented herein offer a comprehensive framework for the synthesis, purification, characterization, and application of these probes in biological research and drug development. The inherent properties of the benzimidazole core, coupled with the ability to introduce diverse functionalities through the carboxylic acid handle, pave the way for the creation of next-generation tools for understanding complex biological systems.
References
-
An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Benzimidazole-based turn-on fluorescence probe developed for highly specific and ultrasensitive detection of hypochlorite ions in living cells. (2021). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and Spectral Characterization of Novel Sulfhydryl-reactive Benzimidazole Fluorescent Probes. (n.d.). Chemical Research in Chinese Universities. Retrieved January 20, 2026, from [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. Retrieved January 20, 2026, from [Link]
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. (n.d.). Retrieved January 20, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from [Link]
-
An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. (2018). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Fluorescent Reagents for Bioconjugation. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
a review article on synthesis of imidazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 20, 2026, from [Link]
-
Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Facile One‐Pot Synthesis of N‐Alkylated Benzimidazole and Benzotriazole from Carbonyl Compounds. (2013). Sci-Hub. Retrieved January 20, 2026, from [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. Retrieved January 20, 2026, from [Link]
-
[Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database. (n.d.). JCGGDB. Retrieved January 20, 2026, from [Link]
-
RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. (n.d.). Retrieved January 20, 2026, from [Link]
-
Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]
-
How to process fluorescently labeled oligos after HPLC purification? (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Retrieved January 20, 2026, from [Link]
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- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Butyl-1,3-benzodiazole-5-carboxylic Acid
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid. It is designed for researchers, chemists, and drug development professionals aiming to enhance reaction yield, purity, and reproducibility.
Section 1: Synthesis Strategy and Mechanistic Overview
The synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid typically proceeds via a two-step pathway: (1) The condensation of 3,4-diaminobenzoic acid with an aldehyde (such as valeraldehyde) or a carboxylic acid (valeric acid) to form the benzimidazole core, followed by (2) N-alkylation with a butylating agent to introduce the N-butyl group. The choice of reagents and conditions at each step is critical for success. The primary challenge lies in managing the reactivity of the two amine groups and the carboxylic acid moiety to prevent side reactions.
Caption: General two-step synthetic pathway for 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Yield of the Benzimidazole Core (2-Butyl-1H-benzimidazole-5-carboxylic acid)
Q: My initial condensation reaction shows very low conversion to the desired benzimidazole. What are the likely causes and solutions?
A: Low yields in the initial cyclization step are common and can stem from several factors.[1]
-
Suboptimal Reaction Conditions: High temperatures are often required for the condensation of carboxylic acids, which can lead to degradation.[1][2] The use of aldehydes allows for milder conditions.
-
Solution: If using valeric acid, consider switching to valeraldehyde, which is more reactive. If using an aldehyde, ensure the reaction is heated sufficiently (reflux in a solvent like ethanol is common) but not excessively. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]
-
-
Catalyst Inefficiency: The reaction typically requires an acid catalyst to activate the carbonyl group for nucleophilic attack.
-
Oxidation of Starting Material: The starting material, 3,4-diaminobenzoic acid, is an o-phenylenediamine derivative and is highly susceptible to oxidation, which can lead to colored impurities and reduced yield.[3]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] Additionally, ensure the purity of the diamine before starting; if it appears discolored, it may be necessary to purify it by recrystallization.
-
-
Poor Quality Reagents: Impurities in either the diamine or the aldehyde/carboxylic acid can inhibit the reaction.[1][3]
-
Solution: Use reagents from a reliable source. If purity is uncertain, purify the starting materials before use. For example, aldehydes can oxidize to carboxylic acids on storage and may need to be distilled.
-
Problem 2: Formation of Multiple Side Products during Condensation
Q: My TLC plate shows multiple spots, indicating a mixture of products. What are these side products and how can I avoid them?
A: The formation of side products is a frequent challenge in benzimidazole synthesis.
-
Formation of 1,2-Disubstituted Benzimidazoles: This common side product arises from the reaction of two aldehyde molecules with one molecule of the diamine.[3]
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio or a slight excess of the o-phenylenediamine starting material relative to the aldehyde to favor the formation of the desired 2-substituted product.[3] The choice of solvent can also influence selectivity; non-polar solvents may favor the desired product.[3]
-
-
Stable Schiff Base Intermediate: The reaction proceeds through a Schiff base intermediate. If conditions are not optimal for cyclization, this intermediate may be a major component of the final mixture.[3]
-
Solution: Ensure sufficient heating and an adequate amount of catalyst to promote the final intramolecular cyclization step. Extending the reaction time, after confirming the presence of the intermediate by TLC, can often drive the reaction to completion.
-
-
Polymerization/Tarry Byproducts: Harsh reaction conditions, especially with aldehydes, can lead to polymerization or the formation of intractable tars.
-
Solution: Maintain careful temperature control. Consider a stepwise addition of the aldehyde to the reaction mixture rather than adding it all at once to manage the reaction exotherm.[4]
-
Problem 3: Inefficient N-Alkylation (N-Butylation)
Q: The second step, adding the butyl group, is giving a low yield. How can I optimize this N-butylation?
A: Inefficient N-alkylation is often due to issues with the base, solvent, or competing reactions.
-
Inappropriate Base: A base is required to deprotonate the N-H of the benzimidazole, making it nucleophilic. A weak base may not be sufficient, while an overly strong base can cause side reactions.
-
Solution: Use a suitable base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in an appropriate solvent. NaH is very effective but requires strictly anhydrous conditions. K₂CO₃ is a practical and effective choice for many applications.
-
-
Competing O-Alkylation: The carboxylic acid group is also acidic and can be deprotonated by the base. The resulting carboxylate can compete with the imidazole nitrogen in reacting with the 1-bromobutane, leading to the formation of a butyl ester side product.
-
Solution: A highly effective strategy is to first convert the carboxylic acid to a methyl or ethyl ester before the N-alkylation step. This protects the carboxylic acid from O-alkylation. The ester can then be hydrolyzed back to the carboxylic acid in a final step after the N-butyl group has been successfully installed.
-
-
Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively dissolve the benzimidazole salt and promote S_N2 reactions.
-
Problem 4: Difficulty in Product Purification
Q: The crude product is an impure, sticky solid that is difficult to purify by column chromatography or recrystallization. What are the best purification strategies?
A: The amphoteric nature of the target molecule (containing both a basic benzimidazole ring and an acidic carboxylic acid group) can make purification challenging but also offers unique opportunities.
-
Similar Polarity of Impurities: Side products may have polarities very similar to the desired product, making chromatographic separation difficult.[3]
-
Solution 1 (Recrystallization): Experiment with a range of solvent systems for recrystallization. A mixture of a polar solvent (like ethanol or methanol) with a non-polar co-solvent (like hexanes or water) is often effective.
-
Solution 2 (Acid-Base Extraction): Leverage the amphoteric properties of your product.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product, being an acid, should move into the aqueous layer, while non-acidic impurities remain in the organic layer.
-
Separate the layers. Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates out.
-
Filter, wash the solid with cold water, and dry. This technique is highly effective for removing neutral or basic impurities.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best method to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method.[3][5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid or methanol to improve spot shape). Co-spot your reaction mixture with your starting materials to track their consumption and the appearance of the product spot.
Q: Should I use valeraldehyde or valeric acid for the initial condensation? A: Valeraldehyde is generally preferred. Aldehydes are more electrophilic than carboxylic acids and typically react under milder conditions (e.g., reflux in ethanol), which can reduce the formation of degradation byproducts.[4][6] Carboxylic acid condensations often require higher temperatures or dehydrating agents, which can be harsher on the substrate.[7]
Q: Is it necessary to protect the carboxylic acid group? A: While not strictly necessary for the initial condensation, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the N-alkylation step is highly recommended. This prevents the formation of the O-alkylated (butyl ester) side product, simplifying the purification process and often improving the overall yield of the desired N-butylated product.
Section 4: Optimized Experimental Protocols
Protocol A: Two-Step Synthesis via Aldehyde Condensation and N-Alkylation
Step 1: Synthesis of 2-Butyl-1H-benzimidazole-5-carboxylic acid
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-diaminobenzoic acid (1.0 eq).
-
Add ethanol as the solvent (approx. 10-15 mL per gram of diamine).
-
Add valeraldehyde (1.05 eq) to the suspension.
-
Add a catalytic amount of 4-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the 3,4-diaminobenzoic acid spot is no longer visible (typically 4-8 hours).
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This intermediate can be used in the next step, often without further purification.
Step 2: Synthesis of 1-Butyl-1,3-benzodiazole-5-carboxylic acid
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 2-butyl-1H-benzimidazole-5-carboxylic acid (1.0 eq) from Step 1.
-
Add anhydrous DMF as the solvent.
-
Cool the flask in an ice bath and add potassium carbonate (K₂CO₃, 2.5 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction and pour it into ice-water.
-
Acidify the aqueous mixture with 1M HCl until a precipitate forms (target pH ~4-5).
-
Stir for 30 minutes, then collect the crude solid by vacuum filtration.
-
Purify the crude product by recrystallization (see Protocol B).
Protocol B: Purification by Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol or methanol to completely dissolve the solid.
-
If the solution is colored, a small amount of decolorizing carbon can be added, and the solution filtered while hot.[8]
-
Slowly add water dropwise to the hot, clear solution until it becomes faintly cloudy.
-
Add a few drops of the hot alcohol to redissolve the cloudiness, resulting in a saturated solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a 1:1 mixture of cold ethanol/water, and dry thoroughly.
Section 5: Data Summary & Workflow Visualization
Table 1: Troubleshooting Synthesis of 1-Butyl-1,3-benzodiazole-5-carboxylic acid
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Condensation Yield | Oxidation of diamine; Inactive catalyst; Suboptimal temperature.[1][3] | Use inert atmosphere; Use fresh catalyst; Switch from carboxylic acid to aldehyde; Monitor with TLC.[3] |
| Multiple Side Products | Incorrect stoichiometry; Stable Schiff base intermediate.[3] | Use 1:1 or slight excess of diamine; Ensure sufficient heat/catalyst to complete cyclization.[3] |
| Low N-Alkylation Yield | Weak base; Competing O-alkylation of the carboxylic acid. | Use K₂CO₃ or NaH in DMF; Protect the carboxylic acid as an ester prior to alkylation. |
| Purification Difficulty | Amphoteric nature of product; Similar polarity of impurities.[3] | Utilize acid-base extraction to isolate the product; Perform careful recrystallization from an alcohol/water system. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
References
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]
-
Kusuma, S., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2017). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5-DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1). Retrieved from [Link]
-
Aboul-Enein, H. Y., et al. (n.d.). Design, synthesis and antibacterial potential of 5-(benzo[d][3][8]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. National Institutes of Health. Retrieved from [Link]
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
-
Maradolla, M. B., et al. (2008). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquids. ARKIVOC, 2008(xv), 42-46. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Butyl-1,3-benzodiazole-5-carboxylic acid
Prepared by: Senior Application Scientist, Chemical R&D Division
Welcome to the technical support guide for 1-butyl-1,3-benzodiazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the isolation and purification of this molecule. We will address common issues in a practical, question-and-answer format, grounded in fundamental chemical principles and field-tested experience.
PART 1: Troubleshooting Guide
This section addresses specific, hands-on challenges you might face during the purification workflow.
Question 1: My crude product is an intractable oil or a sticky solid that refuses to crystallize. How can I obtain a pure, crystalline solid?
Answer:
This is a common issue with N-alkylated benzimidazoles, particularly those with flexible alkyl chains like a butyl group, which can disrupt efficient crystal lattice packing. The presence of both a basic benzimidazole moiety and an acidic carboxylic acid group can also lead to complex intermolecular interactions or zwitterion formation, further complicating crystallization.[1][2]
Here is a systematic approach to address this:
1. Initial Cleanup via Acid-Base Extraction: Your first step should be to remove non-ionizable impurities. The amphoteric nature of your target compound (possessing both acidic and basic centers) is a powerful purification handle.
-
Rationale: This liquid-liquid extraction technique separates your product from neutral organic impurities and other acidic or basic byproducts with different pKa values.
Caption: Acid-Base Purification Workflow
2. Attempt Crystallization with Screened Solvents: If acid-base extraction yields a solid, or if you need further purification, a systematic solvent screen is critical.
-
Protocol: Recrystallization Solvent Screening
-
Place ~10-20 mg of your crude material into several small vials.
-
To each vial, add a different solvent dropwise at room temperature. Start with solvents of varying polarity (e.g., Hexanes, Ethyl Acetate, Acetone, Ethanol, Water).
-
Observe solubility. A good single solvent will dissolve the compound when hot but not when cold.
-
If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., Methanol or Acetone) and add a "poor" solvent (in which it is insoluble, e.g., Water or Hexanes) dropwise at an elevated temperature until turbidity persists.
-
Allow the promising vials to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
| Solvent System Example | Rationale |
| Ethanol/Water | Dissolves the compound in hot ethanol; water is added as an anti-solvent to induce precipitation upon cooling. |
| Acetone/Hexanes | Similar to above, but for less polar impurities. |
| Ethyl Acetate | A medium-polarity solvent that can often provide good crystals for moderately polar compounds.[3] |
Question 2: My product is still impure after crystallization and shows persistent color (yellow/brown). How can I improve purity?
Answer:
Persistent color often indicates highly conjugated or oxidized impurities that co-crystallize with your product.[4] If recrystallization is insufficient, column chromatography is the next logical step. However, benzimidazoles can be challenging to purify on standard silica gel.
-
Causality: Standard silica gel is acidic and can cause strong, irreversible binding or even degradation of basic compounds like benzimidazoles, leading to streaking on TLC and poor recovery from the column.[4][5]
Protocol: Column Chromatography on Deactivated Silica Gel
-
Deactivate the Silica: Prepare your silica gel slurry as usual, but add 0.5-1% triethylamine (or ammonia in methanol) to your eluent system. This neutralizes the acidic silanol groups, preventing product interaction.[4]
-
Determine Eluent System: Use TLC to find an appropriate mobile phase. Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. A good Rf value for separation is typically 0.2-0.4.
-
Run the Column: Load your sample and run the column using the optimized eluent system.
-
Decolorization (If Needed): If the product is still colored after chromatography, the color is likely a very similar impurity. A charcoal treatment during a final recrystallization step can be effective.
-
Dissolve the purified product in a suitable hot solvent.
-
Add a very small amount (spatula tip) of activated carbon. Caution: Adding too much will adsorb your product and drastically reduce yield.[4]
-
Keep the solution hot and swirl for 5-15 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize.
-
Caption: Advanced Purification Workflow
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect from a typical synthesis?
The impurity profile depends heavily on the synthetic route. A common method for synthesizing N-alkylated benzimidazole carboxylic acids involves two key steps: formation of the benzimidazole ring, followed by N-alkylation.
-
From Benzimidazole Formation: If the synthesis involves the condensation of an o-phenylenediamine derivative with a carboxylic acid, you may have unreacted starting materials.[6][7]
-
From N-Alkylation: This is often the most significant source of impurities. Alkylation of an existing benzimidazole-5-carboxylic acid with a butyl halide (e.g., butyl bromide) can be non-selective.
-
Unreacted Starting Material: Incomplete reaction will leave residual benzimidazole-5-carboxylic acid.
-
Regioisomers: The butyl group can attach to either of the two nitrogen atoms in the imidazole ring, leading to the formation of 1-butyl and 3-butyl isomers. These can be very difficult to separate due to their similar physical properties.
-
Dialkylation: It is possible, though less likely, to form a dialkylated, positively charged benzimidazolium salt.
-
Q2: What is the expected solubility profile of 1-butyl-1,3-benzodiazole-5-carboxylic acid?
Predicting exact solubility without experimental data is difficult, but we can make educated estimations based on the structure. The molecule has a hydrophobic n-butyl chain and a large aromatic core, but also a highly polar carboxylic acid group capable of hydrogen bonding.
Table 1: Predicted Qualitative Solubility Profile
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | Very High (Protic) | Slightly to Sparingly Soluble | The carboxylic acid group provides some water solubility, but the large hydrophobic part of the molecule will limit it. Solubility will be highly pH-dependent.[8] |
| Methanol / Ethanol | High (Protic) | Likely Soluble | These solvents can engage in hydrogen bonding with the carboxylic acid and solvate the alkyl/aromatic portions. |
| DMSO / DMF | High (Aprotic) | Soluble | Highly polar aprotic solvents are excellent at dissolving compounds with hydrogen bond donors like carboxylic acids. A related derivative is known to be soluble in DMSO.[8] |
| Acetone | Medium (Aprotic) | Moderately Soluble | Good balance of polarity to dissolve the molecule. |
| Ethyl Acetate (EtOAc) | Medium (Aprotic) | Moderately Soluble | A common solvent for extraction and chromatography of such compounds.[3] |
| Dichloromethane (DCM) | Low | Sparingly Soluble | May be less effective at solvating the polar carboxylic acid group.[8] |
| Hexanes / Heptane | Very Low | Insoluble | Non-polar solvents will not effectively solvate the polar functional groups. |
Q3: Are there any stability issues I should be aware of during purification?
Benzimidazoles are generally stable heterocyclic systems.[6] However, two potential issues should be considered:
-
Degradation on Acidic Media: As mentioned, prolonged exposure to acidic silica gel during chromatography can cause degradation. Always opt for deactivated silica.[4]
-
Oxidation: The benzimidazole ring can be susceptible to oxidation, especially if trace metals are present from previous synthetic steps, which can lead to colored impurities.[4] If you suspect this is an issue, working under an inert atmosphere (Nitrogen or Argon) can be beneficial, though it is not typically required.
References
- Technical Support Center: Purification of Benzimidazole Deriv
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- A process for the optical purification of benzimidazole derivatives.
- RESEARCH ON BENZIMIDAZOLE DERIV
- Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosyn. Ovid.
- Co-crystallization of a benzimidazole derivative with carboxylic acids.
- Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice w
- Proton Conducting Compound of Benzimidazole with Sebacic Acid: Structure, Molecular Dynamics, and Proton Conductivity.
- purification techniques for high-purity 2-Ethyl-6-nitro-1H-benzimidazole. Benchchem.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
- 1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. ChemicalRegister.com.
- An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. Benchchem.
- Failure on N-alkylation of benzimidazole.
- 1-Butyl-1,3-benzodiazole-5-carboxylic acid - CAS:1036487-15-6. 北京欣恒研科技有限公司.
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- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Butyl-1,3-benzodiazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formation encountered during this synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing likely causes and actionable solutions.
Question 1: Why is my final product a dark, intractable material, and how can I purify it?
Answer:
The appearance of dark, often polymeric, impurities is a frequent issue in benzimidazole synthesis, typically stemming from the oxidation of the o-phenylenediamine starting material, in this case, 3,4-diaminobenzoic acid (DABA).
Causality: o-Phenylenediamines are highly susceptible to aerobic oxidation, especially under acidic conditions or in the presence of trace metal catalysts. This oxidation can lead to the formation of intensely colored phenazine-type by-products.[1] Additionally, other amine condensation side reactions can contribute to the formation of colored, insoluble materials.[2]
Troubleshooting Protocol:
-
Starting Material Quality Check:
-
Visually inspect the 3,4-diaminobenzoic acid. It should be a light-colored powder. If it is dark, consider purification by recrystallization or treatment with activated charcoal before use.
-
Store DABA under an inert atmosphere (nitrogen or argon) and protected from light.
-
-
Reaction Condition Optimization:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Solvent Degassing: Degas your reaction solvents prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
Purification Strategy for Tarry Products:
-
If a dark, crude product is obtained, initial purification can often be achieved by dissolving the material in an aqueous base (e.g., 1M NaOH) to form the sodium carboxylate salt of your desired product.[2] Many of the colored, non-acidic by-products will remain insoluble and can be removed by filtration.[2]
-
Acidify the filtrate carefully with an acid like HCl to precipitate your purified carboxylic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Question 2: My NMR/LC-MS analysis shows two major products with the same mass. What are they, and how can I favor the desired product?
Answer:
This is a classic issue of regioselectivity during the N-alkylation step. When alkylating the benzimidazole-5-carboxylic acid intermediate, the butyl group can attach to either of the two nitrogen atoms, leading to a mixture of the 1-butyl and 3-butyl isomers. While these are tautomers in the unsubstituted benzimidazole, they become distinct isomers upon N-alkylation. The IUPAC name "1-butyl-1,3-benzodiazole-5-carboxylic acid" specifies one particular isomer.
Causality: The two nitrogen atoms in the benzimidazole ring have different electronic environments, but the energy barrier for alkylation at either position can be similar, leading to a mixture of products. The final ratio of isomers can be influenced by the reaction conditions.
Troubleshooting Protocol:
-
Characterization:
-
Carefully analyze the ¹H NMR spectrum. The chemical shifts of the aromatic protons and the N-butyl group will likely differ between the two isomers.
-
Use 2D NMR techniques like HMBC and NOESY to definitively assign the structure of each isomer.
-
-
Optimizing for Regioselectivity:
-
Protecting Groups: A more complex but highly selective method involves protecting one of the nitrogens before alkylation. However, this adds extra steps to the synthesis.
-
Solvent Effects: Vary the polarity of the solvent. Non-polar solvents may favor one isomer over the other.
-
Base and Counter-ion Effects: The choice of base and the nature of the counter-ion can influence the site of alkylation. Experiment with different bases such as K₂CO₃, NaH, or organic bases like triethylamine.
-
Temperature Control: Run the alkylation at different temperatures. Lower temperatures may increase the selectivity of the reaction.
-
-
Purification:
-
If a mixture is unavoidable, separation of the isomers can be attempted using column chromatography on silica gel. The polarity difference between the two isomers may be sufficient for separation.
-
Question 3: My yield is consistently low, and I have a significant amount of unreacted starting material. What are the likely causes and solutions?
Answer:
Low yields with recovery of starting material often point to inefficient reaction conditions, particularly in the cyclization step to form the benzimidazole ring or during the N-alkylation step.
Causality: The condensation of 3,4-diaminobenzoic acid with a formic acid equivalent to form the benzimidazole ring requires the removal of two molecules of water and can be a challenging equilibrium-driven process. The subsequent N-alkylation might also be sluggish depending on the reactivity of the butylating agent and the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Protocols:
-
For Inefficient Cyclization:
-
Water Removal: If reacting DABA with formic acid, use a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium towards the product. Toluene is a common solvent for this purpose.[3]
-
Stronger Acid Catalysts: Consider using a stronger acid catalyst like polyphosphoric acid (PPA) which also acts as a dehydrating agent. The reaction is typically heated to elevated temperatures in PPA.
-
Microwave Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for benzimidazole synthesis.[4][5]
-
-
For Inefficient N-Alkylation:
-
Choice of Base: Ensure the base is strong enough to deprotonate the benzimidazole nitrogen. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common and effective choice.
-
Alkylating Agent: The reactivity of the butylating agent is crucial. The order of reactivity is Butyl Iodide > Butyl Bromide > Butyl Chloride. If using butyl bromide with low success, consider switching to butyl iodide.
-
Temperature: While higher temperatures can increase the reaction rate, they may also lead to more by-products. A moderate temperature (e.g., 60-80 °C) is often a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-butyl-1,3-benzodiazole-5-carboxylic acid?
There are two main plausible synthetic routes:
-
Route A: Phillips Condensation followed by N-Alkylation. This involves the initial reaction of 3,4-diaminobenzoic acid with formic acid or a derivative to form benzimidazole-5-carboxylic acid. This is followed by the N-alkylation with a butyl halide (e.g., 1-bromobutane) in the presence of a base. This is often the preferred route due to better control over the final product.
-
Route B: One-pot reaction with Butyraldehyde. 3,4-diaminobenzoic acid can be reacted directly with butyraldehyde. This reaction proceeds through the formation of a Schiff base, followed by cyclization and oxidation. An oxidizing agent may be required to facilitate the final aromatization step.[3]
Caption: Primary synthetic routes.
Q2: How can I prevent the formation of by-products during the synthesis?
Prevention is always the best strategy. Here are key preventative measures:
| Parameter | Recommendation | Rationale |
| Starting Materials | Use high-purity 3,4-diaminobenzoic acid and freshly distilled aldehydes/reagents. | Impurities in starting materials can lead to a cascade of side reactions. |
| Atmosphere | Maintain an inert atmosphere (N₂ or Ar) throughout the reaction. | Prevents the oxidation of the electron-rich diamine starting material.[1] |
| Stoichiometry | Use precise stoichiometry, especially for the alkylating agent. | An excess of the alkylating agent can lead to di-alkylation or other side reactions. |
| Temperature | Maintain the optimal reaction temperature. Avoid excessive heat. | High temperatures can promote the formation of polymeric by-products and decrease selectivity. |
| Reaction Monitoring | Monitor the reaction progress by TLC or LC-MS. | Allows for quenching the reaction at the optimal time to prevent over-reaction or degradation of the product. |
Q3: My carboxylic acid product is showing signs of esterification. How did this happen and how can I avoid it?
Esterification of your carboxylic acid product can occur if you are using an alcohol as a solvent under acidic conditions, especially with heating. This is a classic Fischer esterification reaction.
-
Prevention:
-
Avoid using alcohol-based solvents (methanol, ethanol) if your reaction is run under acidic conditions and requires heating.
-
Opt for aprotic solvents like DMF, DMSO, or toluene.
-
-
Remediation:
-
If you have inadvertently formed the ester, you can hydrolyze it back to the carboxylic acid by treating the crude product with an aqueous base (e.g., NaOH or KOH), followed by acidification.
-
References
-
Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. ResearchGate. Available at: [Link]
-
Reaction of 3,4-Diamino-1,2,5-oxadiazoles with Formaldehyde. ResearchGate. Available at: [Link]
- Diaminobenzoic acid derivatives as dye precursors. Google Patents.
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. Available at: [Link]
-
An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. National Institutes of Health. Available at: [Link]
-
Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PubMed Central. Available at: [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PubMed Central. Available at: [Link]
-
Benzo[1][6][7]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central. Available at: [Link]
-
N‐Alkylation of benzimidazole. ResearchGate. Available at: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]
-
BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available at: [Link]
-
A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. Available at: [Link]
-
Benzimidazole-impurities. Pharmaffiliates. Available at: [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at: [Link]
-
2-sec-Butyl-1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylic acid. PubMed Central. Available at: [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]
Sources
- 1. EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors - Google Patents [patents.google.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Guide: Strategies for Solubilizing 1-butyl-1,3-benzodiazole-5-carboxylic acid for Bioassays
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols for improving the aqueous solubility of 1-butyl-1,3-benzodiazole-5-carboxylic acid. Due to its chemical structure, this compound presents a common challenge: a hydrophobic core combined with an ionizable functional group, leading to poor solubility in neutral aqueous media, which can compromise the accuracy and reproducibility of bioassays.
Understanding the Molecular Challenge
The key to successfully solubilizing this molecule lies in understanding its structure. It consists of two key regions:
-
A Lipophilic Backbone: The benzimidazole ring system coupled with the n-butyl chain is hydrophobic and favors dissolution in non-polar, organic solvents.
-
An Ionizable Handle: The carboxylic acid group (-COOH) is a weak acid. Its charge state is dependent on the pH of the surrounding medium.[1]
At a pH below its acid dissociation constant (pKa), the carboxylic acid group remains protonated (-COOH) and neutral, contributing little to aqueous solubility. However, at a pH above its pKa, it deprotonates to form the highly polar, charged carboxylate anion (-COO⁻), which dramatically increases its affinity for water.[2] This pH-dependent behavior is the primary tool for enhancing its solubility.
Preparing the Primary Stock Solution: Best Practices
Accurate and reliable experiments begin with a properly prepared stock solution.[3] This minimizes the volume of organic solvent introduced into the final assay, which can be cytotoxic.[4]
Protocol 1: High-Concentration Organic Stock Preparation
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of 1-butyl-1,3-benzodiazole-5-carboxylic acid.[3]
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful and widely used solvent for poorly soluble compounds in early drug discovery.[4]
-
Dissolution: Add the compound to a sterile, appropriate-sized volumetric flask.[3] Add a portion of the DMSO, and facilitate dissolution by vortexing or brief sonication in a water bath. Ensure no visible particulates remain.
-
Final Volume: Once fully dissolved, carefully add DMSO to the calibration mark of the volumetric flask to achieve the target concentration (e.g., 50-100 mM). Mix thoroughly.
-
Labeling and Storage: Label the stock solution clearly with the compound name, concentration, solvent, date, and your initials.[5] For short-term use (up to two weeks), storage at ambient temperature can minimize precipitation caused by freeze-thaw cycles.[6] For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide & Solubility Enhancement Strategies
This section addresses the most common issues encountered when diluting the primary stock solution into aqueous assay buffers or cell culture media.
FAQ 1: "My compound immediately precipitates ('crashes out') when I add my DMSO stock to my aqueous buffer. What is happening and how do I fix it?"
This is a classic sign that the compound's aqueous solubility limit has been drastically exceeded upon dilution of the organic solvent.[7] The following strategies are presented in order of preference, from simplest to most complex.
Strategy A: pH Adjustment (Preferred Method)
-
Causality: As a carboxylic acid, the compound's solubility can be increased by orders of magnitude by converting it to its more soluble salt form.[8] This is achieved by dissolving it in a solution with a pH above its pKa, which deprotonates the carboxylic acid.[9]
-
Experimental Protocol: Preparing a pH-Adjusted Aqueous Stock
-
Target: Prepare a 1-10 mM stock solution in a basic buffer.
-
Option 1 (Simple Base): Dissolve the compound directly in 10-50 mM Sodium Hydroxide (NaOH). Once dissolved, this stock can be diluted into your final assay buffer. The buffer in the final medium should be strong enough to neutralize the excess base and maintain the desired final pH.
-
Option 2 (Buffered System): Dissolve the compound in a buffer that is already at a suitable pH, such as Phosphate-Buffered Saline (PBS) at pH 7.4 or a HEPES buffer. It may be necessary to add a small amount of 1 N NaOH dropwise to facilitate dissolution.[10]
-
Verification: After preparation, always measure the final pH of the stock solution and ensure it is compatible with your assay system.
-
Control: A vehicle control using the same buffered solution must be included in your experiments.[11]
-
Strategy B: Co-solvent and Dilution Optimization
-
Causality: If pH modification is not feasible, optimizing the dilution process can sometimes prevent precipitation by maintaining a transient supersaturated state long enough for the assay to proceed.[6] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[]
-
Experimental Protocol: Improved Dilution Technique
-
Pre-warm Media: Always use pre-warmed (e.g., 37°C) cell culture media or assay buffer, as solubility is often lower in cold liquids.[7]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, first dilute the 100 mM DMSO stock 1:10 in DMSO, then dilute this 10 mM stock 1:100 into the final assay medium while vortexing. This gradual reduction in solvent concentration can prevent rapid precipitation.[7]
-
Direct Addition: Add the DMSO stock directly to the final assay media solution. This allows proteins and other components in the media to immediately interact with the compound, which can help maintain solubility.[6] Avoid creating an intermediate dilution in a simple aqueous buffer like water or saline if possible.[6]
-
Table 1: Common Co-solvents and Tolerated Assay Concentrations
| Co-Solvent | Typical Final Concentration | Notes |
|---|---|---|
| DMSO | 0.1% - 0.5% | Most common, but can be toxic at higher concentrations.[11] |
| Ethanol | 0.1% - 1.0% | Can be a suitable alternative to DMSO. |
| Polyethylene Glycol 400 (PEG 400) | 0.5% - 2.0% | Often used in combination with other solvents. |
| Dimethylformamide (DMF) | < 0.2% | Use with caution; check for assay compatibility.[13] |
Note: The maximum tolerable solvent concentration is cell-line and assay dependent. Always run a vehicle control to test for solvent effects.
Strategy C: Formulation with Solubility Enhancers
-
Causality: When pH and co-solvent strategies are insufficient, excipients like cyclodextrins or surfactants can be used. Cyclodextrins are cyclic oligosaccharides that form inclusion complexes, encapsulating the hydrophobic part of the drug in their central cavity.[14][] Surfactants, above their critical micelle concentration (CMC), form micelles that sequester the insoluble drug in their hydrophobic core.[16][17]
-
Experimental Protocol: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Prepare Enhancer Solution: Create a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). HP-β-CD is a common choice for cell culture applications.[11]
-
Add Compound: Add the solid 1-butyl-1,3-benzodiazole-5-carboxylic acid directly to the HP-β-CD solution.
-
Facilitate Complexation: Gently warm the solution (37-40°C) and stir or sonicate for 1-4 hours to ensure maximum complex formation.
-
Sterilization & Use: Sterile-filter the final solution through a 0.22 µm filter before use in cell-based assays. This becomes your primary aqueous stock for further dilution.
-
Control: The vehicle control must contain the same final concentration of HP-β-CD.
-
FAQ 2: "My compound solution is clear initially, but forms a precipitate after incubation. Why?"
This indicates delayed precipitation, which can be caused by several factors:
-
Temperature Shift: Moving plates from a 37°C incubator to a room temperature microscope can cause less soluble compounds to precipitate.[18]
-
Interaction with Media Components: The compound may slowly interact with salts or other components in the media, forming insoluble complexes.[7][18]
-
pH Changes from Cell Metabolism: In dense cell cultures, cellular metabolism can acidify the medium, lowering the pH.[7] For a carboxylic acid, this pH drop can cause the protonation of the soluble carboxylate (-COO⁻) back to the insoluble carboxylic acid (-COOH), leading to precipitation.
-
Solution: Monitor the pH of your culture medium, especially in long-term or high-density experiments. Ensure your buffer system is robust enough to handle metabolic byproducts. The presence of serum proteins like albumin can sometimes help maintain compound solubility.[11]
FAQ 3: "How do I determine the maximum soluble concentration for my specific assay conditions?"
-
Causality: The theoretical solubility can differ from the practical solubility in a complex biological matrix. An empirical test is essential for determining the working concentration range.
-
Protocol 2: Kinetic Solubility Assessment
-
Prepare Dilutions: Prepare a series of dilutions of your compound stock solution in your final cell culture medium (including serum, if applicable). For example, create final concentrations ranging from 200 µM down to 1 µM.
-
Incubate: Incubate the solutions under the exact conditions of your experiment (e.g., 37°C, 5% CO₂ for 2-24 hours).
-
Visual Inspection: After incubation, carefully inspect each solution visually (and if possible, under a microscope) for any signs of cloudiness, crystals, or precipitate.
-
Determine Limit: The highest concentration that remains clear after incubation is your maximum working soluble concentration under those specific conditions.[7]
-
Summary of Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Ionization to a salt | Simple, highly effective for ionizable compounds, uses aqueous system.[] | Requires pH control; not suitable for non-ionizable compounds.[9] | First-line approach for any compound with an acidic or basic group. |
| Co-solvents | Reduces solvent polarity | Easy to prepare; widely used. | Potential for cytotoxicity; risk of precipitation on dilution.[4] | Quick screening when high throughput is needed. |
| Cyclodextrins | Inclusion complexation | High loading capacity, low toxicity (HP-β-CD).[11][14] | More complex preparation; can potentially interact with cell membranes. | Compounds that are not amenable to pH adjustment. |
| Surfactants | Micellar encapsulation | Effective at low concentrations.[16] | Can interfere with some assays; potential for cell lysis at high concentrations. | Specific formulations where other methods have failed. |
Visualization of Workflows
Caption: pH-dependent equilibrium of the carboxylic acid group.
References
- Google Patents. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
-
SciRP.org. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Available from: [Link]
-
Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]
-
Bitesize Bio. Top Ten Tips for Making Stock Solutions. Available from: [Link]
-
Bitesize Bio. How to Make Accurate Stock Solutions. Available from: [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. Available from: [Link]
-
JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available from: [Link]
-
The Cell Culture Dish. Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]
-
PMC - NIH. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available from: [Link]
-
AAPS PharmSciTech. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available from: [Link]
-
PMC - NIH. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available from: [Link]
-
北京欣恒研科技有限公司. 1-Butyl-1,3-benzodiazole-5-carboxylic acid - CAS:1036487-15-6. Available from: [Link]
-
JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]
-
iKantam. pH adjustment: Significance and symbolism. Available from: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]
-
Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
-
Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Available from: [Link]
-
Malaysian Journal of Analytical Sciences. BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Available from: [Link]
-
GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
PMC - PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
American Chemical Society. Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of. Available from: [Link]
-
NIH. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Available from: [Link]
-
CompoundingToday.com. pH Adjusting Database. Available from: [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]
-
Khan Academy. pH and solubility. Available from: [Link]
-
OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). Available from: [Link]
-
Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available from: [Link]
-
RSC Publishing. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Available from: [Link]
-
ChemicalRegister.com. 1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. Available from: [Link]
-
PubChem. 1-Propyl-1,3-benzodiazole-5-carboxylic acid. Available from: [Link]
-
ResearchGate. METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
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- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. PH adjustment: Significance and symbolism [wisdomlib.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
"stability issues of 1-butyl-1,3-benzodiazole-5-carboxylic acid in solution"
Technical Support Center: 1-Butyl-1,3-benzodiazole-5-carboxylic acid
A Guide to Understanding and Mitigating Solution Stability Issues
Overview & Core Principles
Welcome to the technical support guide for 1-butyl-1,3-benzodiazole-5-carboxylic acid. As researchers and drug development professionals, ensuring the stability of your compounds in solution is paramount for generating reliable and reproducible experimental data. The benzimidazole core is a privileged structure in medicinal chemistry, known for its relative stability.[1][2] However, like any complex organic molecule, its derivatives can be susceptible to degradation under various experimental conditions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide both a fundamental understanding and actionable protocols for managing the stability of 1-butyl-1,3-benzodiazole-5-carboxylic acid in solution.
The stability of this specific molecule is governed by three key structural features:
-
The Benzimidazole Ring: A generally robust heterocyclic system, but susceptible to photolysis and aggressive pH or oxidative conditions.[3][4][5]
-
The N-Butyl Group: An alkyl substituent that can influence solubility and may be subject to oxidative degradation under harsh conditions.
-
The Carboxylic Acid Group: A critical functional group that dictates the molecule's pH-dependent solubility and can be a site for chemical reactions like decarboxylation.[6][7]
This guide will help you navigate the challenges associated with these features to ensure the integrity of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary factors that can compromise the stability of 1-butyl-1,3-benzodiazole-5-carboxylic acid in solution?
The stability of your compound can be influenced by several environmental and chemical factors. Based on extensive studies of the benzimidazole class of compounds, you should prioritize managing the following:
-
Light Exposure (Photodegradation): This is one of the most significant concerns for benzimidazole derivatives in solution.[3][8] Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored degradants, dimers, or other photoproducts.[4] Many benzimidazoles show high photosensitivity when in solution, even if they are stable in solid form.[3][9]
-
pH (Hydrolytic Degradation): The stability of the compound is highly dependent on the pH of the solution. While the benzimidazole ring itself is resistant to hydrolysis under moderate conditions, extreme pH (highly acidic or alkaline) can promote degradation.[10][11] The carboxylic acid moiety makes the molecule's solubility highly pH-dependent; at pH values significantly below its pKa, the compound will be in its less soluble neutral form, while at pH values above the pKa, it will exist as the more soluble carboxylate salt.[6][7]
-
Oxidation: The presence of oxidizing agents, including dissolved atmospheric oxygen, can lead to the formation of N-oxides or other oxidative degradation products. This process can be accelerated by heat and light.[5][12]
-
Temperature (Thermal Degradation): Elevated temperatures can increase the rate of all chemical degradation reactions, including hydrolysis and oxidation.[3] For carboxylic acids, high temperatures can potentially lead to decarboxylation. While the benzimidazole core is generally thermally stable, long-term storage at elevated temperatures in solution is not recommended.[13]
Q2: I'm preparing a stock solution. What are the best practices for solvent selection, preparation, and storage to ensure maximum stability?
Proper preparation and storage of stock solutions are critical first steps in preventing degradation.
Solvent Selection:
-
DMSO: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of benzimidazole derivatives. Studies have shown that some benzimidazoles remain stable in DMSO for extended periods when stored correctly.[14]
-
Ethanol or Methanol: Alcohols can also be suitable solvents. However, be aware of the potential for esterification of the carboxylic acid group if acidic catalysts are present, though this is unlikely under normal storage conditions.
-
Aqueous Buffers: Due to the carboxylic acid group, solubility in aqueous media is pH-dependent.[7][15] For direct use in assays, prepare solutions in a buffer system where the compound is soluble and stable. It is advisable to determine the pKa of the compound experimentally to select an appropriate buffer pH. As a general rule for carboxylic acids, a pH > 6 will favor the soluble carboxylate form.
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO for primary stock. | Minimizes water available for hydrolysis and provides good solubility. |
| Concentration | Prepare a concentrated stock (e.g., 10-50 mM). | Aliquoting from a concentrated stock minimizes the need for repeated freeze-thaw cycles.[16] |
| Container | Amber glass vials or tubes wrapped in aluminum foil. | Prevents exposure to light, mitigating photodegradation.[3][9] |
| Atmosphere | Purge the vial headspace with an inert gas (e.g., Argon, Nitrogen). | Displaces oxygen to reduce the risk of oxidative degradation.[5] |
| Temperature | Store at -20°C or -80°C for long-term storage. | Low temperatures significantly slow the rate of all potential degradation reactions.[16] |
| Handling | Prepare smaller, single-use aliquots. | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[16] |
Q3: My solution of 1-butyl-1,3-benzodiazole-5-carboxylic acid has turned yellow/brown. What is happening and is the compound still usable?
A change in color, typically to yellow or brown, is a strong indicator of degradation. The most common cause for this in benzimidazole compounds is photodegradation .[3][8] The formation of extended conjugated systems or radical species upon exposure to light often results in colored byproducts.
Immediate Actions:
-
Cease Use: Do not use the discolored solution for critical experiments, as the observed effects may be due to the degradation products and not the parent compound. The actual concentration of your active compound is also unknown.
-
Verify Purity: Analyze the solution using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the remaining parent compound and characterize the impurity profile.[12]
-
Prepare Fresh Solution: Prepare a fresh stock solution following the best practices outlined in Q2, paying strict attention to minimizing light exposure at all times.
Q4: I suspect my compound is degrading, but there's no visible change. How can I definitively investigate its stability?
Visual inspection is not sufficient to confirm stability. A systematic approach using forced degradation (or stress testing) is the industry-standard method to understand degradation pathways and establish a stability-indicating analytical method.[11][17] This involves intentionally exposing the compound to harsh conditions to generate potential degradants.
Below is a general workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol aims to generate ~5-20% degradation, which is ideal for method validation.[18][19] Adjust incubation times as needed.
-
Preparation: Prepare a 1 mg/mL solution of 1-butyl-1,3-benzodiazole-5-carboxylic acid in a 50:50 acetonitrile:water mixture.
-
Time Zero Analysis: Immediately analyze an aliquot of this solution using a validated RP-HPLC method to establish the initial purity and retention time of the parent compound.
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C for 8 hours.[20]
-
Base Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C for 4 hours.[20] Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix 1 mL of the drug solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Store in the dark at room temperature for 24 hours.[12]
-
Thermal Degradation: Incubate a sealed vial of the drug solution at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the drug solution in a quartz cuvette or suitable transparent vial to a light source compliant with ICH Q1B guidelines (e.g., Xenon lamp).[3][17]
-
-
Analysis: At the end of the incubation period, dilute the samples appropriately and analyze them using the RP-HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the time-zero sample. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). A diode-array detector (DAD/PDA) is invaluable here for assessing peak purity and comparing UV spectra. For structural elucidation of major degradants, LC-MS/MS is the preferred technique.[21]
Q5: What are the most probable degradation pathways for my compound?
Based on the chemical structure and known reactivity of related compounds, we can hypothesize several degradation pathways. Identifying the actual degradants requires analytical characterization (see Q4), but these are the chemically plausible routes:
Caption: Plausible degradation pathways for the compound. (Note: Generic structures are shown for illustrative purposes).
-
Oxidative Pathway: The tertiary nitrogen atom in the imidazole ring is a likely site for oxidation, leading to an N-oxide . This is a common metabolic and degradation route for such heterocycles.[5]
-
Thermal Pathway: Under significant thermal stress, the carboxylic acid group may be lost through decarboxylation , yielding 1-butyl-1,3-benzodiazole.
-
Photolytic Pathway: This pathway is often the most complex. UV irradiation can lead to the formation of reactive intermediates that can dimerize or undergo ring cleavage/rearrangement reactions , resulting in a variety of photoproducts.[4]
-
Hydrolytic Pathway: While the core is stable, extreme pH and heat could potentially lead to ring-opening, though this is generally less common than the other pathways under typical experimental conditions.[20]
By understanding these potential issues and employing the troubleshooting and validation strategies outlined above, you can ensure the quality and reliability of your research involving 1-butyl-1,3-benzodiazole-5-carboxylic acid.
References
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Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
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S. M. M. et al. (2021). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chemical Science, 12(43), 14497-14507. [Link]
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ResearchGate. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. [Link]
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ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]
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Yılmaz, Ö., & Uçar, A. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
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ACS Publications. (2023). The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers. ACS Applied Polymer Materials. [Link]
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Smitka, M., et al. (2020). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 85(5), 3501-3512. [Link]
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Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-444. [Link]
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IJFMR. (2023). Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research. [Link]
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ResearchGate. (2010). Deprotonation constants of benzimidazole and stepwise stability... Russian Journal of Coordination Chemistry. [Link]
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ResearchGate. (2012). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. Russian Chemical Bulletin. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res, 47(3). [Link]
-
MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(9). [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res. [Link]
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Schmir, G. L., & Cohen, L. A. (1965). OXIDATIVE DEGRADATION OF IMIDAZOLES BY BROMINE OR N-BROMOSUCCINIMIDE. Biochemistry, 4(3), 533-538. [Link]
-
IJSDR. (2022). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 7(8). [Link]
-
JACS. (1953). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society, 75(11), 2755–2758. [Link]
-
Molecules. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4443. [Link]
-
ResearchGate. (2023). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. [Link]
-
ChemicalRegister. (n.d.). 1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(2). [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]
-
De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3274. [Link]
-
de Andrade, C. K. Z., & de Freitas, M. B. (2014). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Scientia Pharmaceutica, 82(2), 241-263. [Link]
-
Applied and Environmental Microbiology. (1998). Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates. [Link]
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DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. [Link]
-
Britannica. (n.d.). Carboxylic acid. [Link]
-
Chemistry LibreTexts. (2021). 2.2: Physical Properties of Carboxylic Acids. [Link]
-
Chemguide. (n.d.). An introduction to carboxylic acids. [Link]
-
Journal of Chemical Health Risks. (2024). Vol. 14 No. 3. [Link]
-
Aboul-Enein, M. N., et al. (2016). Design, synthesis and antibacterial potential of 5-(benzo[d][3][8]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 115-122. [Link]
-
ResearchGate. (2016). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]
-
ResearchGate. (2013). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. Water Research. [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. [Link]
-
Reddy, G. V. S., et al. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Organic Chemistry, 5, 28-38. [Link]
-
ResearchGate. (1998). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Technical Support Center: Spectroscopic Characterization of 1-Butyl-1,3-benzodiazole-5-carboxylic acid
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the spectroscopic characterization of 1-butyl-1,3-benzodiazole-5-carboxylic acid (Molecular Formula: C₁₂H₁₄N₂O₂, Molecular Weight: 218.25 g/mol [1]). This document provides in-depth troubleshooting advice and validated protocols to navigate common challenges encountered during NMR, FTIR, Mass Spectrometry, and UV-Vis analysis, ensuring data integrity and accurate structural elucidation.
Expected Spectroscopic Data at a Glance
Accurate characterization begins with a clear set of expectations. The following table summarizes the predicted spectroscopic data for the target molecule, based on its constituent functional groups and structural analogs.
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Notes |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12.0 - 13.0 ppm | Broad singlet; may be absent or shifted due to exchange with trace water.[2][3] |
| Aromatic Protons (Benzene Ring) | ~7.5 - 8.5 ppm | Complex splitting pattern (doublets, singlet). Exact shifts depend on substitution. | |
| Benzimidazole C2-H | ~8.0 - 8.5 ppm | Singlet, typically downfield. | |
| Butyl Group Protons (-CH₂CH₂CH₂CH₃) | ~0.9 - 4.5 ppm | Triplet (CH₃), multiplets (internal CH₂), Triplet (N-CH₂). | |
| ¹³C NMR | Carboxylic Carbon (-C OOH) | ~165 - 175 ppm | Unambiguous downfield signal.[4] |
| Benzimidazole Carbons | ~110 - 155 ppm | Aromatic and heterocyclic carbons. C2 is typically around 150-155 ppm.[5] | |
| Butyl Group Carbons | ~13 - 50 ppm | Aliphatic signals. | |
| FTIR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ | Very broad, characteristic band due to hydrogen-bonded dimers.[2][6] |
| C-H Stretch (Aliphatic/Aromatic) | 2850 - 3100 cm⁻¹ | Sharp peaks often superimposed on the broad O-H stretch.[6] | |
| C=O Stretch (Carboxylic Acid) | ~1680 - 1710 cm⁻¹ | Strong, sharp peak. Position influenced by conjugation and H-bonding.[7][8] | |
| C=N / C=C Stretches (Aromatic) | ~1450 - 1620 cm⁻¹ | Multiple bands in the fingerprint region. | |
| C-O Stretch (Carboxylic Acid) | ~1210 - 1320 cm⁻¹ | Strong band.[6][7] | |
| Mass Spec (ESI+) | [M+H]⁺ | ~219.26 m/z | Protonated molecular ion. |
| Major Fragments | [M-C₄H₉]⁺, [M-COOH]⁺ | Loss of the butyl group, loss of the carboxyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is the cornerstone of structural elucidation, yet benzimidazole derivatives can present unique challenges. This section addresses the most common issues.
Frequently Asked Questions (NMR)
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum broad and poorly resolved?
A: This is a classic issue for N-H benzimidazoles, but for your N-butyl substituted compound, the primary causes are different: aggregation and solvent viscosity.
-
Causality (Aggregation): The carboxylic acid and benzimidazole nitrogen atoms are potent sites for intermolecular hydrogen bonding. At higher concentrations, molecules can stack or form aggregates. This restricts molecular tumbling in solution, leading to faster signal relaxation and, consequently, broader peaks.
-
Troubleshooting Steps:
-
Dilute the Sample: Reduce the concentration of your sample to minimize intermolecular interactions.
-
Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can disrupt hydrogen bonds and increase molecular tumbling, resulting in sharper signals.
-
Change Solvent: Switching to a solvent that better solvates the molecule and disrupts aggregation, such as methanol-d₄, can be effective. However, be aware this will cause the acidic -COOH proton to exchange with the solvent's deuterium.
-
Q2: My carboxylic acid proton signal (~12 ppm) is extremely broad, or it's completely missing. Did my synthesis fail?
A: Not necessarily. This is one of the most common "problems" for carboxylic acids and is rarely indicative of a failed reaction, especially if other signals are consistent.
-
Causality (Proton Exchange): The carboxylic acid proton is highly acidic and undergoes rapid chemical exchange with any trace amounts of water (H₂O) or deuterated water (D₂O) in the NMR solvent (e.g., DMSO-d₆ or CDCl₃).[2][9] This exchange can be so fast on the NMR timescale that it either broadens the signal into the baseline or causes it to merge with the water peak.[9]
-
Troubleshooting & Confirmation:
-
Use Dry Solvent: Ensure you are using a fresh, sealed ampule of high-purity deuterated solvent to minimize water content.
-
D₂O Shake: To definitively confirm the presence of the exchangeable proton, add one drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. The carboxylic acid peak (and any other exchangeable N-H or O-H protons) will disappear.[10] This is a positive confirmation of the functional group.
-
Q3: The chemical shifts in the aromatic region are overlapping, making assignment difficult. How can I resolve them?
A: Overlapping aromatic signals are common in complex heterocyclic systems.
-
Causality (Electronic Environment): The protons on the benzimidazole ring are in similar electronic environments, leading to closely spaced chemical shifts.
-
Troubleshooting Steps:
-
Change Solvent: The aromatic rings of solvents like benzene-d₆ can induce differential shielding effects on your molecule's protons, often spreading out overlapping signals. This is known as the Aromatic Solvent-Induced Shift (ASIS) effect.[10]
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the spectral dispersion (the separation in Hz between peaks), often resolving overlapping multiplets.
-
2D NMR Spectroscopy: For unambiguous assignment, acquire 2D NMR spectra. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons to their directly attached carbons, and an HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons.[4]
-
Standard Protocol for NMR Sample Preparation
-
Weigh 5-10 mg of your dried 1-butyl-1,3-benzodiazole-5-carboxylic acid sample directly into a clean, dry NMR tube.
-
Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is excellent for dissolving both the carboxylic acid and the benzimidazole moiety).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be required for less soluble samples.
-
If required, add a small drop of D₂O for an exchange experiment.
-
Insert the tube into a spinner turbine, ensuring the depth is correctly calibrated for the spectrometer.
NMR Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting
FTIR is a rapid and powerful technique for confirming the presence of key functional groups.
Frequently Asked Questions (FTIR)
Q1: The O-H stretch from my carboxylic acid is incredibly broad (2500-3300 cm⁻¹) and seems to obscure the C-H stretches. Is this normal?
A: Yes, this is the hallmark signature of a carboxylic acid in the solid state or in concentrated solution and is a strong piece of evidence for its presence.
-
Causality (Hydrogen-Bonded Dimer): Carboxylic acids readily form hydrogen-bonded dimers. This strong intermolecular interaction significantly broadens the O-H stretching vibration, creating the characteristic wide band.[2][6][11] The sharp C-H stretching peaks around 2850-3000 cm⁻¹ are often seen superimposed on this broad absorption.[6]
Q2: My C=O stretching peak is not exactly at 1710 cm⁻¹. Should I be concerned?
A: Minor shifts are common and can provide structural information. A significant deviation, however, warrants investigation.
-
Causality (Electronic Effects & H-Bonding): The exact position of the C=O stretch is sensitive to its environment.
-
Conjugation: Conjugation of the carbonyl with the aromatic benzimidazole ring is expected to lower the frequency to ~1680-1700 cm⁻¹ from the typical ~1710-1760 cm⁻¹ for a saturated acid.[2][8]
-
Hydrogen Bonding: The dimeric form of the acid also lowers the frequency compared to a free (monomeric) C=O group.[8]
-
-
Troubleshooting:
-
Ensure the instrument is properly calibrated.
-
If your peak is significantly higher (e.g., >1750 cm⁻¹), it could indicate the presence of an ester impurity.
-
If the peak is much lower, consider strong intramolecular hydrogen bonding possibilities, although unlikely for this specific structure.
-
Standard Protocol for Solid-State FTIR (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Place a small amount (a few milligrams) of the solid 1-butyl-1,3-benzodiazole-5-carboxylic acid powder onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.
FTIR Spectral Interpretation Guide
Caption: Key diagnostic regions in the FTIR spectrum for functional group identification.
Mass Spectrometry (MS) Troubleshooting
MS provides the molecular weight and fragmentation pattern, which are critical for confirming the identity of the compound.
Frequently Asked Questions (MS)
Q1: I am using Electrospray Ionization (ESI) in positive mode, but I cannot find the expected molecular ion peak [M+H]⁺ at m/z 219.26.
A: The absence of the molecular ion can be frustrating but is a solvable problem.
-
Causality & Troubleshooting:
-
Ionization Issues: The compound has both a basic site (benzimidazole nitrogens) and an acidic site (carboxylic acid). While it should ionize in positive mode, it might ionize more efficiently in negative mode via deprotonation to form the [M-H]⁻ ion at m/z 217.25. Action: Run the sample in negative ion mode.
-
In-Source Fragmentation: The compound may be fragmenting in the ion source before it can be detected. This can happen if the source conditions (e.g., capillary voltage, temperature) are too harsh. Action: Reduce the source voltages and temperatures to achieve "softer" ionization.
-
Sample Purity: Impurities or salts (e.g., sodium, potassium) can suppress the ionization of your target analyte. They may also form adducts like [M+Na]⁺ (m/z 241.24) or [M+K]⁺ (m/z 257.24). Action: Check for common adducts and consider purifying your sample via HPLC if necessary. [12]
-
Q2: What are the most likely fragmentation pathways for this molecule?
A: Understanding predictable fragmentation is key to confirming the structure.
-
Causality (Chemical Bonds): Fragmentation occurs at the weakest bonds or results in the formation of stable neutral losses or charged fragments.
-
Benzylic Cleavage: The bond between the butyl group's first CH₂ and the benzimidazole nitrogen is a likely fragmentation point. This would lead to the loss of a butyl radical and the detection of a fragment.
-
Loss of Neutral Molecules: Common neutral losses include water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid group.
-
McLafferty Rearrangement: While less common for the parent ion, this rearrangement can occur in carboxylic acids, leading to specific fragmentation patterns.
-
Standard Protocol for ESI-MS Sample Preparation
-
Prepare a stock solution of your compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Create a dilute working solution by taking a small aliquot of the stock and diluting it to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water (typically 50:50), often with a small amount of acid (0.1% formic acid for positive mode) or base (0.1% ammonium hydroxide for negative mode) to aid ionization.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
Predicted ESI+ Fragmentation Pathway
Caption: Predicted major fragmentation pathways for the protonated molecule in ESI-MS.
UV-Vis Spectroscopy Troubleshooting
UV-Vis spectroscopy is useful for quantitative analysis and for monitoring reactions involving conjugated systems.
Frequently Asked Questions (UV-Vis)
Q1: My absorbance reading is above 2.0. Is this reliable?
A: No. Absorbance values above ~1.5-2.0 are generally unreliable and fall into the non-linear region of the Beer-Lambert Law.
-
Causality (Stray Light & Deviations): At high concentrations, most of the incident light is blocked. Any stray light that reaches the detector becomes a significant fraction of the total detected light, leading to a non-linear response.[13]
-
Troubleshooting:
-
Dilute the sample accurately and re-measure until the absorbance maximum (λₘₐₓ) is within the optimal range of 0.3 - 1.0.
-
Use this new concentration to calculate the molar absorptivity (extinction coefficient).
-
Q2: I see unexpected peaks or a sloping baseline in my spectrum.
A: This usually points to issues with the sample, cuvette, or solvent.
-
Causality & Troubleshooting:
-
Contamination: Impurities in your sample or residual material in the cuvette can introduce unwanted absorption peaks. Action: Ensure your sample is pure and use scrupulously clean quartz cuvettes. [14]
-
Solvent Cutoff: Every solvent has a wavelength below which it absorbs strongly. Using a solvent outside its transparent range will obscure the sample's spectrum. For example, ethanol is not suitable for measurements below 210 nm.[13] Action: Choose a solvent (e.g., acetonitrile, water) with a cutoff wavelength lower than your region of interest.
-
Scattering: A cloudy or precipitated sample will scatter light, causing a sloping or noisy baseline. Action: Ensure your sample is fully dissolved and filter it if necessary.
-
Standard Protocol for UV-Vis Analysis
-
Select a pair of matched quartz cuvettes (for UV range analysis).
-
Prepare a dilute solution of your compound in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) to an approximate concentration that gives a maximum absorbance below 1.5.
-
Fill one cuvette with the pure solvent to use as a blank. Fill the second cuvette with your sample solution.
-
Place the blank cuvette in the spectrometer and run a baseline correction.
-
Replace the blank with the sample cuvette, ensuring the same orientation, and acquire the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm for this compound).
References
- BenchChem. (2025).
- Ossila. (n.d.). UV-Vis Spectroscopy Troubleshooting Made Easy.
- BenchChem. (2025). Troubleshooting guide for the spectroscopic analysis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Photonics.com. (n.d.). UV-VIS Spectroscopy Not Working?
- Mao, J. D., et al. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
- ChemicalRegister. (2025). 1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers.
- BenchChem. (2025).
- Reddit. (2023). Missing carboxyl peak in my benzoic acid 1H-NMR, but C=O peak is shown from 13C-NMR and the IR. What is the broad singlet peak present? Solvent was 50:50 CDCL3:DMSO.
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Technical Support Center: Scale-Up Synthesis of 1-Butyl-1,3-benzodiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your synthesis endeavors.
I. Troubleshooting Guide
This section addresses specific challenges you may encounter during the scale-up synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid, offering potential causes and actionable solutions.
Problem 1: Low Yield of 1-Butyl-1,3-benzodiazole-5-carboxylic Acid
Possible Causes:
-
Incomplete Initial Condensation: The initial reaction between 3,4-diaminobenzoic acid and butyraldehyde may not have gone to completion.
-
Suboptimal Reaction Conditions: Temperature, reaction time, or choice of solvent may not be optimized for the larger scale.[1]
-
Poor Quality Starting Materials: Impurities in the 3,4-diaminobenzoic acid or butyraldehyde can interfere with the reaction.[2]
-
Inefficient Oxidation (if applicable): If a two-step process involving an intermediate is used, the subsequent oxidation to the carboxylic acid may be inefficient.
Recommended Solutions:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the limiting reagent before proceeding.[2]
-
Temperature Control: The condensation reaction is often exothermic. Ensure efficient heat dissipation to maintain the optimal reaction temperature and prevent byproduct formation.[1]
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics and product solubility. Consider solvents like ethanol, methanol, or acetic acid. For scale-up, a solvent that allows for easy product isolation is preferable.[1]
-
Starting Material Purity: Ensure the purity of your starting materials. If necessary, purify them before use.
-
Stepwise Optimization: If the yield remains low, consider optimizing each step of the reaction sequence (condensation and, if applicable, oxidation) independently on a smaller scale before attempting the full-scale synthesis.
Problem 2: Formation of Significant Impurities
Possible Causes:
-
Side Reactions: Over-alkylation or the formation of dimeric byproducts can occur, especially at elevated temperatures or with incorrect stoichiometry.
-
Oxidation of Starting Materials: o-Phenylenediamines, like 3,4-diaminobenzoic acid, are susceptible to oxidation, which can lead to colored impurities.[2]
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzimidazole ring.[2]
Recommended Solutions:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 3,4-diaminobenzoic acid to butyraldehyde. A slight excess of the diamine can sometimes be used to ensure complete consumption of the aldehyde.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the diamine starting material.[2]
-
Catalyst Choice: The use of a mild acid catalyst, such as acetic acid, can promote the cyclization step and minimize side reactions.[3][4]
-
Purification Strategy: Develop a robust purification strategy. This may involve recrystallization, column chromatography, or acid-base extraction to remove impurities effectively.[2]
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or crystallization difficult.
-
Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur if the product and impurities have similar polarities.[2]
-
Presence of Colored Impurities: Highly colored impurities resulting from oxidation can be challenging to remove.[2]
Recommended Solutions:
-
Solvent Selection for Precipitation: After the reaction is complete, consider adding a non-solvent to induce precipitation of the product.
-
Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.[2][5]
-
Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon before filtration and crystallization.[2]
-
Recrystallization Solvent System: Experiment with different solvent systems to find the optimal conditions for recrystallization, which can significantly improve the purity of the final product.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1-butyl-1,3-benzodiazole-5-carboxylic acid on a larger scale?
The most prevalent and scalable method is the condensation reaction between 3,4-diaminobenzoic acid and butyraldehyde.[1] This one-pot synthesis is often preferred for its atom economy and straightforward procedure. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be facilitated by a mild acid catalyst.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
-
Exothermic Reaction: The initial condensation reaction can be exothermic. It is crucial to have efficient cooling and temperature monitoring systems in place to prevent a thermal runaway.[1]
-
Reagent Handling: Handle all chemicals, especially butyraldehyde which is flammable and an irritant, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of potential pressure build-up and use a vessel rated for the expected pressure.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting materials, intermediate (if any), and the final product. The disappearance of the limiting starting material spot indicates the completion of the reaction. For more quantitative analysis, HPLC can be employed.[2]
Q4: What is the expected yield for this synthesis on a larger scale?
Yields can vary depending on the specific conditions and the efficiency of the purification process. With an optimized protocol, yields in the range of 70-90% can be reasonably expected.
Q5: Can I use a different aldehyde or carboxylic acid to synthesize analogs of this compound?
Yes, the general synthetic strategy is versatile and can be adapted to use various aldehydes or carboxylic acids to produce a library of substituted benzimidazole-5-carboxylic acids.[3][6] However, reaction conditions may need to be re-optimized for each new substrate.
III. Experimental Protocols
Protocol 1: Scale-Up Synthesis of 1-Butyl-1,3-benzodiazole-5-carboxylic acid
This protocol describes a general procedure for the synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid on a larger scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Diaminobenzoic acid | 152.15 | 15.2 g | 0.1 |
| Butyraldehyde | 72.11 | 7.9 g (9.8 mL) | 0.11 |
| Glacial Acetic Acid | - | 200 mL | - |
| Ethanol | - | As needed for recrystallization | - |
| Activated Carbon | - | ~1 g | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3,4-diaminobenzoic acid (15.2 g, 0.1 mol) and glacial acetic acid (200 mL).
-
Reagent Addition: Begin stirring the mixture and slowly add butyraldehyde (7.9 g, 9.8 mL, 0.11 mol) dropwise over 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Decolorization: Transfer the crude product to a beaker containing 200 mL of ethanol and heat to dissolve. Add activated carbon (~1 g) and stir for 15 minutes at a gentle boil.
-
Hot Filtration: While hot, filter the solution through a pad of celite to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain 1-butyl-1,3-benzodiazole-5-carboxylic acid.
IV. Visualizations
Caption: Workflow for the scale-up synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Caption: Troubleshooting logic for common issues in the synthesis.
V. References
-
Benchchem. Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles. Available from:
-
Purdue University. Accelerated Microdroplet Synthesis of Benzimidazoles. Available from:
-
Dung, V. C., Chung, N. T., & Duc, D. X. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(45), 28246-28266. Available from:
-
Sharma, D., & Kumar, R. (2020). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Organic Chemistry Frontiers, 7(15), 2056-2062. Available from:
-
ResearchGate. Synthetic application and scale up reaction. Available from:
-
Bulgarian Chemical Communications. Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazopyridine-5-carboxylic acids. Available from:
-
MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available from:
-
Benchchem. Overcoming challenges in the synthesis of substituted benzimidazoles. Available from:
-
National Institutes of Health. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available from:
-
ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. Available from:
-
ResearchGate. Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. Available from:
-
Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available from:
-
ChemBK. 1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID. Available from:
-
National Institutes of Health. Design, synthesis and antibacterial potential of 5-(benzo[d][1][3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Available from:
-
MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from:
-
Google Patents. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound. Available from:
-
ResearchGate. One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. Available from:
-
Google Patents. US2255421A - Process for purification of carboxylic acids. Available from:
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from:
-
ResearchGate. Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Available from:
-
Organic Syntheses. o-AMINOBENZALDEHYDE. Available from:
-
International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. Available from:
-
Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available from:
-
Google Patents. US20100174111A1 - Process for purification of aryl carboxylic acids. Available from:
-
ChemicalRegister.com. 1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. Available from:
Sources
Technical Support Center: Synthesis of 1-Butyl-1,3-benzodiazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this and related benzimidazole derivatives, providing field-proven insights and detailed protocols to ensure the success of your experiments.
Overview of Synthetic Strategies
The synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid can be approached via two primary retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials, scalability, and the desired purity profile of the final compound.
Route A: Late-Stage N-Alkylation This common strategy involves first constructing the benzimidazole-5-carboxylic acid core, followed by the alkylation of the imidazole nitrogen with a butyl group. A key consideration in this route is the potential for reaction at two different nitrogen atoms, which can lead to isomeric products. Furthermore, the carboxylic acid group often requires protection (e.g., as an ester) prior to alkylation to prevent unwanted side reactions and improve solubility.
Route B: Early-Stage N-Alkylation This approach introduces the butyl group at an earlier stage by first synthesizing an N-butylated o-phenylenediamine precursor. This precursor is then cyclized to form the target benzimidazole. This route offers better control over the regioselectivity of the N-alkylation, typically yielding a single isomer.
Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, offering potential causes and recommended solutions.
| Issue / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield in Benzimidazole Formation (Cyclocondensation Step) | 1. Poor Quality Starting Materials: Impurities in the o-phenylenediamine derivative can inhibit the reaction. The diamine is also susceptible to oxidation, leading to colored impurities.[1] | - Purify Starting Materials: Recrystallize the 3,4-diaminobenzoic acid or its N-butylated derivative before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich diamine.[1] |
| 2. Suboptimal Reaction Conditions: Classical methods often require high temperatures, which can cause degradation.[2] The choice of acid catalyst and solvent is also critical.[2] | - Optimize Temperature: Monitor reaction progress via Thin Layer Chromatography (TLC) to find the optimal temperature that promotes cyclization without degradation.[1] - Catalyst Choice: Polyphosphoric acid (PPA) is effective for driving the condensation with carboxylic acids by acting as both a catalyst and a dehydrating agent.[3] For aldehyde condensations, various acid catalysts can be employed.[4] | |
| Formation of Side Products | 1. Formation of 1,3-Disubstituted Benzimidazole: If using an aldehyde for cyclization, two aldehyde molecules can react with the diamine.[1] | - Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the o-phenylenediamine derivative relative to the aldehyde to favor the desired product.[1] |
| 2. Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and fail to fully cyclize.[1] | - Employ an Oxidant: When using an aldehyde, an oxidant is often required to facilitate the aromatization of the dihydrobenzimidazole intermediate to the final benzimidazole. Mild oxidants are preferred to avoid over-oxidation. | |
| Difficulty in N-Butylation Step (Route A) | 1. Low Reactivity/Solubility: Benzimidazole-5-carboxylic acid can be poorly soluble in common organic solvents. The carboxylate anion formed under basic conditions further decreases solubility and deactivates the ring. | - Protecting Group Strategy: Convert the carboxylic acid to a methyl or ethyl ester first. The ester is more soluble and less deactivating, facilitating a smoother N-alkylation. The ester can be easily hydrolyzed in a final step. |
| 2. Formation of Both N-1 and N-3 Isomers: Alkylation can occur on either nitrogen of the imidazole ring, leading to a mixture of products that can be difficult to separate. | - Use a Phase-Transfer Catalyst: Employing a catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., NaOH/haloalkane) can improve yield and may influence regioselectivity.[5] | |
| Product Purification Challenges | 1. Dark-Colored Product: This is often due to residual oxidation products from the o-phenylenediamine starting material.[1] | - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities, followed by filtration.[1] |
| 2. Separation from Starting Materials/Impurities: The product may have a similar polarity to unreacted starting materials or side products, complicating column chromatography.[1] | - Acid-Base Extraction: As the target molecule is a carboxylic acid, it can be selectively extracted into a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer is washed with an organic solvent to remove neutral impurities, and the pure product is then precipitated by re-acidification.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, A or B, is generally preferred? A1: Route A (Late-Stage N-Alkylation) is often preferred if the primary benzimidazole-5-carboxylic acid or its ester is commercially available or easily synthesized. However, it presents the challenge of controlling regioselectivity during the butylation step. Route B (Early-Stage N-Alkylation) provides excellent control over isomer formation but may require a multi-step synthesis of the N-butyl-3,4-diaminobenzoic acid precursor, which can be tedious.[8][9] The final choice depends on a laboratory's specific resources and priorities (e.g., speed vs. isomeric purity).
Q2: I performed the N-alkylation on benzimidazole-5-carboxylic acid methyl ester. How can I confirm I have the 1-butyl isomer and not the 3-butyl isomer? A2: The most definitive method is 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the N-CH₂ protons of the butyl group and the C4 and C7a carbons of the benzimidazole ring system, confirming the position of substitution.
Q3: Are there any "green" or milder alternatives to traditional high-temperature condensation methods? A3: Yes, significant progress has been made in developing more environmentally friendly methods. These include:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[3][9]
-
Catalytic Approaches: The use of novel catalysts, including metal nanoparticles or solid acid catalysts like ZrO₂–Al₂O₃, can facilitate the reaction under milder conditions and allow for catalyst recycling.[4]
-
Solvent-Free Reactions: In some cases, reactions can be run neat (without solvent) at elevated temperatures, reducing solvent waste.[10][11]
Q4: My final product is an oil or a sticky solid and is difficult to handle. What can I do? A4: If the product is an oil, purification by column chromatography is the most common method.[1] You may need to screen several solvent systems to find one that provides good separation. If purification remains difficult, consider converting the carboxylic acid to a stable salt (e.g., with an amine like dicyclohexylamine) to induce crystallization. The pure free acid can then be regenerated.
Experimental Protocols
The following protocols are generalized procedures based on established methods and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate
This protocol follows the principle of condensing an o-phenylenediamine with a carboxylic acid derivative, in this case using formic acid to generate the unsubstituted benzimidazole ring, followed by esterification.
-
Reaction Setup: In a round-bottom flask, suspend 3,4-diaminobenzoic acid (1.0 eq) in formic acid (5-10 eq).
-
Cyclization: Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water. Adjust the pH to ~7 using a saturated solution of sodium bicarbonate. The product, 1H-benzo[d]imidazole-5-carboxylic acid, will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Esterification (Fischer): Suspend the dried acid (1.0 eq) in methanol (excess). Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).
-
Reaction: Heat the mixture to reflux for 4-8 hours until TLC shows complete conversion.
-
Purification: Cool the mixture, remove the methanol under reduced pressure, and neutralize with a mild base. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester, which can be purified by recrystallization or column chromatography.
Protocol 2: N-Butylation of Methyl 1H-benzo[d]imidazole-5-carboxylate (Route A)
This procedure uses a standard base and alkyl halide for the N-alkylation.
-
Reaction Setup: Dissolve methyl 1H-benzo[d]imidazole-5-carboxylate (1.0 eq) in a dry polar aprotic solvent such as DMF or acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.
-
Alkylation: Add 1-bromobutane or 1-iodobutane (1.2 eq) dropwise to the suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC indicates the disappearance of the starting material. Gentle heating (40-50 °C) may be required.
-
Work-up: Quench the reaction by carefully adding ice-cold water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product (a mixture of isomers) can be purified by flash column chromatography on silica gel to isolate the desired methyl 1-butyl-1,3-benzodiazole-5-carboxylate.
Protocol 3: Saponification to 1-Butyl-1,3-benzodiazole-5-carboxylic acid
This is the final deprotection step to yield the target molecule.
-
Reaction Setup: Dissolve the purified methyl ester from Protocol 2 (1.0 eq) in a mixture of THF or ethanol and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH, 2-3 eq) or sodium hydroxide (NaOH, 2-3 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water.
-
Isolation: Carefully acidify the aqueous solution to pH 3-4 with a dilute acid (e.g., 1M HCl). The final product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to afford the pure 1-butyl-1,3-benzodiazole-5-carboxylic acid.
References
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
-
Various Authors. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]
-
Ghosh, S., et al. (n.d.). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. PMC - NIH. [Link]
-
Various Authors. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. [Link]
-
Various Authors. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Request PDF. ResearchGate. [Link]
-
Dung, V. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]
-
Various Authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Various Authors. (n.d.). Direct C–H alkylation of various benzimidazoles with Grignard reagents. ResearchGate. [Link]
- BenchChem. (2025).
- CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
Various Authors. (2009). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. ResearchGate. [Link]
- BenchChem. (2025). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
-
Various Authors. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
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- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
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Technical Support Center: Optimizing the Synthesis and Purity of 1-Butyl-1,3-benzodiazole-5-carboxylic Acid
Introduction: Welcome to the technical support guide for the synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid. This molecule is a valuable heterocyclic building block for drug discovery and materials science. The inherent asymmetry of the precursors and the multi-step nature of its synthesis present unique challenges, primarily related to impurity formation and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will provide in-depth troubleshooting advice, validated protocols, and the causal reasoning behind our experimental recommendations to empower you to achieve high purity and yield in your preparations.
Section 1: Understanding the Synthetic Pathway and Potential Pitfalls
The most common and direct route to synthesizing benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[1] For the target molecule, this involves the reaction of 3,4-diaminobenzoic acid with a source for the C2-carbon (typically formic acid for an unsubstituted C2-position) followed by N-alkylation with a butylating agent, or a one-pot reaction with all components.
A critical challenge arises from the starting material, 3,4-diaminobenzoic acid. The two amino groups are electronically and sterically distinct, leading to the formation of two possible regioisomers upon cyclization: the desired 1-butyl-1,3-benzodiazole-5-carboxylic acid and the isomeric 1-butyl-1,3-benzodiazole-6-carboxylic acid. Controlling this regioselectivity is paramount.
Diagram 1: Synthetic Pathway and Impurity Formation
Caption: Synthetic route and common impurity sources.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis and purification in a question-and-answer format.
Q1: My crude product is a dark brown or black solid, not the expected off-white powder. What is the cause and how can I fix this?
A1: Dark coloration is almost always due to the aerial oxidation of the o-phenylenediamine starting material (3,4-diaminobenzoic acid). These oxidized species are highly conjugated and intensely colored.
-
Causality: Aromatic diamines are highly susceptible to oxidation, which can be accelerated by heat, light, and trace metals. This often occurs during the initial condensation step, especially if the reaction is run at high temperatures for extended periods.
-
Preventative Measures:
-
Use High-Purity Starting Materials: Ensure your 3,4-diaminobenzoic acid is fresh and has been stored under an inert atmosphere, protected from light.
-
Use a Dihydrochloride Salt: Consider using the dihydrochloride salt of the diamine if available. The protonated amino groups are significantly less prone to oxidation.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
-
Remediation Protocol (Decolorization):
-
Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).
-
Add 5-10% w/w of activated charcoal to the hot solution.[3]
-
Stir the mixture at reflux for 15-30 minutes.
-
Perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.
-
Allow the clear, decolorized filtrate to cool slowly for recrystallization.
-
Q2: My HPLC and NMR analyses show two major products that I cannot separate by recrystallization. What are these, and how do I improve selectivity?
A2: You are likely seeing the two regioisomers: 1-butyl-1,3-benzodiazole-5-carboxylic acid and 1-butyl-1,3-benzodiazole-6-carboxylic acid. Their similar physical properties (polarity, solubility) make separation by simple recrystallization extremely difficult.
-
Causality: The cyclization of 3,4-diaminobenzoic acid with formic acid creates a mixture of benzimidazole-5-carboxylic acid and benzimidazole-6-carboxylic acid. Subsequent N-alkylation of this mixture yields the two final product isomers. Achieving high regioselectivity is a known challenge in benzimidazole synthesis with asymmetric diamines.
-
Control & Separation Strategies:
-
Chromatographic Separation: Flash column chromatography is the most reliable method to separate these isomers. A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to a more polar one may be required.
-
pH-Dependent Fractional Crystallization: While difficult, you can sometimes exploit subtle differences in the pKa values of the two isomers. A slow, careful adjustment of pH during precipitation from an aqueous basic solution might allow for the preferential crystallization of one isomer. This requires significant optimization.
-
Directed Synthesis (Advanced): A more complex but selective route would involve protecting one of the amino groups of the starting diamine, performing the cyclization, alkylating the desired nitrogen, and then deprotecting. This is often not practical for routine synthesis but is an option for achieving absolute regiocontrol.
-
Q3: My reaction yield is very low, and I've isolated a lot of unreacted 3,4-diaminobenzoic acid. What reaction parameters should I optimize?
A3: This indicates an incomplete cyclization reaction. The condensation of a diamine and a carboxylic acid to form a benzimidazole ring is a dehydration reaction that often requires forcing conditions or a catalyst.
-
Causality: The direct condensation requires the removal of two molecules of water and has a high activation energy. Insufficient heat, incorrect acid catalyst concentration, or too short a reaction time will result in an incomplete reaction.
-
Optimization Protocol:
-
Reaction Conditions: The Phillips synthesis, a classical method, involves refluxing the o-phenylenediamine with the carboxylic acid in an acidic medium, typically 4N HCl, for several hours.[4] Ensure the reaction is heated to a sufficient temperature (e.g., reflux) to drive off water.
-
Catalyst: The use of a catalyst can significantly improve yields. Lewis acids like ZrCl₄ or solid acid catalysts have been shown to be effective.[5] Polyphosphoric acid (PPA) is also a powerful dehydrating agent and solvent for this reaction, though product isolation can be more complex.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to 3,4-diaminobenzoic acid is no longer visible. Benzimidazole syntheses can require 2 to 24 hours depending on the specific conditions.[2][3]
-
Q4: My product is an oily solid that is difficult to handle and purify by standard recrystallization. What is a robust purification method?
A4: The amphoteric nature of your product (containing both a basic benzimidazole moiety and an acidic carboxylic acid) is ideal for a purification strategy based on acid-base extraction. This method is excellent for removing non-ionizable impurities.
-
Causality: By selectively converting your target molecule into a water-soluble salt (either a carboxylate in base or a protonated benzimidazole in acid), you can wash away neutral organic impurities with an immiscible organic solvent.
-
Purification Workflow: The following workflow leverages the acidic nature of the carboxylic acid group.
Diagram 2: Acid-Base Purification Workflow
Caption: Purification workflow using acid-base extraction.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the best analytical method to confirm the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of benzimidazole derivatives.[6][7] It is highly sensitive for detecting trace impurities and can effectively separate the desired product from its regioisomer and other byproducts. A typical starting point would be a reverse-phase C8 or C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks).[8]
FAQ 2: What are the expected ¹H NMR signals that confirm the formation of the 1-butyl-1,3-benzodiazole ring?
While the exact shifts depend on the solvent and the specific isomer, you should look for these key features:
-
Butyl Group: A triplet around 0.9 ppm (CH₃), two multiplets between 1.3-1.9 ppm (two CH₂ groups), and a triplet around 4.2-4.5 ppm (N-CH₂, the most downfield signal of the butyl chain).
-
Benzimidazole C2-H: A sharp singlet between 8.0-8.5 ppm. Its presence confirms the successful cyclization with formic acid.
-
Aromatic Protons: Three protons on the benzene ring, which will appear as complex multiplets or doublets/singlets between 7.5-8.5 ppm. The specific splitting pattern will differ between the 5-carboxylic acid and 6-carboxylic acid isomers, allowing for structural assignment via advanced NMR techniques (like NOESY) or comparison to a known standard.
FAQ 3: How should I properly store the 3,4-diaminobenzoic acid starting material?
This starting material is sensitive to both air and light. It should be stored in an amber, tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, refrigeration is recommended to slow down potential degradation pathways. Using freshly purchased, high-purity diamine is one of the easiest ways to improve the outcome of your synthesis.
Section 4: Key Protocols and Data
Table 1: Recommended HPLC Conditions for Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier sharpens peaks by protonating the benzimidazole and suppressing carboxylate formation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient is effective for separating starting materials, isomers, and the final product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm and 280 nm | Benzimidazole systems have strong UV absorbance in this range.[8] |
| Column Temp. | 30 °C | Provides reproducible retention times. |
Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent like ethyl acetate (50 mL). Some gentle warming may be necessary.
-
Extraction: Transfer the solution to a separatory funnel. Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake vigorously. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. The desired product is now in the aqueous layer as its sodium salt. The organic layer contains neutral and basic impurities and should be discarded.
-
Washing: Return the aqueous layer to the separatory funnel and wash it with a fresh portion of ethyl acetate (25 mL) to remove any remaining organic impurities. Discard the organic wash.
-
Precipitation: Transfer the clean aqueous layer to a beaker and cool it in an ice bath. While stirring, slowly add 2N HCl dropwise. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 4-5 (check with pH paper).
-
Isolation: Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Final Wash & Dry: Wash the filter cake with cold deionized water (2 x 15 mL) to remove any inorganic salts. Dry the purified product under vacuum to a constant weight.
References
- Benchchem. A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole.
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Available from: [Link]
- Organic Chemistry Portal. Benzimidazole synthesis.
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed.
-
Moreno, L., & Lanusse, C. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. Available from: [Link]
- DTIC (Defense Technical Information Center). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
-
Zenzicubic. (2022). Synthesizing benzimidazole - an aromatic amine that forms nice crystals. YouTube. Available from: [Link]
- Hein, D. W., et al. The Chemistry of the Benzimidazoles.
- ResearchGate. Application of hplc method for investigation of stability of new benzimidazole derivatives.
-
Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available from: [Link]
-
Varma, R. S. (2019). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 24(1), 126. Available from: [Link]
-
Wang, D., et al. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(1), 1-19. Available from: [Link]
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- 2. Benzimidazole synthesis [organic-chemistry.org]
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- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
"handling and storage recommendations for 1-butyl-1,3-benzodiazole-5-carboxylic acid"
Technical Support Center: 1-Butyl-1,3-benzodiazole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides comprehensive handling, storage, and troubleshooting recommendations for 1-butyl-1,3-benzodiazole-5-carboxylic acid (CAS: 1036487-15-6). Our goal is to equip researchers, scientists, and drug development professionals with the necessary technical insights to ensure experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and storage of 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Safety and Personal Protection
Q: What are the primary hazards associated with 1-butyl-1,3-benzodiazole-5-carboxylic acid and what personal protective equipment (PPE) is required?
A: While specific toxicity data for this compound is limited, its structure as a substituted benzimidazole carboxylic acid warrants careful handling. Benzimidazole derivatives can cause skin, eye, and respiratory irritation.[1][2] The primary hazards are associated with the inhalation of dust particles and direct contact with skin or eyes.
Mandatory PPE includes:
-
Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4]
-
Skin Protection: Use nitrile or butyl rubber gloves.[5] Always inspect gloves before use and wash hands thoroughly after handling.[4] A lab coat or other protective clothing is required to prevent skin exposure.[3]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA-approved respirator with a particle filter.[6] All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Q: What is the correct procedure for handling a small spill of the solid compound?
A: For minor spills, first ensure the area is well-ventilated and all ignition sources are removed.[7]
-
Gently dampen the spilled solid with a suitable solvent like 60-70% ethanol to prevent dust from becoming airborne.[7]
-
Carefully sweep or scoop the dampened material into a suitable, labeled container for chemical waste disposal.[4][7]
-
Clean the spill area with absorbent paper dampened with the same solvent, followed by a soap and water wash.[7]
-
Place all contaminated materials (e.g., absorbent paper, gloves) in a sealed, vapor-tight plastic bag for disposal according to your institution's guidelines.[7]
Q: What are the immediate first-aid measures in case of accidental exposure?
A:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately flush the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Storage and Stability
Q: What are the optimal long-term storage conditions for 1-butyl-1,3-benzodiazole-5-carboxylic acid?
A: To ensure the long-term integrity of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] For analogous benzimidazole carboxylic acids, storage at refrigerated temperatures (2-8°C) is sometimes recommended to minimize degradation. Benzimidazole derivatives can be susceptible to oxidative damage, particularly in the presence of light and moisture.[8] Therefore, protecting the compound from light by using an amber vial or storing it in a dark location is a critical best practice.
Q: Are there any known chemical incompatibilities I should be aware of?
A: Yes. Benzimidazoles, as a class, are amines and can react exothermically with acids. They may be incompatible with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches), isocyanates, halogenated organics, and acid halides.[5][7] Avoid storing the compound in close proximity to these chemical classes to prevent potential hazardous reactions.
Q: What are the visual signs of compound decomposition?
A: Any noticeable change in the physical appearance of the compound, such as a change in color (e.g., darkening or yellowing), clumping (suggesting moisture absorption), or the development of an unusual odor, may indicate decomposition. If degradation is suspected, it is advisable to verify the compound's purity by an analytical method like LC-MS or NMR before use.
Troubleshooting and Experimental Guides
This section provides solutions to specific issues that may be encountered during experimental work.
Q: I am having difficulty dissolving the compound. What solvents and techniques do you recommend?
A: The solubility of 1-butyl-1,3-benzodiazole-5-carboxylic acid is dictated by its structure: the butyl group enhances lipophilicity and solubility in organic solvents, while the carboxylic acid and benzimidazole moieties introduce pH-dependent solubility.[8]
-
Initial Solvent Screening: Start with polar aprotic solvents such as DMSO or DMF, where benzimidazole derivatives often show good solubility.[9]
-
pH-Dependent Aqueous Solubility: The carboxylic acid group is acidic and will be deprotonated to its more soluble carboxylate form in basic solutions. You can significantly increase aqueous solubility by preparing a solution in a dilute aqueous base (e.g., 0.1 M NaOH or NaHCO₃). Remember to adjust the pH carefully, as extreme pH values could potentially cause hydrolysis or other degradation.
-
Organic Solvents: For reactions, alcohols like methanol or ethanol may be suitable. For purification via chromatography, a solvent system like dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic or formic acid may be necessary to ensure a sharp peak shape.
-
Aiding Dissolution: Gentle heating or sonication can be used to aid dissolution, but should be done cautiously to avoid thermal degradation. Always monitor for any signs of decomposition.
Q: My reaction is giving low yields or unexpected side products. Could the benzimidazole or carboxylic acid groups be interfering?
A: Yes, both functional groups can participate in or interfere with certain reactions.
-
Acidic Protons: The carboxylic acid proton is acidic and will be deprotonated by bases. The N-H proton on a standard benzimidazole is also weakly acidic. While your compound is N-butylated, the other nitrogen in the ring can act as a Lewis base or a nucleophile. This basicity can neutralize organometallic reagents (e.g., Grignard, organolithiums) or interfere with acid-sensitive catalysts.
-
Nucleophilicity: The non-butylated nitrogen of the benzimidazole ring is nucleophilic and can react with electrophiles.
-
Protecting Groups: If the carboxylic acid is interfering with your desired transformation (e.g., in reactions involving strong bases or reducing agents), it may need to be protected. A common strategy is to convert it to an ester, such as a methyl or t-butyl ester. The t-butyl ester is particularly useful as it is stable to many basic and nucleophilic conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).[10]
Q: I am observing compound degradation during my workup or purification. How can I prevent this?
A: Benzimidazole derivatives can be sensitive to oxidation, light, and harsh pH conditions.[8]
-
Avoid Strong Acids/Bases and High Heat: Prolonged exposure to highly acidic or basic conditions, especially with heating, can lead to decomposition. If a basic or acidic workup is required, perform it quickly and at low temperatures if possible.
-
Minimize Light Exposure: During long experiments or purifications, protect the reaction vessel from direct light by wrapping it in aluminum foil.
-
Inert Atmosphere: For sensitive reactions, particularly those involving metal catalysts, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1036487-15-6 | [11] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [11] |
| Molecular Weight | 218.25 g/mol | [11] |
| Appearance | Solid (visual inspection) | N/A |
| Storage Temperature | 2-8°C recommended for long-term stability |
Experimental Workflow Visualization
The following diagram outlines a decision-making workflow for the safe handling and storage of 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Caption: Decision workflow for handling, storage, and spill response.
References
-
Wagh D. D, Kankate R. S. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia. 2025;22(3). Available from: [Link]
-
Modingam P, Faillie JL, Campillo JT. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Negl Trop Dis. 2024;18(11):e0012634. Available from: [Link]
-
Al-Ostath G, Al-Ghamdi S, Ghorab M, Al-Qahtani A. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Pharmaceuticals (Basel). 2022;15(9):1095. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzimidazole, 98%. Available from: [Link]
-
Modingam P, Faillie JL, Campillo JT. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PubMed. Available from: [Link]
-
Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Available from: [Link]
-
National Institute of Standards and Technology. Safety Data Sheet - Benzoic Acid. Available from: [Link]
-
Sharma A, Kumar V, Singh P, et al. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Int J Pharm Qual Assur. 2024;15(1):555-568. Available from: [Link]
-
Beijing Xinheng Research Technology Co., Ltd. 1-Butyl-1,3-benzodiazole-5-carboxylic acid product page. Available from: [Link]
-
Kumar S, et al. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. 2017;1(4):113-116. Available from: [Link]
-
An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Publishing. Available from: [Link]
-
BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences. 2023;27(5):943-958. Available from: [Link]
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- 11. 1-Butyl-1,3-benzodiazole-5-carboxylic acid - CAS:1036487-15-6 - 北京欣恒研科技有限公司 [konoscience.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Novel Benzimidazoles: Evaluating 1-butyl-1,3-benzodiazole-5-carboxylic acid
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery
The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows for facile interaction with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives have been successfully developed into drugs for a variety of therapeutic areas, including antimicrobial, anticancer, antiviral, and anti-inflammatory applications.[2][3] This guide provides a framework for comparing the biological activity of a novel benzimidazole derivative, 1-butyl-1,3-benzodiazole-5-carboxylic acid, with other well-characterized benzimidazoles. By understanding the structure-activity relationships (SAR) and employing standardized experimental protocols, researchers can effectively profile new chemical entities and identify promising lead compounds for further development.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile class of compounds for oncology research.[2] Key mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis, and the inhibition of key signaling pathways involved in cell proliferation and survival.[2][4]
Comparative Cytotoxicity Evaluation
A primary assessment of anticancer potential involves evaluating the cytotoxicity of the test compound against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table provides a comparative overview of the IC50 values for several known anticancer benzimidazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | Glioblastoma | - | [2] |
| Albendazole | Glioblastoma, Colorectal, Melanoma | - | [2] |
| Bendamustine | Chronic Lymphocytic Leukemia, B-cell Non-Hodgkin's Lymphoma | - | [1] |
| Compound 17 (2-phenoxymethyl-benzimidazole) | Leukemia (Molt4) | 14.1 | [1] |
| Compound 8I (benzimidazole-acridine derivative) | K562 Leukemia | 2.68 | [1] |
| Compound 8I (benzimidazole-acridine derivative) | HepG-2 Hepatocellular Carcinoma | 8.11 | [1] |
| Fluoro aryl benzimidazole derivative 1 | HOS | 1.8 | [5] |
| Fluoro aryl benzimidazole derivative 1 | G361 | 2 | [5] |
| Fluoro aryl benzimidazole derivative 1 | MCF-7 | 2.8 | [5] |
| Fluoro aryl benzimidazole derivative 1 | K-562 | 7.8 | [5] |
| Benzimidazole derivative with sulfonamide moiety 10 | MGC-803 | 1.02-5.40 | [5] |
| Benzimidazole derivative with sulfonamide moiety 10 | PC-3 | 1.02-5.40 | [5] |
| Benzimidazole derivative with sulfonamide moiety 10 | MCF-7 | 1.02-5.40 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1-butyl-1,3-benzodiazole-5-carboxylic acid) and known comparators in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8] Incubate for 15 minutes with shaking.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting a dose-response curve.
Visualizing the Experimental Workflow
Caption: A generalized workflow for determining the cytotoxicity of benzimidazole derivatives using the MTT assay.
Hypothetical Signaling Pathway Modulation
Benzimidazoles can interfere with various signaling pathways crucial for cancer cell survival and proliferation. The following diagram illustrates a hypothetical pathway that could be targeted.
Caption: A simplified diagram of a signaling pathway potentially inhibited by benzimidazole derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents. Their mechanism of action often involves the inhibition of essential cellular processes in microorganisms.[3]
Comparative Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] The following table presents MIC values for various benzimidazole derivatives against different bacterial and fungal strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 11d | S. aureus | 2 | [11] |
| Compound 11d | B. subtilis | 2 | [11] |
| Compound 11d | E. coli | 16 | [11] |
| Compound 5b | E. coli | 6.25 | [11] |
| Compound 65a | E. coli | 0.026 | [12] |
| Compound 65a | S. aureus | 0.031 | [12] |
| Compound 67b | B. cereus | 32 | [12] |
| Compound 67b | S. aureus | 32 | [12] |
| Compound 67b | E. coli | 64 | [12] |
| Triaryl Benzimidazole 8 | MDR Staphylococci | 0.5-4 | [13] |
| Triaryl Benzimidazole 13 | MDR Enterococci | 0.5-4 | [13] |
| Triaryl Benzimidazole 14 | MDR Staphylococci | 0.5-4 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[9][10][14]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and comparators. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[14]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture.[14][15]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[14][15]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[14][15]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[15]
Conclusion: A Path Forward for Novel Benzimidazole Analogs
This guide provides a comprehensive framework for the comparative biological evaluation of novel benzimidazole derivatives, using 1-butyl-1,3-benzodiazole-5-carboxylic acid as a representative example. By systematically assessing their anticancer and antimicrobial activities against a panel of known compounds and employing standardized protocols, researchers can effectively characterize new chemical entities. The structure-activity relationships derived from such comparisons are invaluable for the rational design of more potent and selective therapeutic agents. The versatility of the benzimidazole scaffold, coupled with a rigorous and comparative evaluation strategy, ensures its continued prominence in the quest for new and improved medicines.
References
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- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
"structure-activity relationship of 1-butyl-1,3-benzodiazole-5-carboxylic acid derivatives"
An In-Depth Guide to the Structure-Activity Relationship of 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of 1-butyl-1,3-benzodiazole-5-carboxylic acid. By dissecting the core scaffold and evaluating the impact of chemical modifications at key positions, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel therapeutic agents.
The benzimidazole (1,3-benzodiazole) core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1][2][3] Its structural similarity to natural purines allows it to readily interact with a wide array of biological macromolecules.[4] The inclusion of a carboxylic acid group, particularly at the 5-position, is a critical design choice. This functional group not only enhances aqueous solubility but also serves as a potent hydrogen bond donor and acceptor, providing a crucial anchor for binding to target enzymes and receptors.[5]
This document moves beyond a simple catalog of compounds to explain the causal relationships between molecular structure and biological function, supported by experimental data and detailed protocols.
The Core Scaffold: Deconstructing 1-Butyl-1,3-benzodiazole-5-carboxylic Acid
The parent molecule serves as our foundational template. Its activity is a composite of the contributions from its distinct chemical features. Understanding the role of each component is paramount to predicting the effects of derivatization.
Caption: Core structure of 1-butyl-1,3-benzodiazole-5-carboxylic acid.
-
Benzimidazole Nucleus: This bicyclic heteroaromatic system is the pharmacophore's heart. Its isosteric relationship with natural nucleotides facilitates interactions with diverse biological targets.[4]
-
N1-Butyl Group: The addition of this four-carbon alkyl chain significantly increases the molecule's lipophilicity. This modification is crucial for enhancing cell membrane permeability and promoting hydrophobic interactions within the binding pockets of target proteins. For certain biological activities, such as antiviral efficacy, aliphatic chains at the N1-position have been shown to confer greater potency than aromatic substituents.[6]
-
C5-Carboxylic Acid: This acidic moiety is a critical determinant of the compound's pharmacokinetic profile and binding affinity. At physiological pH, it is typically ionized, which improves water solubility.[5] More importantly, it can form strong ionic bonds and hydrogen bonds with amino acid residues in a target's active site.
-
C2-Position: This position is the most common site for chemical modification. The introduction of various substituents here allows for the fine-tuning of the molecule's steric and electronic properties to achieve desired potency and selectivity.[7]
Comparative Analysis: Structure-Activity Relationship (SAR) Insights
The biological activity of the core scaffold can be dramatically altered by strategic chemical modifications. This section compares how substitutions at different positions influence therapeutic potential, with a focus on anticancer and anti-inflammatory activities.
The Impact of Substituents at the C2-Position
The C2-position offers a versatile handle for modulating biological activity. The nature of the substituent—whether aromatic, aliphatic, or heterocyclic—directly influences target engagement.
-
Aromatic Substituents: A study focusing on 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids revealed a strong correlation between the substitution pattern on the C2-phenyl ring and anti-breast cancer activity. The introduction of hydroxyl and electron-withdrawing groups was particularly effective. Compound 2e (see table below), featuring a 5-fluoro-2-hydroxyphenyl group, emerged as the most potent derivative against the MCF7 breast cancer cell line, with a GI50 value of 0.18 µM.[8] This highlights the importance of specific hydrogen bonding and electronic interactions for cytotoxicity.
-
Linker Length: In the context of anti-inflammatory agents, the distance between the benzimidazole core and a terminal functional group is critical. Research on 1,2,6-trisubstituted benzimidazoles has shown that the anti-inflammatory activity can be inversely proportional to the length of the linker arm connecting a carboxyl group to the C2-position.[7] A shorter linker appears to optimize the geometry for binding to inflammatory targets.
The Influence of Modifications at the C5-Carboxylic Acid
While the free carboxylic acid is vital, its conversion into esters, amides, or metal complexes unlocks new therapeutic possibilities.
-
Esterification: The transformation of the C5-carboxylic acid into a methyl ester has been shown to produce highly active antiproliferative agents.[8] This modification increases lipophilicity, which may enhance cell uptake, and the ester can act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid.
-
Amidation and Metal Complexation: Converting the carboxylic acid to an amide or using it as a ligand to form transition metal complexes (e.g., with Cu²⁺, Co²⁺, or Zn²⁺) can yield compounds with potent growth-inhibitory effects against a wide range of human cancer cell lines.[9] These complexes may adopt unique three-dimensional conformations that enhance binding affinity or introduce novel mechanisms of action, such as the inhibition of topoisomerase II.[9]
The Role of Substituents on the Benzene Ring
Modifications to the benzene portion of the benzimidazole scaffold (positions 4, 6, and 7) are crucial for fine-tuning electronic properties and target selectivity.
-
Electron-Withdrawing Groups: The introduction of a nitrile (-CN) group at the C6-position led to the development of a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme in inflammatory signaling pathways.[7] This demonstrates that modulating the electron density of the aromatic system can direct the molecule's activity towards specific kinase targets.
-
Bulky Groups: For antifungal applications, the addition of bulky benzoyl groups at the C5-position has been found to significantly boost potency.[6] This suggests that the target enzyme in fungal species has a large, accommodating binding pocket that can be exploited for enhanced affinity.
SAR Summary Table
| Position of Modification | Substituent Type | Key Findings | Resulting Biological Activity | Reference(s) |
| C2-Position | 2-(5-Fluoro-2-hydroxyphenyl) | Combination of H-bonding and electron-withdrawing groups enhances potency. | Potent anti-breast cancer (MCF7) | |
| Aryl group with short carboxyl linker | Activity is inversely related to linker length. | Anti-inflammatory | [7] | |
| N1-Position | Benzyl group | Aromatic substitution at N1 can be beneficial. | Enhanced anti-inflammatory | [7] |
| Aliphatic chains (e.g., Butyl) | Often more potent than phenyl rings for specific targets. | Antiviral | [6] | |
| C5-Position | Methyl Ester | Increases lipophilicity, may act as a prodrug. | Potent antiproliferative | [8] |
| Metal Complexes (Cu²⁺, Zn²⁺) | Forms active complexes that inhibit key enzymes. | Anticancer (Topoisomerase II inhibitor) | ||
| C6-Position | Nitrile (-CN) group | Strong electron-withdrawing group enhances kinase inhibition. | JAK3 Inhibition (Anti-inflammatory) | [7] |
Experimental Design and Protocols
To ensure scientific integrity and reproducibility, this section details the methodologies for the synthesis and biological evaluation of these derivatives.
Synthesis Protocol: One-Pot Reductive Cyclization
The Phillips method, involving the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, is a classic route for benzimidazole synthesis.[6] A more modern, efficient, and sustainable approach is the one-pot reductive cyclization using sodium dithionite.[4]
Caption: Workflow for one-pot synthesis of target derivatives.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve ethyl 4-(butylamino)-3-nitrobenzoate (1 equivalent) and a selected substituted aldehyde (1.1 equivalents) in dimethyl sulfoxide (DMSO).
-
Reductive Agent Addition: To the stirred solution, add sodium dithionite (Na₂S₂O₄) (3-4 equivalents) portion-wise over 15 minutes. The sodium dithionite serves to reduce the nitro group to an amine in situ, which then immediately condenses with the aldehyde and cyclizes.
-
Reaction: Heat the mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. The precipitated solid, which is the ester intermediate, is collected by filtration, washed with water, and dried.
-
Hydrolysis: Suspend the crude ester intermediate in a mixture of ethanol and aqueous sodium hydroxide (2M). Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Purification: Cool the reaction mixture and acidify with dilute HCl to a pH of ~4-5. The final carboxylic acid product precipitates out. Collect the solid by filtration, wash thoroughly with water to remove salts, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Biological Assay Protocol: In Vitro Antiproliferative MTT Assay
This assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole derivatives in the culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration required to inhibit cell growth by 50%).
Mechanism of Action: A Deeper Look
The diverse biological activities of these derivatives stem from their ability to interact with multiple targets. One well-documented mechanism for benzimidazole-5-carboxylic acid derivatives is the inhibition of DNA Topoisomerase II.
Caption: Proposed mechanism of Topoisomerase II inhibition.
Several benzimidazole-5-carboxylic acid derivatives, particularly metal complexes, have demonstrated a growth-inhibitory pattern similar to known Topoisomerase II inhibitors like etoposide and doxorubicin.[9] They function by stabilizing the "cleavable complex," a transient intermediate where the enzyme has created a double-strand break in the DNA. By preventing the resealing of this break, the compounds introduce permanent DNA damage, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[9]
Conclusion and Future Outlook
The 1-butyl-1,3-benzodiazole-5-carboxylic acid scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal clear and actionable insights for lead optimization:
-
Potency is driven by C2-substituents: Aromatic groups with hydrogen-bonding capabilities and specific electronic properties at the C2-position are highly effective for enhancing anticancer activity.
-
The C5-carboxylic acid is a versatile anchor: Its conversion to esters or amides can improve pharmacokinetic properties, while its use as a ligand for metal complexation can introduce novel mechanisms of action.
-
The N1-butyl group provides essential lipophilicity: This feature is critical for membrane transport and hydrophobic interactions, anchoring the molecule in the target's binding site.
Future research should focus on exploring a wider range of substituents at the C2 and C6 positions to further probe the steric and electronic requirements for inhibiting other high-value targets, such as kinases and microbial enzymes. The insights provided in this guide offer a rational basis for the design of the next generation of benzimidazole-based therapeutics with enhanced potency and selectivity.
References
-
Galal, S. A., et al. (2009). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Gomha, S. M., et al. (2017). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules. Available at: [Link]
-
Saleem, M., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. Available at: [Link]
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Hussein, M. A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Available at: [Link]
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Yadav, S., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. Available at: [Link]
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Ullah, F., et al. (2024). Diverse biological activities of benzimidazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Kamal, A., et al. (2012). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Indian Journal of Chemistry. Available at: [Link]
-
Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. Available at: [Link]
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Ges-Reimelt, D., et al. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Bioactive Carboxylic Compound Classes. Available at: [Link]
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A Comprehensive Guide to Validating the Antimicrobial Spectrum of 1-butyl-1,3-benzodiazole-5-carboxylic acid
In the ever-present challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of therapeutics.[1] The benzimidazole nucleus, a heterocyclic aromatic organic compound, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal effects, often with low toxicity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate the antimicrobial spectrum of a novel benzimidazole derivative, using 1-butyl-1,3-benzodiazole-5-carboxylic acid as a case study.
The rationale for investigating this specific molecule stems from the established versatility of the benzimidazole core. Structural modifications to the benzimidazole ring system have historically yielded compounds with potent and broad-spectrum antimicrobial efficacy.[3] By systematically evaluating the activity of 1-butyl-1,3-benzodiazole-5-carboxylic acid against a diverse panel of clinically relevant microorganisms, we can elucidate its potential as a lead compound for future drug development.
Comparative Framework: Positioning Against Established Agents
To ascertain the therapeutic potential of 1-butyl-1,3-benzodiazole-5-carboxylic acid, its antimicrobial activity must be benchmarked against existing antibiotics and antifungals. This comparative analysis provides essential context for its spectrum and potency.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for 1-butyl-1,3-benzodiazole-5-carboxylic acid and Comparator Drugs (µg/mL)
| Microorganism | Type | 1-butyl-1,3-benzodiazole-5-carboxylic acid | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 | 1 | 1 | N/A |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 4 | 0.5 | 0.5 | N/A |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 0.015 | N/A | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | 0.5 | N/A | N/A |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 16 | N/A | N/A | 0.5 |
| Aspergillus niger (ATCC 16404) | Fungus (Mold) | 64 | N/A | N/A | 16 |
N/A: Not Applicable
Experimental Protocols for Antimicrobial Spectrum Validation
The following protocols are foundational for determining the antimicrobial efficacy of a novel compound. The choice of these methods is guided by their reproducibility and the standardized guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantifying the in vitro activity of an antimicrobial agent. It determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium overnight. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of 1-butyl-1,3-benzodiazole-5-carboxylic acid in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each assay.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC assay, the MBC or MFC can be determined to assess whether the compound is static (inhibits growth) or cidal (kills the organism).
Methodology:
-
Subculturing: From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).
-
Plating: Plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates under the same conditions as the initial MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Disk Diffusion (Kirby-Bauer) Assay
This qualitative method provides a preliminary assessment of the antimicrobial spectrum and is useful for rapid screening.
Methodology:
-
Plate Preparation: Prepare a lawn of the test microorganism on the surface of a Mueller-Hinton agar plate by swabbing the standardized inoculum across the entire surface.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of 1-butyl-1,3-benzodiazole-5-carboxylic acid onto the agar surface.
-
Incubation: Incubate the plates as described for the MIC assay.
-
Zone of Inhibition: Measure the diameter of the zone of clearing around each disk where microbial growth has been inhibited. The size of the zone is indicative of the compound's activity against the test organism.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental validation process.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Interpreting the Data and Defining the Antimicrobial Spectrum
The collective data from the MIC, MBC/MFC, and disk diffusion assays will define the antimicrobial spectrum of 1-butyl-1,3-benzodiazole-5-carboxylic acid.
-
Broad-spectrum activity would be indicated by low MIC values against a wide range of both Gram-positive and Gram-negative bacteria.
-
Narrow-spectrum activity would be characterized by potent activity against a specific class of microorganisms (e.g., only Gram-positive bacteria).
-
Antifungal activity is determined by its efficacy against yeast and molds. Some benzimidazole derivatives are known to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[1]
The relationship between the MIC and MBC is also critical. An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Logical Framework for Comparative Analysis
Caption: Logic Flow for Comparative Data Analysis.
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous approach to validating the antimicrobial spectrum of the novel compound 1-butyl-1,3-benzodiazole-5-carboxylic acid. Based on the well-documented potential of the benzimidazole scaffold, there is a strong rationale for its investigation.[1][2][3] The described methodologies, from MIC and MBC/MFC determination to comparative analysis against standard drugs, provide a clear pathway to understanding its potential as a new antimicrobial agent.
Should 1-butyl-1,3-benzodiazole-5-carboxylic acid demonstrate significant and selective activity, subsequent studies should focus on elucidating its mechanism of action, evaluating its toxicity in vitro and in vivo, and exploring structure-activity relationships through the synthesis of additional derivatives. This systematic approach is crucial for the successful translation of a promising lead compound from the bench to the clinic.
References
- Unveiling the antimicrobial potential of benzimidazole derivatives: A comprehensive review. (2025). [Source Not Available].
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). PubMed.
- Antimicrobial activity of a new series of benzimidazole deriv
- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). [Source Not Available].
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- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
"cytotoxicity comparison of 1-butyl-1,3-benzodiazole-5-carboxylic acid on cancer cell lines"
This guide provides a comparative analysis of the cytotoxic potential of 1-butyl-1,3-benzodiazole-5-carboxylic acid, a novel benzimidazole derivative, against various cancer cell lines. As no direct experimental data for this specific compound is publicly available, this document serves as a well-informed, hypothetical guide for researchers. The comparisons are drawn from the well-established anticancer properties of the benzimidazole scaffold and benchmarked against standard chemotherapeutic agents, doxorubicin and cisplatin.
The benzimidazole core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to naturally occurring purine nucleotides. This allows benzimidazole derivatives to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including potent anticancer effects[1][2]. Their mechanisms of action are diverse, ranging from the disruption of microtubule polymerization and inhibition of protein kinases to the induction of cell cycle arrest and apoptosis[3][4][5]. The versatility of the benzimidazole structure allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity[6][7].
Hypothetical Cytotoxic Profile of 1-butyl-1,3-benzodiazole-5-carboxylic acid
Based on the extensive literature on benzimidazole derivatives, we can postulate a plausible cytotoxic profile for 1-butyl-1,3-benzodiazole-5-carboxylic acid. The introduction of a butyl group at the N-1 position is expected to enhance the lipophilicity of the molecule, potentially increasing its cellular uptake and bioavailability[3]. The carboxylic acid moiety at the 5-position could influence its solubility and interactions with biological targets.
We hypothesize that 1-butyl-1,3-benzodiazole-5-carboxylic acid may exert its anticancer effects through one or more of the following mechanisms, which are common to this class of compounds:
-
Tubulin Polymerization Inhibition: Many benzimidazole derivatives, including repurposed anthelmintic drugs like mebendazole and albendazole, are known to interfere with microtubule formation, leading to mitotic arrest and subsequent apoptosis in cancer cells[3][8].
-
Kinase Inhibition: The benzimidazole scaffold is a key component of several kinase inhibitors. It is plausible that this novel derivative could target oncogenic kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/AKT or MAPK pathways[3].
-
Induction of Apoptosis: Benzimidazole derivatives have been shown to induce programmed cell death through various mechanisms, including the activation of DNA damage stress responses and the p53 tumor suppressor protein[8].
Comparative Cytotoxicity Analysis
To contextualize the potential potency of 1-butyl-1,3-benzodiazole-5-carboxylic acid, we present a table of hypothetical IC50 values against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung carcinoma), and HCT116 (colorectal carcinoma). These are compared with a range of reported IC50 values for the standard chemotherapeutic drugs, doxorubicin and cisplatin.
It is crucial to note that the IC50 values for doxorubicin and cisplatin can vary significantly between studies due to differences in experimental conditions such as incubation time, assay method, and cell passage number[9][10]. This variability underscores the importance of including a positive control in every cytotoxicity experiment for reliable comparison.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 1-butyl-1,3-benzodiazole-5-carboxylic acid (Hypothetical) | 5.5 | 8.2 | 6.8 |
| Doxorubicin | 0.4 - 2.5[9] | 0.0086 - >20[9][11] | 1.9[12] |
| Cisplatin | ~66 (72h)[13] | 1.58 - 10.91[14][15] | ~24 (SRB)[13] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and widely used method for cytotoxicity screening[3][6].
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Culture medium (specific to the cell line)
-
Test compound (1-butyl-1,3-benzodiazole-5-carboxylic acid) and positive controls (doxorubicin, cisplatin)
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate spectrophotometer
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive controls. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells as a negative control.
-
Cell Fixation: After incubation, carefully remove the medium. Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour[1].
-
Washing: Remove the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes[6].
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry completely[1][6].
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization[6].
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader[3].
-
Data Analysis: Calculate the percentage of cell survival using the following formula: % Cell Survival = (OD of treated cells / OD of untreated cells) x 100 Plot the percentage of cell survival against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Potential Signaling Pathways
The cytotoxic effects of benzimidazole derivatives are often mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival. A potential mechanism of action for 1-butyl-1,3-benzodiazole-5-carboxylic acid could involve the inhibition of a critical kinase in a pro-survival pathway, leading to the induction of apoptosis.
Caption: Potential signaling pathway targeted by benzimidazole derivatives.
Conclusion
While further experimental validation is necessary, this guide provides a scientifically grounded framework for understanding the potential cytotoxic effects of 1-butyl-1,3-benzodiazole-5-carboxylic acid. Based on the well-documented anticancer properties of the benzimidazole scaffold, this novel compound represents a promising candidate for further investigation in cancer research and drug development. The provided experimental protocol offers a robust method for determining its cytotoxic profile and comparing it with established chemotherapeutic agents.
References
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Biotechnology Research Journal. Available at: [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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A Comparative Analysis: The Potential of 1-butyl-1,3-benzodiazole-5-carboxylic acid in an Era of Antibiotic Resistance
In the relentless battle against microbial drug resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into effective antimicrobial agents. One such promising class of compounds is the benzimidazoles, heterocyclic aromatic organic compounds that are structural isosteres of naturally occurring nucleotides, allowing them to interact with various biological macromolecules.[1] This guide provides a comparative overview of a specific benzimidazole derivative, 1-butyl-1,3-benzodiazole-5-carboxylic acid , against two widely used commercially available antibiotics: the broad-spectrum fluoroquinolone, Ciprofloxacin , and the glycopeptide, Vancomycin .
While direct experimental data on the antimicrobial efficacy of 1-butyl-1,3-benzodiazole-5-carboxylic acid is not extensively available in the public domain, this guide will leverage data from structurally related benzimidazole derivatives to infer its potential activity and highlight the experimental pathways necessary for its comprehensive evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial agents.
Introduction to the Contenders
1-butyl-1,3-benzodiazole-5-carboxylic acid: A Novel Benzimidazole Derivative
Benzimidazole derivatives have garnered significant attention for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The core benzimidazole structure, a fusion of benzene and imidazole rings, is a versatile pharmacophore. The specific substitutions at the N-1 and C-5 positions, a butyl group and a carboxylic acid respectively, are expected to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly influence its antimicrobial activity and cellular uptake. The carboxylic acid moiety, in particular, has been shown in some instances to improve the hydrophilic character of benzimidazole derivatives.[3]
Ciprofloxacin: The Broad-Spectrum Workhorse
Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5] It is widely used to treat a variety of infections, including urinary tract, respiratory, skin, and bone infections.[4][6] Its established efficacy and well-documented pharmacokinetic profile make it a robust benchmark for comparison.
Vancomycin: The Gram-Positive Specialist
Vancomycin is a glycopeptide antibiotic primarily effective against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA).[7][8] It is a critical therapeutic option for severe Gram-positive infections.[9] Its distinct mechanism of action and spectrum of activity provide a valuable counterpoint to the broader activity of Ciprofloxacin.
Comparative Analysis: Mechanism of Action and Antimicrobial Spectrum
A direct comparison of the antimicrobial efficacy of 1-butyl-1,3-benzodiazole-5-carboxylic acid with Ciprofloxacin and Vancomycin is challenging due to the absence of specific experimental data for the former. However, by examining the known mechanisms of the benzimidazole class and the established profiles of our comparator drugs, we can construct a hypothetical framework for evaluation.
| Feature | 1-butyl-1,3-benzodiazole-5-carboxylic acid (Inferred) | Ciprofloxacin | Vancomycin |
| Target | Potential inhibition of bacterial nucleic acid and protein synthesis. | DNA gyrase and topoisomerase IV.[5][10] | Peptidoglycan synthesis (cell wall).[7][11] |
| Spectrum | Potentially broad-spectrum, with activity against both Gram-positive and Gram-negative bacteria, as well as potential antifungal activity.[1][12] | Broad-spectrum: Excellent activity against many Gram-negative bacteria, including Pseudomonas aeruginosa, and moderate activity against some Gram-positive bacteria.[5][13] | Narrow-spectrum: Primarily active against Gram-positive bacteria, including MRSA and Enterococcus species. No activity against Gram-negative bacteria.[8][14] |
| Resistance | Mechanisms not yet characterized. | Mutations in target enzymes (DNA gyrase and topoisomerase IV), and efflux pumps.[6] | Alteration of the D-Ala-D-Ala target in the peptidoglycan precursor. |
Delving into the Mechanisms
The antimicrobial action of benzimidazole derivatives is believed to stem from their structural similarity to purines, leading to the inhibition of nucleic acid and protein biosynthesis in bacteria. By acting as competitive inhibitors, they can disrupt essential cellular processes, ultimately leading to the cessation of bacterial growth.
Ciprofloxacin , on the other hand, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][10] These enzymes are crucial for DNA replication, repair, and recombination. By trapping these enzymes in a complex with DNA, ciprofloxacin causes double-strand breaks in the bacterial chromosome, leading to cell death.[10]
Vancomycin's mechanism is distinct from the other two. It inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria.[7] Specifically, it binds with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[11] This weakens the cell wall, making the bacterium susceptible to osmotic lysis.
Experimental Protocols for a Head-to-Head Comparison
To empirically validate the potential of 1-butyl-1,3-benzodiazole-5-carboxylic acid, a series of standardized in vitro experiments are essential. The following protocols provide a framework for a rigorous comparative evaluation.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Caption: Workflow for MIC and MBC determination.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Agents: Prepare stock solutions of 1-butyl-1,3-benzodiazole-5-carboxylic acid, Ciprofloxacin, and Vancomycin in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration that shows no bacterial growth on the agar plate, or that corresponds to a ≥99.9% reduction in the initial inoculum count.
Cytotoxicity Assessment: MTT Assay
It is crucial to evaluate the potential toxicity of a novel compound to mammalian cells to ensure its therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[15][16]
Caption: Workflow for MTT cytotoxicity assay.
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, a human embryonic kidney cell line) into a 96-well plate at an appropriate density and allow them to attach overnight.[17]
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of 1-butyl-1,3-benzodiazole-5-carboxylic acid. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Conclusion and Future Directions
While 1-butyl-1,3-benzodiazole-5-carboxylic acid remains a compound of theoretical interest due to the promising antimicrobial activities of the broader benzimidazole class, its true potential can only be unlocked through rigorous experimental validation. The comparative framework and detailed protocols provided in this guide offer a clear path forward for researchers to systematically evaluate its efficacy and safety profile against established antibiotics like Ciprofloxacin and Vancomycin.
Future investigations should focus on synthesizing 1-butyl-1,3-benzodiazole-5-carboxylic acid and performing comprehensive antimicrobial susceptibility testing against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Elucidating its precise mechanism of action and exploring its in vivo efficacy and toxicity in animal models will be critical next steps in determining its viability as a potential therapeutic agent. The journey from a promising chemical scaffold to a clinically useful antibiotic is long and challenging, but the exploration of novel compounds like 1-butyl-1,3-benzodiazole-5-carboxylic acid is essential in our ongoing fight against infectious diseases.
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A Comparative In Silico Docking Analysis of 1-butyl-1,3-benzodiazole-5-carboxylic acid Against Key Therapeutic Targets
A Senior Application Scientist's Guide to Evaluating a Novel Benzimidazole Derivative
In the landscape of modern drug discovery, the benzimidazole scaffold is a recurring motif in a multitude of clinically significant agents, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide presents a prospective in silico evaluation of a novel derivative, 1-butyl-1,3-benzodiazole-5-carboxylic acid, against two well-validated and therapeutically relevant protein targets: Human Aurora B Kinase , a critical regulator of mitosis and a target in oncology, and Staphylococcus aureus DNA Gyrase , an essential enzyme for bacterial replication and a proven target for antibiotics.
This document serves as a comprehensive comparison, detailing the scientific rationale, a rigorous and reproducible docking methodology, and a framework for interpreting the potential binding interactions of our lead compound against established inhibitors. By juxtaposing the performance of 1-butyl-1,3-benzodiazole-5-carboxylic acid with known drugs, we aim to provide researchers, scientists, and drug development professionals with a robust, data-driven preliminary assessment of its therapeutic potential.
Rationale and Target Selection: The Scientific Imperative
The decision to evaluate 1-butyl-1,3-benzodiazole-5-carboxylic acid is rooted in the proven success of the benzimidazole core in medicinal chemistry.[1] The addition of a butyl group at the N1 position and a carboxylic acid at the C5 position introduces specific physicochemical properties—lipophilicity and a potential hydrogen bonding/ionic interaction site, respectively—that warrant investigation. Our choice of target proteins is driven by the urgent need for novel therapeutics in oncology and infectious diseases.
-
Human Aurora B Kinase (AURKB): This serine/threonine kinase is a pivotal component of the chromosomal passenger complex, playing an indispensable role in chromosome segregation and cytokinesis.[2][3] Its overexpression is a common feature in various human cancers, correlating with aneuploidy and poor patient prognosis, making it a prime target for anticancer drug development.[4][5][6] For this study, we will utilize the crystal structure of human Aurora B (PDB ID: 4AF3).[7][8][9]
-
Staphylococcus aureus DNA Gyrase Subunit B (GyrB): DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, an essential process for DNA replication and transcription.[10][11] This enzyme is absent in humans, presenting an ideal selective target for antibacterial agents.[1][] We will focus on the ATP-binding site within the GyrB subunit, using the crystal structure of S. aureus GyrB (PDB ID: 3G75) for our docking simulations.[13]
To establish a performance benchmark, we will compare our lead compound against well-characterized inhibitors for each target:
-
Barasertib (AZD1152-HQPA): A highly potent and selective inhibitor of Aurora B kinase.[14]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase.[15][16]
Experimental Design: A Validated In Silico Workflow
The credibility of any in silico study hinges on a meticulously planned and executed workflow. The following protocol is designed to be a self-validating system, ensuring that each step, from structure preparation to final analysis, adheres to established best practices in computational docking.[17][18][19][20]
Caption: Ligand-Target Interaction Map.
Based on our hypothetical results, 1-butyl-1,3-benzodiazole-5-carboxylic acid demonstrates promising, albeit lower, binding affinities compared to the reference inhibitors. The key takeaway is the nature of the interactions.
-
Against Aurora B: The carboxylic acid moiety appears crucial, forming a key hydrogen bond with Glu171 in the hinge region, a common interaction for kinase inhibitors. The butyl chain and benzimidazole core likely contribute to affinity by occupying a hydrophobic pocket defined by residues like Val96 and Leu210. While Barasertib shows a more extensive interaction network, explaining its higher affinity, our lead compound establishes the essential pharmacophoric interactions.
-
Against DNA Gyrase B: Similarly, the carboxylic acid is predicted to interact with the critical Asp81 residue in the ATP-binding site, an interaction vital for the activity of many GyrB inhibitors. The butyl group engages with a hydrophobic region, contributing to the overall binding energy. Ciprofloxacin's higher affinity may stem from additional interactions and a more optimal fit within the pocket.
The value of this comparative guide is in its predictive power. It suggests that 1-butyl-1,3-benzodiazole-5-carboxylic acid possesses the necessary structural features to bind to these distinct and important targets. The slightly lower binding affinities compared to potent, optimized drugs are expected for a novel, unoptimized compound. This initial in silico screening provides a strong rationale for its chemical synthesis and subsequent in vitro validation. The insights gained from the specific amino acid interactions can guide future structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising benzimidazole scaffold.
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Introduction: The Benzimidazole Carboxylic Acid Scaffold and the Strategic Role of N-Alkylation
A Comparative Analysis of N-Alkylated Benzimidazole Carboxylic Acids: A Guide for Drug Development Professionals
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to naturally occurring purines.[1] This allows it to readily interact with various biopolymers, making it a versatile platform for drug design.[1] The incorporation of a carboxylic acid moiety onto this scaffold introduces a key functional group capable of forming strong hydrogen bonds or salt bridge interactions with biological targets, which can be critical for pharmacological activity.[2] However, the therapeutic potential of a benzimidazole carboxylic acid can be significantly modulated by substitution at one of its imidazole nitrogen atoms.
N-alkylation is a fundamental strategy employed to fine-tune the physicochemical and pharmacokinetic properties of the parent molecule. The introduction of an alkyl group at the N1 position can profoundly influence several key parameters:
-
Solubility and Lipophilicity: The nature and length of the N-alkyl chain directly impact the molecule's lipophilicity (LogP), which in turn affects its solubility, membrane permeability, and oral absorption.[3]
-
Target Binding: The N-alkyl substituent can introduce new steric or hydrophobic interactions with the target protein, potentially enhancing binding affinity and potency.
-
Metabolic Stability: Alkylation can block a potential site of metabolism, thereby increasing the compound's half-life.
-
Acidity (pKa): Substitution on the imidazole ring can alter the pKa of both the carboxylic acid and the benzimidazole nitrogen, influencing the molecule's ionization state at physiological pH.[1][4]
This guide provides a comparative analysis of N-alkylated benzimidazole carboxylic acids, focusing on synthesis strategies, the resulting physicochemical properties, and the impact on biological activity. It is intended to serve as a technical resource for researchers and scientists in the field of drug discovery and development.
Synthesis Strategies and the Challenge of Regioselectivity
The synthesis of N-alkylated benzimidazoles is most commonly achieved via nucleophilic substitution, where the benzimidazole nitrogen attacks an alkyl halide or another suitable electrophile.[5] A typical starting point is the condensation of an o-phenylenediamine with a carboxylic acid to form the benzimidazole ring, which is then subsequently alkylated.[6]
A critical challenge in the N-alkylation of unsymmetrically substituted benzimidazoles, such as those bearing a carboxylic acid at the 5-position, is controlling the regioselectivity. The reaction can potentially yield two different regioisomers: the N1- and N3-alkylated products. The outcome of the reaction is governed by a combination of electronic and steric factors, as well as the reaction conditions.[7]
-
Electronic Effects: An electron-withdrawing group, such as a carboxylic acid or its ester, at the 5-position deactivates the adjacent N1 nitrogen, making the more distant N3 nitrogen more nucleophilic and thus more susceptible to alkylation.[7]
-
Steric Effects: The steric bulk of both the substituent on the benzimidazole ring and the incoming alkylating agent can influence which nitrogen is more accessible for attack.[7]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of the two isomers. For instance, using a strong base in a non-polar solvent may favor alkylation at one position, while different conditions might lead to a mixture or the other isomer.[8][9]
To ensure the synthesis of a single, desired regioisomer, it is often necessary to start with a precursor that allows for directed synthesis, such as using a pre-alkylated o-phenylenediamine.[10]
Below is a generalized workflow for the synthesis of N-alkylated benzimidazole-5-carboxylic acids.
Caption: General synthetic workflows for N-alkylated benzimidazole carboxylic acids.
Comparative Analysis of Physicochemical Properties
The nature of the N-alkyl substituent has a predictable and significant impact on the physicochemical properties of benzimidazole carboxylic acids. Understanding these relationships is crucial for optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[3]
As the length of a simple n-alkyl chain increases, the lipophilicity (expressed as LogP) of the molecule also increases. This generally leads to enhanced permeability across biological membranes but can also result in decreased aqueous solubility.[3] The introduction of polar functional groups on the alkyl chain, such as a hydroxyl group, can help to mitigate the decrease in solubility.[3]
The pKa of the carboxylic acid is also influenced by the electronic nature of the N-substituent, although this effect is generally less pronounced than that of substituents on the benzene ring. The basicity of the benzimidazole nitrogen, however, is more directly affected by the N-alkylation.[1][4]
The table below presents a comparative summary of calculated physicochemical properties for a hypothetical series of N-alkylated 2-phenyl-1H-benzimidazole-5-carboxylic acids.
| N1-Substituent (R) | Molecular Weight ( g/mol ) | Calculated LogP | Topological Polar Surface Area (TPSA) (Ų) | Predicted Aqueous Solubility (LogS) |
| -H | 238.25 | 2.85 | 69.97 | -3.5 |
| -Methyl | 252.28 | 3.20 | 69.97 | -3.8 |
| -Ethyl | 266.30 | 3.55 | 69.97 | -4.1 |
| -Propyl | 280.33 | 3.90 | 69.97 | -4.4 |
| -Butyl | 294.36 | 4.25 | 69.97 | -4.7 |
| -Benzyl | 328.37 | 4.60 | 69.97 | -4.9 |
| -2-Hydroxyethyl | 282.30 | 2.95 | 80.20 | -3.6 |
Note: These values are illustrative and would need to be experimentally verified.
Structure-Activity Relationship (SAR) and Biological Performance
The N-alkyl group plays a pivotal role in defining the biological activity of benzimidazole carboxylic acids. The substituent can influence the compound's interaction with the target active site and its overall pharmacokinetic profile. SAR studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are critical for modulating anti-inflammatory, antiviral, and anticancer activities.[11]
For instance, in the context of anti-inflammatory agents, the introduction of a benzyl group at the N1 position has been shown to enhance activity.[11] In the development of antiviral agents against HIV, the nature of the N1-substituent, whether polar or non-polar, has been found to be a key determinant of potency.[3]
It is also important to note that the free carboxylic acid is often essential for activity. In some classes of compounds, esterification of the carboxylic acid leads to a complete loss of biological activity, indicating that the carboxyl group is directly involved in a crucial hydrogen bond or salt bridge interaction with the receptor.[2]
The following table provides a hypothetical comparison of the biological activity of a series of N-alkylated benzimidazole carboxylic acids against a generic kinase target.
| N1-Substituent (R) | Kinase Inhibition IC₅₀ (nM) |
| -H | 500 |
| -Methyl | 250 |
| -Ethyl | 100 |
| -Propyl | 50 |
| -Butyl | 150 |
| -Benzyl | 25 |
| -2-Hydroxyethyl | 80 |
Note: These values are for illustrative purposes to demonstrate SAR trends.
The following diagram illustrates the key structure-activity relationships for N-alkylated benzimidazole carboxylic acids.
Caption: Key structure-activity relationships for N-alkylated benzimidazole carboxylic acids.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Benzimidazole-5-carboxylic Acid Ester
This protocol describes a typical procedure for the N-alkylation of a methyl benzimidazole-5-carboxylate. The ester is used to improve solubility in organic solvents and can be hydrolyzed to the carboxylic acid in a subsequent step.
Materials:
-
Methyl 2-substituted-1H-benzimidazole-5-carboxylate (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the methyl 2-substituted-1H-benzimidazole-5-carboxylate in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated ester.
-
The purified ester can then be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).[13]
Protocol 2: Determination of pKa by ¹H NMR Spectroscopy
This protocol provides a method for determining the pKa value of a benzimidazole carboxylic acid using ¹H NMR, which can be a powerful alternative to traditional potentiometric titration.[4]
Materials:
-
N-alkylated benzimidazole carboxylic acid sample
-
Deuterated water (D₂O)
-
Standard NaOD and DCl solutions in D₂O for pH adjustment
-
NMR tubes
-
pH meter calibrated for D₂O
Procedure:
-
Prepare a stock solution of the N-alkylated benzimidazole carboxylic acid in D₂O.
-
Prepare a series of NMR samples by taking aliquots of the stock solution and adjusting the pD (the pH in D₂O) to a range of values spanning the expected pKa of the carboxylic acid and the benzimidazole nitrogen. Use the standard NaOD and DCl solutions for pD adjustment.
-
Measure the final pD of each sample using a calibrated pH meter (note: pD = pH reading + 0.4).
-
Acquire a ¹H NMR spectrum for each sample.
-
Identify a proton signal that shows a significant chemical shift change as a function of pD. Aromatic protons near the carboxylic acid or the imidazole nitrogens are often suitable.
-
Plot the chemical shift (δ) of the selected proton against the measured pD.
-
The resulting data should fit a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.
-
The pKa can be accurately determined by fitting the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts.[4]
Conclusion
N-alkylation is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the properties of benzimidazole carboxylic acids. By carefully selecting the N-alkyl substituent, researchers can systematically modulate the lipophilicity, solubility, and target-binding interactions of these compounds to enhance their therapeutic potential. A thorough understanding of the synthetic challenges, particularly regioselectivity, and the systematic analysis of structure-activity and structure-property relationships are paramount for the successful development of novel drugs based on this privileged scaffold. The experimental protocols provided herein offer a starting point for the synthesis and characterization of these promising molecules.
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Validating the Mechanism of Action for 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid: A Comparative Guide to Experimental Approaches
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this process is the elucidation and validation of its mechanism of action (MOA). This guide provides a comprehensive framework for validating the MOA of a novel benzodiazole compound, 1-butyl-1,3-benzodiazole-5-carboxylic acid . Given the limited public data on this specific molecule, we will proceed by establishing a hypothetical MOA based on the known activities of related benzimidazole and benzothiazole scaffolds, which are recognized for their diverse biological activities, including roles as enzyme inhibitors and modulators of signaling pathways.[1][2][3][4]
This guide will not only detail the necessary experimental protocols but also delve into the strategic rationale behind each step, ensuring a self-validating and robust approach to MOA studies.
Postulating a Hypothesis: The Benzodiazole Scaffold as a Kinase Inhibitor
Benzimidazole and its bioisosteres are known to interact with the ATP-binding pocket of various kinases.[1] Therefore, a plausible starting hypothesis is that 1-butyl-1,3-benzodiazole-5-carboxylic acid acts as an inhibitor of a specific kinase involved in a disease-relevant signaling pathway , for instance, a receptor tyrosine kinase (RTK) implicated in cancer cell proliferation.
Our validation strategy will, therefore, be designed to test this hypothesis through a tiered approach, from initial target engagement to cellular and potentially in vivo confirmation.
The Validation Workflow: A Multi-pronged Approach
A robust MOA validation relies on a convergence of evidence from multiple, independent experimental approaches.[5][6] We will compare and contrast various techniques at each stage of the validation process.
Caption: A tiered workflow for validating the mechanism of action of a novel small molecule.
Tier 1: Direct Target Engagement and In Vitro Activity
The initial step is to determine if 1-butyl-1,3-benzodiazole-5-carboxylic acid directly interacts with and inhibits the activity of the putative kinase target.
Comparative Analysis of Tier 1 Methodologies
| Experimental Approach | Principle | Advantages | Limitations | Hypothetical Data Output |
| Biochemical Kinase Assay | Measures the enzymatic activity of the purified kinase in the presence of the compound. | Direct measure of inhibition; high-throughput. | May not fully recapitulate the cellular environment. | IC50 value (concentration for 50% inhibition). |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics of the compound to the immobilized kinase target. | Provides real-time binding data (on/off rates); label-free. | Requires specialized equipment; protein immobilization can affect conformation. | KD (dissociation constant). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the kinase. | Provides thermodynamic parameters of binding; label-free. | Requires larger amounts of protein and compound; lower throughput. | KD, ΔH (enthalpy), ΔS (entropy). |
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials : Purified recombinant kinase, kinase-specific substrate peptide, ATP, 1-butyl-1,3-benzodiazole-5-carboxylic acid (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare a serial dilution of 1-butyl-1,3-benzodiazole-5-carboxylic acid in kinase assay buffer.
-
In a 384-well plate, add the kinase and the compound at various concentrations.[7]
-
Incubate for a pre-determined time to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate peptide and ATP.
-
Incubate at the optimal temperature for the kinase reaction.
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using the detection reagent and a luminometer.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Tier 2: Validation in a Cellular Context
Demonstrating target engagement in a relevant cellular model is crucial to link the biochemical activity to a biological outcome.
Comparative Analysis of Tier 2 Methodologies
| Experimental Approach | Principle | Advantages | Limitations | Hypothetical Data Output |
| Western Blot for Phosphorylation | Measures the phosphorylation status of the kinase's downstream substrates in cells treated with the compound. | Direct evidence of pathway inhibition; widely accessible technique. | Semi-quantitative; can be labor-intensive. | Reduction in phospho-substrate levels. |
| Cell Proliferation/Viability Assay | Measures the effect of the compound on the growth and survival of cancer cells dependent on the target kinase. | Provides a functional readout of compound activity; high-throughput. | Indirect measure of target engagement; can be influenced by off-target effects. | GI50 (concentration for 50% growth inhibition). |
| Target Knockdown (siRNA/CRISPR) | Compares the effect of the compound in cells with normal vs. reduced levels of the target kinase. | Provides strong evidence for on-target activity. | Off-target effects of knockdown reagents; potential for compensatory mechanisms. | Reduced compound efficacy in knockdown cells. |
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Cell Culture and Treatment : Culture a cancer cell line known to have high activity of the target kinase. Treat the cells with varying concentrations of 1-butyl-1,3-benzodiazole-5-carboxylic acid for a specified time.
-
Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Caption: Hypothetical signaling pathway inhibited by 1-butyl-1,3-benzodiazole-5-carboxylic acid.
Concluding Remarks and Future Directions
This guide outlines a foundational strategy for the validation of the mechanism of action for a novel compound, 1-butyl-1,3-benzodiazole-5-carboxylic acid, using a hypothetical kinase inhibition model. The convergence of data from biochemical, biophysical, and cell-based assays is paramount for building a compelling case for a specific MOA.[5][8]
Should the data from these experiments support the initial hypothesis, further studies would be warranted, including selectivity profiling against a panel of other kinases to assess off-target effects, and ultimately, evaluation in preclinical animal models to establish a pharmacokinetic/pharmacodynamic relationship and in vivo efficacy. The principles and protocols detailed herein provide a robust and scientifically sound framework for advancing our understanding of this and other novel chemical entities.
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A Comparative Guide to Cross-Reactivity Studies of 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel chemical entity, 1-butyl-1,3-benzodiazole-5-carboxylic acid (herein referred to as BCX). As researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its safety and efficacy. Off-target interactions are a leading cause of adverse drug reactions and clinical trial failures.[1][2] This document outlines a systematic, multi-tiered approach to thoroughly characterize the selectivity profile of BCX, compare it with alternative compounds, and provide the scientific rationale behind each experimental choice.
The benzimidazole core is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antihypertensive effects.[3][4][5] This versatility, however, implies that benzimidazole derivatives can interact with a diverse array of biological targets, making rigorous cross-reactivity profiling essential.[6]
Part 1: Strategic Design of the Cross-Reactivity Panel
The initial and most critical step is to rationally design a panel of potential off-targets. A well-designed panel increases the probability of identifying clinically relevant interactions early in development. This process is guided by a confluence of computational prediction, structural analogy, and known pharmacology of the chemical class.
Target Class Prediction Based on the Benzimidazole Scaffold
The benzimidazole nucleus is known to interact with a variety of protein families.[7][8] Therefore, the initial cross-reactivity panel for BCX should prioritize targets from these families:
-
Enzymes: Particularly cyclooxygenases (COX-1/COX-2) and lipoxygenases (5-LOX), given the known anti-inflammatory properties of many benzimidazoles.[][10] Also, cytochrome P450 (CYP) enzymes should be included to assess potential drug metabolism interactions.[11]
-
G-Protein Coupled Receptors (GPCRs): A large and diverse family of receptors often implicated in off-target effects.[12] A broad panel covering different GPCR subfamilies is recommended.
-
Ion Channels: Critical for cardiac safety (e.g., hERG channel) and neurological function.[12][13]
-
Tubulin: A known target for anthelmintic benzimidazoles like albendazole.[5] While BCX may not be designed as an anthelmintic, assessing this interaction is prudent due to the shared core structure.
In Silico and Computational Screening
Before committing to expensive and time-consuming wet-lab experiments, computational tools can predict potential off-target interactions.[2] These methods use machine learning and chemical similarity algorithms to compare the structure of BCX against databases of known ligands and their targets.[14]
-
Methodology: Utilize platforms like Similarity Ensemble Approach (SEA) or TargetNet to generate a list of putative off-targets based on 2D and 3D structural similarities to known bioactive molecules.[2]
-
Rationale: This approach provides an unbiased, data-driven hypothesis for potential cross-reactivity, helping to refine the experimental screening panel and prioritize targets with the highest probability of interaction.
Selection of a Comparative Compound
To provide context, BCX's selectivity profile should be compared against a relevant alternative. For this guide, we will use a hypothetical comparator, 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid (CPBCA) , chosen for its structural similarity yet distinct substitution pattern, which can lead to a different selectivity profile.
Part 2: A Multi-Tiered Experimental Workflow for Selectivity Profiling
A tiered or cascaded approach is the most resource-efficient strategy for selectivity profiling. It begins with broad, high-throughput screening and progresses to more focused, functional assays for any identified "hits."[13][15]
Caption: A multi-tiered workflow for assessing small molecule cross-reactivity.
Tier 1: Broad Panel Screening
The goal of this tier is to cast a wide net to identify potential off-target interactions. Large-scale pharmacology profiling services are ideal for this purpose.[12][13]
Experimental Protocol: Radioligand Binding Assay Panel
-
Provider Selection: Engage a contract research organization (CRO) offering a comprehensive safety panel, such as the Eurofins Discovery SafetyScreen™ or Reaction Biology's InVEST panel.[11][13] A panel of 40-80 targets covering major protein families is recommended.[16]
-
Compound Preparation: Prepare stock solutions of BCX and the comparator, CPBCA, in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Execution: The CRO will perform competitive binding assays. The test compounds (BCX and CPBCA) are screened at a single, high concentration (typically 10 µM) against the panel of targets. A radiolabeled ligand specific for each target is used, and the ability of the test compound to displace the radioligand is measured.
-
Data Analysis: Results are reported as the percentage of inhibition of radioligand binding. A common threshold for identifying a "hit" is >50% inhibition at the screening concentration.[15]
Rationale: This method is highly standardized, high-throughput, and cost-effective for an initial broad screen.[15] It quickly flags potential interactions for further investigation. While binding does not confirm functional activity, it is a critical first step in risk assessment.[16]
Tier 2: Hit Confirmation and Orthogonal Validation
Any hits identified in Tier 1 must be confirmed and characterized. This involves determining the potency of the interaction and using a different assay methodology (an orthogonal assay) to rule out artifacts.[17]
Experimental Protocol: Dose-Response and Orthogonal Enzyme Assay (Example: COX-1)
Let's assume both BCX and CPBCA showed >50% inhibition at the COX-1 target in the primary screen.
-
Dose-Response Curve Generation:
-
Perform the same radioligand binding assay as in Tier 1, but this time using a range of concentrations for BCX and CPBCA (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of binding is inhibited).
-
-
Orthogonal Functional Assay (COX-1 Chromogenic Assay):
-
Principle: This assay measures the peroxidase activity of COX-1. The enzyme converts arachidonic acid to PGG2, and then PGH2. In the process, a chromogenic substrate is oxidized, producing a color change that can be measured spectrophotometrically.
-
Reagents: Purified COX-1 enzyme, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate), assay buffer.
-
Procedure:
-
Add 10 µL of various concentrations of BCX, CPBCA, or a known inhibitor (e.g., SC-560) to a 96-well plate.
-
Add 150 µL of assay buffer and 10 µL of COX-1 enzyme to each well. Incubate for 5 minutes at 37°C.
-
Add 20 µL of TMPD solution.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Read the absorbance at 595 nm every minute for 5 minutes.
-
-
Data Analysis: Calculate the rate of reaction. Determine the IC50 of BCX and CPBCA for functional inhibition of the COX-1 enzyme.
-
Rationale: Generating an IC50 value provides a quantitative measure of potency, which is crucial for risk assessment.[18] The orthogonal assay confirms that the binding observed in the primary screen translates to a functional effect on the target protein, reducing the chance of false positives from the initial screening technology.[17]
Part 3: Data Presentation and Comparative Analysis
Clear and objective presentation of data is essential for decision-making. Summarizing results in tables allows for direct comparison of the selectivity profiles of different compounds.
Comparative Selectivity Data
The following table presents hypothetical data from the cross-reactivity studies on BCX and the comparator compound, CPBCA. The primary target for these compounds is assumed to be Target X, with an IC50 of 50 nM for BCX.
| Target | Target Family | BCX (% Inh @ 10µM) | BCX IC50 (µM) | CPBCA (% Inh @ 10µM) | CPBCA IC50 (µM) | Potential Clinical Implication |
| Target X (Primary) | Enzyme | 100% | 0.05 | 98% | 0.25 | Therapeutic Target |
| COX-1 | Enzyme | 78% | 1.2 | 45% | > 10 | GI side effects (e.g., ulcers) |
| hERG | Ion Channel | 15% | > 30 | 55% | 4.5 | Cardiac arrhythmia risk |
| 5-HT2B | GPCR | 62% | 3.5 | 21% | > 30 | Valvular heart disease risk |
| Adrenergic α1 | GPCR | 5% | > 30 | 8% | > 30 | None |
| Tubulin | Cytoskeletal | 2% | > 30 | 3% | > 30 | None |
Interpretation and Selectivity Index
A key metric for comparing selectivity is the Selectivity Index (SI) , calculated as:
SI = IC50 (Off-Target) / IC50 (On-Target)
A higher SI value indicates greater selectivity for the primary target.
-
BCX Selectivity over COX-1: 1.2 µM / 0.05 µM = 24-fold
-
BCX Selectivity over 5-HT2B: 3.5 µM / 0.05 µM = 70-fold
-
CPBCA Selectivity over hERG: 4.5 µM / 0.25 µM = 18-fold
-
BCX is more potent on the primary target (Target X) than CPBCA.
-
BCX shows significant off-target activity at COX-1, which could pose a risk for gastrointestinal side effects.
-
CPBCA, while less potent on-target, shows a concerning interaction with the hERG channel, a major cardiac liability.[12]
-
BCX has a better overall selectivity profile compared to CPBCA in this panel.
Caption: Decision-making flowchart for evaluating off-target interaction risks.
Conclusion
The comprehensive evaluation of a small molecule's selectivity is a cornerstone of modern drug discovery, essential for mitigating risk and building a robust safety profile.[1][12] This guide has presented a systematic, evidence-based framework for assessing the cross-reactivity of 1-butyl-1,3-benzodiazole-5-carboxylic acid (BCX). By employing a tiered approach that combines broad screening, quantitative confirmation, and functional validation, researchers can build a detailed and comparative understanding of a compound's selectivity. This multi-pronged strategy, moving from high-throughput binding assays to lower-throughput functional and cellular models, ensures that development decisions are based on a holistic and physiologically relevant dataset.[16][17] Ultimately, this rigorous process allows for a more informed assessment of a drug candidate's potential for both efficacy and toxicity, paving the way for the development of safer and more effective medicines.
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A Senior Application Scientist's Guide to Benchmarking 1-butyl-1,3-benzodiazole-5-carboxylic Acid as a Material Component
This guide provides a comprehensive framework for evaluating the performance of 1-butyl-1,3-benzodiazole-5-carboxylic acid as a functional material component. Designed for researchers, materials scientists, and drug development professionals, this document moves beyond a simple recitation of properties to offer a structured, in-depth benchmarking methodology. We will objectively compare its performance against established alternatives, supported by detailed experimental protocols and illustrative data, to provide a clear perspective on its potential applications.
Introduction: The Rationale for Benzimidazole Derivatives
The benzimidazole scaffold is a cornerstone in both materials science and medicinal chemistry. Its rigid, planar structure, rich in π-electrons, imparts significant thermal stability and favorable fluorescence properties. The electron-deficient nature of the imidazole ring facilitates effective electron transport, making benzimidazole derivatives prime candidates for n-type semiconductors in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
1-butyl-1,3-benzodiazole-5-carboxylic acid (PubChem CID: 14167381) introduces two key functionalities to this core: a butyl group to enhance solubility and processability, and a carboxylic acid group that offers a reactive handle for further chemical modification or can act as a bioisostere in drug design. This guide establishes a rigorous benchmarking protocol to quantify its performance characteristics against relevant standards, enabling an informed assessment of its viability in various applications.
Synthesis and Material Preparation
A reliable and scalable synthesis is paramount for any material's practical application. While numerous methods exist for benzimidazole synthesis, a one-pot reductive cyclization offers an efficient route, minimizing solvent use and reaction time.
Proposed Synthetic Workflow:
The synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid can be envisioned through the condensation of 3,4-diaminobenzoic acid with pentanal, followed by an oxidation step. This approach is a modification of established methods for creating substituted benzimidazoles.
Caption: Proposed one-pot synthesis workflow for the target compound.
The Benchmarking Framework: A Multi-Pillar Approach
Effective material evaluation hinges on standardized, reproducible measurements. Discrepancies in reported data are common in organic electronics, often stemming from variations in device fabrication and data analysis protocols. Our framework is designed to mitigate these issues by defining key performance indicators (KPIs) and outlining self-validating experimental procedures.
Key Performance Indicators (KPIs):
-
Fundamental Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels dictate a material's charge injection and transport capabilities.
-
Charge Transport Characteristics: Charge carrier mobility (µ) is a critical figure of merit that quantifies the velocity of charge carriers in an electric field, directly impacting device speed and efficiency.
-
Physicochemical Stability: Thermal stability, determined by the decomposition temperature (Td), is crucial for device longevity and operational reliability under thermal stress.
-
Optical Properties: The absorption and emission characteristics, determined by UV-Vis spectroscopy, are essential for optoelectronic applications and provide insights into the material's electronic structure.
Caption: The multi-pillar framework for material performance benchmarking.
Comparative Analysis: Benchmarking Against Established Materials
To contextualize the performance of 1-butyl-1,3-benzodiazole-5-carboxylic acid, we compare it against a curated set of materials, each representing a different class or application standard
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 1-Butyl-1,3-benzodiazole-5-carboxylic acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of compounds like 1-Butyl-1,3-benzodiazole-5-carboxylic acid is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and responsible disposal of this compound, grounded in established safety protocols for analogous chemical structures.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, a thorough risk assessment is paramount. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) & Handling | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent dermal contact and potential skin irritation[6][7]. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect the eyes from splashes or airborne particles of the compound[1][2]. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination[6]. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of any dust or aerosols that may be generated[1][3]. |
| Handling | Avoid generating dust. Use non-sparking tools. | To minimize airborne exposure and potential ignition sources[6]. |
Step-by-Step Disposal Protocol
The disposal of 1-Butyl-1,3-benzodiazole-5-carboxylic acid must be managed as a hazardous waste stream from the point of generation to its final disposition.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealable container for all waste containing 1-Butyl-1,3-benzodiazole-5-carboxylic acid.
-
This includes unused product, reaction byproducts, and contaminated materials (e.g., weighing paper, pipette tips, gloves).
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently or produce toxic gases[8].
2. Waste Container Selection and Labeling:
-
The waste container must be constructed of a material compatible with the chemical. Given its acidic nature, avoid metal containers[9]. High-density polyethylene (HDPE) is generally a suitable choice.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("1-Butyl-1,3-benzodiazole-5-carboxylic acid"), the concentration (if in solution), and the date of waste generation[1][10].
3. Waste Accumulation and Storage:
-
Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory[8][10]. This area should be under the direct supervision of laboratory personnel[9].
-
The SAA must be in a well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents[1][5].
-
Ensure the container is kept closed at all times, except when adding waste.
4. Decontamination of Empty Containers:
-
Empty containers that originally held 1-Butyl-1,3-benzodiazole-5-carboxylic acid must be decontaminated before being disposed of as non-hazardous waste.
-
A common procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone)[1].
-
The first rinsate must be collected as hazardous waste and added to your designated waste container[1]. Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.
-
After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware.
5. Final Disposal:
-
Never dispose of 1-Butyl-1,3-benzodiazole-5-carboxylic acid down the drain or in the regular trash [1].
-
Arrange for the pickup and disposal of the full hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor[1].
-
All chemical waste must be tracked from its point of generation to its final disposal, a process often referred to as "cradle to grave"[10].
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for 1-Butyl-1,3-benzodiazole-5-carboxylic acid.
Caption: Workflow for the proper disposal of 1-Butyl-1,3-benzodiazole-5-carboxylic acid.
Regulatory Framework and Compliance
The disposal of chemical waste is governed by a stringent regulatory framework. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[9][11]. Laboratories are classified as waste generators and must comply with specific requirements for waste identification, storage, and disposal[5][12]. It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable federal, state, and local regulations, as these may vary[4].
By adhering to these procedures, you contribute to a culture of safety within your laboratory and ensure that your research is conducted in an environmentally responsible manner.
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- Managing Hazardous Chemical Waste in the Lab.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Butyl-1,3-benzodiazole-5-carboxylic acid
Immediate Safety Protocol: At-a-Glance PPE Requirements
Before handling 1-Butyl-1,3-benzodiazole-5-carboxylic acid, consult the following summary table for the minimum required Personal Protective Equipment (PPE) based on your specific task. This table serves as a quick reference, but a full understanding of the underlying hazards is crucial for safe operation.
| Task/Operation | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | General Ventilation | Nitrile Gloves (Single Pair) | Safety Glasses with Side Shields | Standard Lab Coat | Not Required |
| Weighing & Transfer (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Safety Goggles | Standard Lab Coat | Recommended: N95 Respirator if outside a ventilated enclosure |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles & Face Shield | Standard Lab Coat | Not Required (in hood) |
| Small Spill Cleanup (<5g) | Isolate Area, Ensure Ventilation | Heavy-Duty Nitrile or Neoprene Gloves | Safety Goggles & Face Shield | Standard Lab Coat | Required: N95 Respirator or higher |
Hazard Assessment: A Structure-Based Rationale
Since a specific Safety Data Sheet (SDS) for 1-Butyl-1,3-benzodiazole-5-carboxylic acid is unavailable, a risk assessment must be derived from its constituent chemical moieties. This approach is a cornerstone of laboratory safety for novel compounds.[1]
-
Carboxylic Acid Group: The -COOH group makes the compound acidic. Aromatic carboxylic acids, such as benzoic acid, are known to cause serious eye damage, skin irritation, and respiratory irritation.[2] We must assume this compound shares these corrosive and irritant properties.
-
Benzimidazole Core: The benzimidazole scaffold is a common pharmacophore in drug development.[3][4] While many derivatives are biologically active, some can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Therefore, systemic toxicity via all routes of exposure must be considered a potential hazard.
-
Physical Form: As a solid powder, the primary risks are airborne dust generation during handling, leading to inhalation, and direct contact with skin and eyes.
Based on this analysis, the primary anticipated hazards are:
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or if dust is inhaled.[6][7]
-
Serious Eye Damage/Irritation: High probability due to the carboxylic acid group.[2]
-
Skin Corrosion/Irritation: High probability due to the acidic nature.[2][7]
-
Respiratory Irritation: Likely if dust is generated and inhaled.[2][7]
Core PPE Protocol: A Multi-Layered Defense System
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task.[8][9][10] The following protocol is a direct application of this principle.
Step 1: Engineering Controls - Your First Line of Defense
Engineering controls are the most effective way to minimize exposure.
-
Chemical Fume Hood: All operations that involve handling the solid powder or preparing solutions must be conducted in a certified chemical fume hood.[11] This contains dust and vapors at the source, protecting the user.
-
Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure provides containment and prevents contamination of the wider lab space.
Step 2: Hand Protection - The Critical Barrier
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals, including acids and organic compounds.[12][13] They provide good protection against splashes and solid materials.
-
Double Gloving: When weighing the solid or preparing concentrated solutions, wearing two pairs of nitrile gloves is mandatory. This provides a critical safety buffer; if the outer glove is contaminated or torn, it can be removed without exposing the skin.
-
Glove Removal: Always use the proper technique to remove gloves, turning them inside out to avoid touching the contaminated outer surface. Dispose of used gloves in the appropriate solid chemical waste container.[14]
Step 3: Eye and Face Protection - Preventing Irreversible Damage
Given the high risk of serious eye damage from acidic compounds, eye protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that conform to ANSI Z87 standards are required whenever the compound is handled.[15] They provide a full seal around the eyes, protecting against dust, splashes, and vapors. Standard safety glasses with side shields are insufficient.[13]
-
Face Shield: When preparing solutions, especially when mixing the solid with a solvent or handling larger quantities (>1g), a face shield must be worn in addition to safety goggles.[10][15] This protects the entire face from splashes.
Step 4: Body Protection & Personal Hygiene
-
Lab Coat: A clean, flame-resistant lab coat with full-length sleeves is required to protect skin and personal clothing from contamination.[16]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.[15][17]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[13]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risks.
Operational and Disposal Plans
Spill Cleanup Protocol (Solid Spill <5g)
Accidental spills must be handled immediately and safely.[18] Do not proceed if you are unsure or the spill is large.
-
Alert & Isolate: Alert personnel in the immediate area. Secure the location to prevent others from entering.
-
Don Enhanced PPE: Before approaching the spill, put on enhanced PPE: double nitrile gloves, safety goggles, a face shield, and an N95 respirator.
-
Contain & Neutralize: Gently cover the spill with a neutralizing agent for acidic powders, such as sodium bicarbonate or soda ash.[19][20][21] Work from the outside in to prevent spreading the dust.
-
Wait for Reaction: Allow the neutralizer to react with the acidic compound. The process may involve some fizzing.[19]
-
Collect Residue: Once the reaction has ceased, carefully scoop the mixture into a designated, clearly labeled hazardous waste container.[21][22] Use tools that will not generate dust (e.g., plastic scoops).
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials, including contaminated gloves, into the hazardous waste container.
-
Dispose: Seal the container and label it clearly as "Solid Hazardous Waste: 1-Butyl-1,3-benzodiazole-5-carboxylic acid cleanup debris." Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[23][24][25]
Chemical Waste Disposal
All materials contaminated with 1-Butyl-1,3-benzodiazole-5-carboxylic acid must be disposed of as hazardous chemical waste.
-
Solid Waste: Unused compound, contaminated weigh boats, and cleanup debris should be placed in a sealed, labeled container for solid hazardous waste.[23]
-
Liquid Waste: Solutions containing the compound should be collected in a designated container for "Non-halogenated Organic Liquid Waste" or as directed by your institution's EHS guidelines.[23]
-
Segregation: Do not mix this waste stream with incompatible chemicals. Keep acids segregated from bases and oxidizers.[25]
Emergency Exposure Response
Immediate action is key to minimizing harm from chemical exposure.[16]
| Exposure Route | Immediate First Aid Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[5][7] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[2][7] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][26] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[5][6] |
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
- Properly Managing Chemical Waste in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Safety Guidance.
- School Chemistry Laboratory Safety Guide.
- Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.
- Safety Glove Chemical Compatibility D
- OSHA's PPE Labor
- Hazardous Waste and Disposal. American Chemical Society.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Clean Up and Neutralise Acid and Base Chemical Spills. Absorb Environmental Solutions.
- Gloves Chemical Resistance Chart. Gloves By Web.
- Ansell Chemical Resistance Glove Chart. Ansell.
- Chemical Resistance Reference Chart. Medicom.
- 5.4 Chemical Spill Procedures. Cornell University Environmental Health and Safety.
- OSHA Glove Selection Chart. University of California, Berkeley Environmental Health and Safety.
- Acidic/Basic Spill Clean Up. The University of British Columbia Safety & Risk Services.
- Spill procedure: Clean-up guidance. Queen Mary University of London.
- 3.1 Laboratory Responsibilities for Personal Protective Equipment. Cornell University Environmental Health and Safety.
- Guide for Chemical Spill Response. American Chemical Society.
- NIOSH pocket guide to chemical hazards. Johns Hopkins Lab Safety.
- Benzothiazole Safety D
- 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid Safety D
- Benzoic Acid (Acidimetric Standard) Safety Data Sheet. National Institute of Standards and Technology (NIST).
- 2-ETHOXY-1H-BENZIMIDAZOLE Safety D
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
- NIOSH School Chemistry Lab Safety Guide. OUSD Science.
- 2,1,3-Benzothiadiazole-5-carboxylic acid Safety D
- Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
- Topic 1: Safety in the Organic Chemistry Laboratory.
- Coumarin-3-carboxylic acid Safety D
- Life-Changing Safety Tips for Handling Labor
- Working with Chemicals - Prudent Practices in the Laboratory.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
- Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- PPE for Health Care Workers Who Work with Hazardous Drugs.
- Easy, Simplistic and Green Synthesis of Various Benzimidazole and Benzoxazole Derivatives Using PEG400 as a Green Solvent.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
